1-(1-propyl-1H-pyrazol-4-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-propylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDJQINYVJOHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598873 | |
| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006333-36-3 | |
| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-propyl-1H-pyrazol-4-yl)methanamine chemical properties
An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic amine of significant interest to the medicinal chemistry and drug discovery sectors. The document delineates the molecule's core physicochemical properties, structural features, and anticipated spectroscopic profile. A detailed, representative synthetic protocol is presented, emphasizing the rationale behind methodological choices. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its prospective applications as a foundational scaffold in the development of novel therapeutic agents. Safety and handling protocols, extrapolated from closely related structural isomers, are also provided to ensure safe laboratory practice. This document is intended to serve as a critical resource for researchers leveraging this versatile building block in their scientific endeavors.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates renowned for a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. This compound (CAS 1006333-36-3) emerges as a particularly valuable building block within this class.[3] It combines the stable N-alkylated pyrazole core with a reactive primary aminomethyl group at the 4-position, offering a versatile handle for molecular elaboration.
This guide aims to consolidate the available technical information on this compound, supplemented with expert-driven analysis and predictive data, to empower researchers in drug development. By explaining the causality behind synthetic strategies and potential applications, we provide a practical framework for its effective utilization.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and integration into analytical workflows.
| Identifier | Value | Source |
| Chemical Name | This compound | Pharmaffiliates[3] |
| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates[3] |
| CAS Number | 1006333-36-3 | Pharmaffiliates[3] |
| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[3] |
| Molecular Weight | 139.20 g/mol | Pharmaffiliates[3] |
| InChI Key | VMNKYEWGKWZUNI-UHFFFAOYSA-N (for isopropyl isomer) | PubChem[4] |
| Canonical SMILES | CCCN1C=C(C=N1)CN | PubChem[4] (modified for n-propyl) |
| Property | Value / Observation | Source / Rationale |
| Physical State | Liquid (for the 5-yl isomer) | Sigma-Aldrich |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[3] |
| Predicted XLogP3 | ~0.3 - 0.5 | Based on related structures[4][5] |
| Predicted pKa (Amine) | ~9.5 - 10.0 | Standard for primary alkylamines |
| Predicted pKa (Pyrazole) | ~2.0 - 2.5 | Standard for N-alkylated pyrazoles |
Anticipated Spectroscopic Characterization
While empirical spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control during its synthesis and subsequent use.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Propyl Chain : A triplet at ~0.9 ppm (CH₃), a sextet at ~1.8 ppm (CH₂), and a triplet at ~4.0 ppm (N-CH₂).
-
Pyrazole Ring : Two singlets in the aromatic region, expected around 7.5-7.8 ppm (C3-H and C5-H).
-
Aminomethyl Group : A singlet for the methylene protons (C-CH₂-N) around 3.8 ppm and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon spectrum should display 7 unique signals corresponding to each carbon atom in the structure.
-
Propyl Chain : Three signals in the aliphatic region (~11, 24, 52 ppm).
-
Aminomethyl Carbon : A signal around 38-45 ppm.
-
Pyrazole Ring : Three signals, with C3 and C5 in the aromatic region (~130-140 ppm) and C4 at a higher field (~115-120 ppm).
-
-
Mass Spectrometry (MS-ESI) : The positive ion electrospray mass spectrum should prominently feature the protonated molecular ion [M+H]⁺ at m/z 140.2. Key fragmentation would likely involve the loss of the propyl group or cleavage of the aminomethyl side chain.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include:
-
N-H Stretch : A moderate, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch : Aliphatic stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C=N Stretch : A sharp absorption around 1500-1550 cm⁻¹ from the pyrazole ring.
-
Synthesis and Purification
A robust and logical synthetic pathway to this compound can be designed from commercially available precursors using well-established organic transformations. The following multi-step protocol is a representative example, chosen for its reliability and use of standard laboratory reagents.
Synthetic Workflow Overview
The proposed synthesis involves two key transformations: (1) selective N-alkylation of a pyrazole-4-carbaldehyde core, followed by (2) reductive amination to install the aminomethyl functionality.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde
-
Causality: This step selectively adds the propyl group to one of the pyrazole nitrogens. Potassium carbonate is a mild base suitable for this N-alkylation, preventing side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction.
-
Procedure:
-
To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N-propylated intermediate.
-
Step 2: Synthesis of this compound
-
Causality: Reductive amination is a highly efficient method for converting an aldehyde to a primary amine. Ammonium acetate serves as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the imine intermediate in the presence of the starting aldehyde, minimizing side reactions.
-
Procedure:
-
Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (NH₄OAc, 10 eq) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
-
Basify the solution with 2M NaOH to a pH of >12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. Further purification via chromatography may be performed if necessary.
-
Chemical Reactivity and Derivatization Potential
The primary amine functionality is the molecule's most significant reactive site, making it an excellent substrate for library synthesis in drug discovery programs.
-
Nucleophilicity of the Amine : The aminomethyl group is a potent nucleophile, readily undergoing reactions such as:
-
Acylation : Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.[6]
-
Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines.
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
-
This reactivity allows for systematic modification of the molecule's properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds, which are critical parameters in drug design.
Caption: Key derivatization reactions of the primary amine.
Applications in Research and Drug Discovery
This compound is not an end-product therapeutic itself but rather a strategic starting material. Its value lies in its utility as a scaffold to access novel chemical space.
-
Scaffold for Bioactive Molecules : The pyrazole core is associated with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This compound provides a direct entry point for creating novel analogues of known pyrazole-based drugs.
-
Fragment-Based Drug Discovery (FBDD) : As a small, functionalized heterocycle, it serves as an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.
-
Combinatorial Chemistry : The reactive amine handle makes it highly suitable for parallel synthesis, enabling the rapid generation of large libraries of related compounds for high-throughput screening (HTS) to discover new lead compounds.[7]
Safety and Handling
| Hazard Class | Information (based on 5-yl isomer) | Source |
| GHS Pictograms | Corrosion, Exclamation Mark | Sigma-Aldrich[8] |
| Signal Word | Danger | Sigma-Aldrich[8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | Sigma-Aldrich[8] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Sigma-Aldrich[8] |
Recommended Handling Procedures:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
Dalton Transactions. Spectroscopic data. [Link]
-
PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]
-
Pharmaffiliates. [(1-Propyl-1H-pyrazol-4-yl)methyl]amine. [Link]
-
ChemBK. (3-methyl-1-propyl-4-pyrazolyl)methanamine. [Link]
-
PubChem. 1H-pyrazol-4-ylmethanamine. [Link]
-
J&K Scientific. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]
-
Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
-
Sinfoo Biotech. (3-methyl-1-propyl-1h-pyrazol-4-yl)methanamine. [Link]
-
MilliporeSigma. 1-(1-propyl-1H-pyrazol-5-yl)methanamine. [Link]
- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]
-
MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]
-
PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. [Link]
-
Chemsrc. 4-bromo-1-[3-(dimethylamino)propyl]-1H-pyrazol-3-amine. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(1-propyl-1H-pyrazol-5-yl)methanamine | 1006319-35-2 [sigmaaldrich.cn]
A Comprehensive Guide to the Structural Elucidation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of novel pyrazole derivatives is therefore a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to a well-defined molecular entity. This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine , a representative N-alkylated pyrazole with a primary amine substituent.
We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the synergistic interplay between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to build upon the last, systematically assembling the molecular puzzle and culminating in a fully validated structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectral analysis, the elemental composition provides the fundamental building blocks. For this compound, the molecular formula is C₈H₁₅N₃ .
-
Molecular Weight: 153.23 g/mol
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would yield a value of 153.1266, which is crucial for confirming the elemental composition.
From the molecular formula, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 + (N/2) - (H/2) = 8 + 1 + (3/2) - (15/2) = 9 + 1.5 - 7.5 = 3
A DoU of 3 is consistent with the proposed structure, which contains one ring and two double bonds within the pyrazole system. This initial calculation immediately validates the presence of the heterocyclic core.
The Elucidation Workflow: An Integrated Spectroscopic Approach
Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry: Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) serves two primary purposes: confirming the molecular weight and providing structural clues through predictable fragmentation patterns.[2]
Expected Data:
-
Molecular Ion (M⁺): A peak at m/z = 153. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a key characteristic according to the Nitrogen Rule.[3][4]
-
Key Fragments: The fragmentation of pyrazoles often involves characteristic losses.[5][6] For this specific molecule, alpha-cleavage is expected to be a dominant pathway for the amine side chain.
| Predicted m/z | Proposed Fragment Ion | Plausible Origin |
| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₁₂N₂]⁺ | Loss of the aminomethyl radical (•CH₂NH) - unlikely primary path |
| 110 | [C₆H₁₀N₂]⁺ | Loss of the propyl group (•C₃H₅) |
| 96 | [C₅H₆N₂]⁺ | Cleavage of the propyl group at the N-C bond, followed by rearrangement |
| 82 | [C₄H₆N₂]⁺ | Alpha-cleavage: Loss of the propyl-pyrazolyl radical, leaving [CH₂=NH₂]⁺ is less likely to be seen. More likely is cleavage next to the ring, yielding a stable pyrazolyl-methyl cation. |
The fragmentation pattern provides a fingerprint that can help distinguish isomers and confirm the general arrangement of the alkyl and amine groups relative to the pyrazole core.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, the spectrum will be dominated by features of the primary amine and the aromatic pyrazole ring.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - two distinct, sharp bands are expected.[8][9] |
| 2960 - 2850 | C-H Aliphatic Stretch | Propyl group (CH₃, CH₂) and Methylene (CH₂) |
| ~3100 | C-H Aromatic Stretch | Pyrazole Ring C-H |
| 1650 - 1580 | N-H Scissoring Bend | Primary Amine (-NH₂)[8][9] |
| 1550 - 1450 | C=C and C=N Ring Stretch | Pyrazole Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic C-N bonds (propyl-N and CH₂-NH₂)[9] |
The presence of two sharp bands in the 3300-3400 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group, distinguishing it from secondary (one band) or tertiary (no bands) amines.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules.[7][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12][13][14]
¹H NMR Spectroscopy - Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Table 1: Predicted ¹H NMR Spectral Data
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | N-CH₂-CH₂-CH₃ | ~4.0 - 4.2 | Triplet (t) | 2H |
| H-b | N-CH₂-CH₂-CH₃ | ~1.8 - 2.0 | Sextet (sxt) | 2H |
| H-c | N-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | 3H |
| H-d | Pyrazole-CH-NH₂ | ~3.8 - 3.9 | Singlet (s) | 2H |
| H-e | Pyrazole-NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |
| H-3 | Pyrazole C3-H | ~7.5 - 7.6 | Singlet (s) | 1H |
| H-5 | Pyrazole C5-H | ~7.4 - 7.5 | Singlet (s) | 1H |
-
Rationale: The N-CH₂ protons (H-a) are deshielded by the adjacent nitrogen of the pyrazole ring. The pyrazole protons (H-3, H-5) appear in the aromatic region as singlets due to the lack of adjacent protons. The amine protons (H-e) are often broad due to chemical exchange and quadrupole effects from the nitrogen.[15]
¹³C NMR Spectroscopy - Carbon Skeleton
The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data
| Label | Assignment | Predicted δ (ppm) |
|---|---|---|
| C-a | N-CH₂-CH₂-CH₃ | ~50 - 55 |
| C-b | N-CH₂-CH₂-CH₃ | ~23 - 26 |
| C-c | N-CH₂-CH₂-CH₃ | ~10 - 12 |
| C-d | Pyrazole-CH₂-NH₂ | ~35 - 40 |
| C-3 | Pyrazole C3 | ~138 - 140 |
| C-4 | Pyrazole C4 | ~118 - 122 |
| C-5 | Pyrazole C5 | ~128 - 130 |
-
Rationale: Carbons directly attached to nitrogen (C-a, C-d) are shifted downfield. The aromatic pyrazole carbons appear in the typical range of ~120-140 ppm.[16]
2D NMR: Connecting the Pieces
While 1D NMR provides the parts list, 2D NMR shows how they are assembled.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is essential for confirming the propyl chain's integrity.
Caption: Expected COSY correlations for the propyl group.
-
Expected Correlations: A cross-peak between H-a and H-b, and another between H-b and H-c, will confirm the -CH₂-CH₂-CH₃ sequence. No other correlations are expected, confirming the isolation of the other proton signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.[12][18]
-
Expected Correlations:
-
H-a will correlate with C-a.
-
H-b will correlate with C-b.
-
H-c will correlate with C-c.
-
H-d will correlate with C-d.
-
H-3 will correlate with C-3.
-
H-5 will correlate with C-5.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for assembling the entire structure, as it shows correlations between protons and carbons over 2 to 3 bonds.[11][17] It allows us to connect the isolated fragments.
Caption: Key HMBC correlations confirming molecular connectivity.
-
Crucial Correlations for Structural Proof:
-
Propyl to Ring: Protons H-a (N-CH₂) will show a correlation to both C-3 and C-5 of the pyrazole ring, definitively proving the propyl group is attached to N-1.
-
Methanamine to Ring: Protons H-d (-CH₂-NH₂) will show correlations to C-3, C-5, and most importantly, C-4 of the ring. This confirms the attachment point of the side chain at the 4-position.
-
Intra-Ring: The pyrazole proton H-3 will correlate to C-5 and C-4, while H-5 will correlate to C-3 and C-4, confirming the ring structure itself.
-
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides incontrovertible proof of the constitution, single-crystal X-ray crystallography offers the ultimate confirmation by determining the precise three-dimensional arrangement of atoms in the solid state.[1][19] Obtaining a suitable single crystal allows for the direct visualization of the molecule, confirming bond lengths, bond angles, and intermolecular interactions. While not always feasible, it remains the gold standard for structural validation.[20][21]
Experimental Protocols
For results to be reliable and reproducible, standardized protocols are essential. The following are generalized procedures that should be adapted to the specific instrumentation available.
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice.[22]
-
Anhydrous Conditions: Use a dry solvent, particularly for ¹H NMR, to minimize exchange of the -NH₂ protons with residual water, which can cause signal broadening or disappearance.[15]
-
Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent by the manufacturer for chemical shift referencing (δ = 0.00 ppm).
Protocol 2: NMR Data Acquisition
These are general parameters for a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.[23]
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, instrument-provided pulse programs.
-
Optimize key parameters. For HMBC, the long-range coupling constant is typically set to 8-10 Hz to observe ²J and ³J correlations.[15]
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).
-
Conclusion
The structural elucidation of this compound is a prime example of the modern, multi-faceted approach to chemical analysis. By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a simple molecular formula to a fully validated and unambiguous 3D structure. The logical progression—from confirming molecular weight and functional groups to mapping the complete carbon-proton framework and its connectivity—provides a robust and self-validating system. This guide outlines not just the what but the why of each experimental choice, providing a framework for the rigorous characterization of novel chemical entities that is essential for advancing research in chemistry and drug development.
References
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
Shaikh, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Garnett, C. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[19][20]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
-
Steinbeck, C. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Retrieved from [Link]
-
Metin, B., & Terman, B. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Marinescu, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Retrieved from [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
Workman, J., & Gillette, P. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
InstaNANO. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Cochran, J. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of significant interest to the drug discovery and development community. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3] This document details a robust and logical synthetic pathway to this compound, outlines its physicochemical properties, and explores its potential pharmacological applications based on the known bioactivities of structurally related pyrazole derivatives. The guide is intended for researchers and scientists in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this promising molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into a multitude of clinically successful drugs.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole. The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the immense therapeutic potential of this heterocyclic system.[1][2][3] This guide focuses on the specific derivative, this compound, providing a detailed exploration of its synthesis and potential as a lead compound in drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted/Known Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates |
| CAS Number | 1006333-36-3 | Pharmaffiliates |
| Molecular Formula | C₇H₁₃N₃ | Calculation |
| Molecular Weight | 139.20 g/mol | Calculation |
| Appearance | Predicted: Colorless to pale yellow liquid | General observation for similar amines |
| Solubility | Predicted: Soluble in water and polar organic solvents | Based on the presence of the amine group |
| pKa | Predicted: ~9-10 (for the primary amine) | Estimation based on similar primary amines |
| LogP | Predicted: ~1.0-1.5 | Computational prediction |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step sequence starting from the readily accessible 1-propyl-1H-pyrazole. This strategy involves the introduction of a functional group at the C4 position of the pyrazole ring, which is then converted to the desired aminomethyl group. The chosen pathway, Vilsmeier-Haack formylation followed by reductive amination, is a well-established and versatile method for the synthesis of such derivatives.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward approach to the target molecule. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This key intermediate, 1-propyl-1H-pyrazole-4-carbaldehyde, can be synthesized from 1-propyl-1H-pyrazole through a Vilsmeier-Haack formylation reaction.
Caption: Retrosynthetic pathway for this compound.
Step 1: Vilsmeier-Haack Formylation of 1-propyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-propyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Reductive Amination of 1-propyl-1H-pyrazole-4-carbaldehyde
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-propyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol (7N) or ammonium acetate (1.5 equivalents).
-
Reducing Agent: To the stirred solution, add a reducing agent. Sodium borohydride (NaBH₄, 1.5 equivalents) is a common and effective choice. Add the reducing agent portion-wise at 0 °C to control the reaction rate.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. To ensure the product is in its free base form, the aqueous layer can be basified with a dilute solution of sodium hydroxide (NaOH) before extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or distillation under reduced pressure if necessary.
Caption: Synthetic workflow for this compound.
Potential Pharmacological Applications and Mechanism of Action
While specific pharmacological data for this compound is limited in the public domain, the extensive body of research on pyrazole derivatives allows for informed speculation on its potential therapeutic applications.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). The aminomethyl group at the C4 position can serve as a critical pharmacophore for interaction with target proteins. Further investigation of this compound in a panel of cancer cell lines is warranted to explore its potential as an anticancer agent.
Antimicrobial and Anti-inflammatory Activity
The pyrazole scaffold is a common feature in compounds with potent antimicrobial and anti-inflammatory properties.[1][2] The anti-inflammatory effects of some pyrazoles are attributed to the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could be screened for its ability to inhibit microbial growth and modulate inflammatory responses.
Central Nervous System (CNS) Activity
Certain pyrazole derivatives have shown activity as ligands for various CNS receptors, including serotonin and dopamine receptors. The aminomethyl functionality is a common feature in many CNS-active drugs. Therefore, it is plausible that this compound could exhibit affinity for CNS targets, and its potential as a neuroprotective or psychoactive agent could be a subject of future research.
In Vitro and In Vivo Studies: A Roadmap for Future Research
To fully elucidate the therapeutic potential of this compound, a systematic series of in vitro and in vivo studies is essential.
In Vitro Profiling
-
Pharmacological Screening: The compound should be screened against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes relevant to cancer, inflammation, and infectious diseases.
-
ADME-Tox Profiling: A comprehensive in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is crucial.[8][9] This should include assays for:
-
Solubility: Determination of aqueous solubility at different pH values.
-
Permeability: Assessment of cell permeability using models like the Caco-2 cell assay.
-
Metabolic Stability: Incubation with liver microsomes to evaluate metabolic stability and identify potential metabolites.
-
Cytotoxicity: Evaluation of cytotoxicity against various cell lines to determine the therapeutic index.
-
CYP450 Inhibition: Assessment of the potential to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
In Vivo Evaluation
Based on promising in vitro data, the compound can be advanced to in vivo studies in relevant animal models of disease. This would involve pharmacokinetic studies to determine its bioavailability and disposition, followed by efficacy studies in models of cancer, inflammation, or other identified therapeutic areas.
Conclusion
This compound is a synthetically accessible pyrazole derivative with the potential for a diverse range of pharmacological activities. This guide has provided a detailed and logical synthetic route, outlined its key physicochemical properties, and proposed a roadmap for its future investigation. The rich history of the pyrazole scaffold in medicine suggests that a thorough exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents. The protocols and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of drug discovery and development.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. [Link]
Sources
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ineosopen.org [ineosopen.org]
- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
CAS number for 1-(1-propyl-1H-pyrazol-4-yl)methanamine
An In-Depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities and presence in numerous FDA-approved drugs.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
Synonyms: [(1-Propyl-1H-pyrazol-4-yl)methyl]amine, (1-propylpyrazol-4-yl)methylamine[3]
-
CAS Number: 1006333-36-3[3]
-
Molecular Formula: C₇H₁₃N₃[3]
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1006333-36-3 | Pharmaffiliates[3] |
| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[3] |
| Molecular Weight | 139.20 g/mol | PubChem[4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones | ChemBK[5] |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below. The rationale behind this pathway is to first construct the core pyrazole ring and then introduce the aminomethyl group at the 4-position.
Proposed Synthetic Pathway:
A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2] For a 4-substituted pyrazole, a suitable starting material is a protected 4-formylpyrazole.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
N-Alkylation of 4-Formyl-1H-pyrazole:
-
Rationale: The first step is to introduce the propyl group onto the pyrazole nitrogen. This is a standard N-alkylation reaction.
-
Protocol:
-
Dissolve 4-formyl-1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
Heat the mixture to facilitate the reaction and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 1-propyl-1H-pyrazole-4-carbaldehyde by column chromatography.
-
-
-
Reductive Amination:
-
Rationale: The final step is to convert the aldehyde group into a primary amine. Reductive amination is a highly effective method for this transformation.
-
Protocol:
-
Dissolve the 1-propyl-1H-pyrazole-4-carbaldehyde in a solvent like methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), which is selective for the imine intermediate.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction, adjust the pH to be basic, and extract the final product.
-
Purify this compound via column chromatography or distillation.
-
-
Pharmacological Significance and Potential Applications
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[6] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[7]
Potential Therapeutic Targets:
Given the broad bioactivity of pyrazoles, this compound could be investigated for its effects on several key biological pathways:
-
Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. For example, they have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is crucial in inflammatory signaling pathways.[8]
-
Enzyme Inhibition: Pyrazoles can act as inhibitors for various enzymes. Recent studies have shown pyrazole derivatives selectively inhibiting and degrading HDAC6, presenting a therapeutic strategy for acute liver injury.[9]
-
Receptor Antagonism: The pyrazole ring can serve as a bioisostere for other aromatic rings, improving properties like solubility and metabolic stability while maintaining or enhancing binding to receptors.[1]
Illustrative Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
The diagram below illustrates the role of IRAK4 in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascades, a potential target for pyrazole-based inhibitors.
Caption: Simplified IRAK4 signaling pathway in inflammation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor (e.g., against IRAK4), a luminescence-based in vitro assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., IRAK4)
-
Kinase substrate peptide
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit
-
Test compound (this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP. A lower ATP level corresponds to higher kinase activity.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Trustworthiness and Self-Validation
The protocols and information presented in this guide are based on established principles of organic synthesis and pharmacological screening. The synthesis pathway utilizes well-documented reactions.[2] The proposed in vitro assay is a standard method in drug discovery for quantifying enzyme inhibition. The reliability of the experimental data depends on the use of appropriate controls, such as a known inhibitor as a positive control and a no-enzyme control to establish the baseline.
Conclusion
This compound is a pyrazole derivative with potential for further investigation in drug discovery. The pyrazole core is a versatile scaffold that is present in numerous bioactive compounds.[7][10] The synthetic route is feasible, and its potential as a kinase inhibitor or in other therapeutic areas can be systematically evaluated using established in vitro and in vivo models. This guide provides a foundational framework for researchers to begin their exploration of this promising chemical entity.
References
- Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-196.
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638237.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 20-43.
- Sharma, D., et al. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 168-176.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005591, (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). [(1-Propyl-1H-pyrazol-4-yl)methyl]amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005583, 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]
-
ChemBK. (n.d.). (3-methyl-1-propyl-4-pyrazolyl)methanamine. Retrieved from [Link]
- Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1234.
- Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5156-5161.
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.
- Unlusoy, M. C., & Akbas, H. (2012). Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. International Journal of Organic Chemistry, 2(4), 339-345.
- Wang, X., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 42(1), 12-14.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
A Comprehensive Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine for Advanced Research Applications
Abstract: This guide provides an in-depth technical overview of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine belonging to the versatile pyrazole class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This document, intended for researchers, chemists, and drug development professionals, details the core physicochemical properties, a representative synthetic pathway, robust characterization methodologies, and potential applications of this compound. The protocols and analytical discussions are presented to be self-validating, ensuring scientific integrity and reproducibility in a research setting.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique chemical properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Compounds incorporating the pyrazole moiety have been successfully developed into drugs for a range of conditions, including anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[2][3] The functionalization at different positions of the pyrazole ring allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound represents a key building block in this class, featuring a primary amine group that serves as a critical handle for further chemical modification and library development.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These parameters are critical for reaction planning, dosage calculations, and analytical method development.
Chemical Structure
The structure consists of a pyrazole ring N-alkylated with a propyl group and substituted at the 4-position with an aminomethyl group.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key identifying and physical properties are summarized in the table below. This data is essential for accurate documentation and material handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[4] |
| Molecular Weight | 139.20 g/mol | Pharmaffiliates[4] |
| CAS Number | 1006333-36-3 | Pharmaffiliates[4] |
| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine; (1-propylpyrazol-4-yl)methylamine | Pharmaffiliates[4] |
Synthesis and Purification
The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine.[5] For N-substituted pyrazoles with specific side chains, a multi-step approach is typically required. Below is a representative, field-proven protocol for the synthesis of the title compound, emphasizing the rationale behind each step.
Representative Synthetic Workflow
This workflow outlines a logical and common pathway for obtaining the target molecule. The chosen route proceeds via formylation of an N-propylated pyrazole followed by reductive amination, a robust and widely used transformation in medicinal chemistry.
Sources
- 1. visnav.in [visnav.in]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into a multitude of approved therapeutic agents.[3][5][6][7] This guide, designed for the discerning researcher, offers a deep dive into the fundamental physical and chemical properties that underpin the versatility and significance of the pyrazole scaffold in drug discovery and development.[2][8] Understanding these core characteristics is paramount for the rational design and synthesis of novel pyrazole-based therapeutics.
PART 1: Physicochemical Properties - The Foundation of Drug Action
The journey of a drug molecule from administration to its biological target is profoundly influenced by its physical and chemical properties. For pyrazole derivatives, these attributes are tunable through substitution, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles.
Structural Features and Tautomerism
The pyrazole ring is an aromatic system, a characteristic that imparts significant stability.[9][10] The numbering of the atoms in the pyrazole ring follows a standard convention, as illustrated below.
Caption: Standard numbering of the pyrazole ring.
A key feature of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers.[9][10][11][12] This tautomerism can influence the molecule's reactivity and its interactions with biological targets. The position of the equilibrium is dependent on the nature of the substituents on the ring.[11]
Caption: Tautomerism in N-unsubstituted pyrazoles.
Melting Point, Boiling Point, and Solubility
The physical state and solubility of pyrazole derivatives are critical parameters for drug formulation and delivery. Unsubstituted pyrazole is a colorless crystalline solid with a melting point of 69-70°C and a boiling point of 186-188°C.[9] These relatively high values are attributed to intermolecular hydrogen bonding.[9][10]
The solubility of pyrazole derivatives is highly dependent on the nature and position of substituents. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol and methanol.[13] The introduction of polar functional groups can enhance aqueous solubility, a crucial factor for oral bioavailability. Conversely, lipophilic substituents will increase solubility in non-polar environments, which can be advantageous for crossing cellular membranes.
| Property | Unsubstituted Pyrazole | General Trend for Derivatives |
| Melting Point | 69-70 °C[9] | Increases with molecular weight and symmetry. |
| Boiling Point | 186-188 °C[9] | Increases with molecular weight. |
| Water Solubility | Limited[13] | Increased by polar substituents (e.g., -OH, -NH2, -COOH). |
| Organic Solvent Solubility | Good in polar organic solvents[13] | Increased by non-polar/lipophilic substituents (e.g., alkyl, aryl). |
Acidity and Basicity (pKa)
Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[14] The pyrrole-like nitrogen (N1) can be deprotonated, exhibiting acidic character, while the pyridine-like nitrogen (N2) can be protonated, showing basic properties.[11][12] The pKa of pyrazole for the loss of the N-H proton is approximately 14.2, while the pKa of the conjugate acid (protonation at N2) is about 2.5. These values are significantly influenced by the electronic effects of substituents on the pyrazole ring. Electron-withdrawing groups will increase the acidity of the N-H proton and decrease the basicity of the N2 atom, and vice versa for electron-donating groups.
| Substituent Effect | pKa (N-H acidity) | pKa (N2 basicity) |
| Electron-Withdrawing | Decreases (more acidic) | Decreases (less basic) |
| Electron-Donating | Increases (less acidic) | Increases (more basic) |
PART 2: Chemical Reactivity and Synthesis - Crafting Bioactive Molecules
The rich and versatile chemistry of the pyrazole ring allows for the synthesis of a vast array of derivatives with diverse biological activities.[1][15][16]
Aromaticity and Electrophilic Substitution
The pyrazole ring is aromatic and thus undergoes electrophilic substitution reactions. Due to the electron-donating effect of the nitrogen atoms, the ring is activated towards electrophilic attack. The C4 position is the most electron-rich and is the primary site for electrophilic substitution.[10][17][18][19] Common electrophilic substitution reactions include:
-
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[17]
-
Sulfonation: Fuming sulfuric acid leads to the formation of a sulfonic acid group at the C4 position.[17]
-
Halogenation: Pyrazoles readily react with halogens (Cl₂, Br₂, I₂) to give 4-halopyrazoles.[10]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position.[17]
Caption: General scheme for electrophilic substitution of pyrazole.
N-Alkylation and N-Arylation
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated.[18][20][21] In unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions (e.g., base, solvent, and alkylating agent).[22][23]
Experimental Protocol: General Procedure for N-Alkylation of Pyrazole
-
Deprotonation: To a solution of the pyrazole derivative in a suitable aprotic solvent (e.g., DMF, THF, acetonitrile), add a base (e.g., NaH, K₂CO₃, Cs₂CO₃) at room temperature or 0 °C. The choice of base is critical and can influence the regioselectivity. Stronger bases like NaH will completely deprotonate the pyrazole, while weaker bases like K₂CO₃ will establish an equilibrium.
-
Addition of Electrophile: After stirring for a period to ensure complete deprotonation, add the alkylating agent (e.g., alkyl halide, tosylate) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-alkylated pyrazole.
Caption: Experimental workflow for N-alkylation of pyrazoles.
Cycloaddition Reactions
Pyrazoles can be synthesized through [3+2] cycloaddition reactions.[24][25][26][27] One of the most common methods involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[15][16][28] Another important route is the 1,3-dipolar cycloaddition of nitrile imines with alkynes.[29] These methods provide a powerful and versatile approach to constructing the pyrazole ring with a wide range of substituents.
PART 3: Spectroscopic Characterization - Unveiling the Molecular Structure
Accurate characterization of synthesized pyrazole derivatives is essential for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of pyrazole derivatives.[30] The chemical shifts of the protons and carbons in the pyrazole ring are characteristic and provide valuable information about the substitution pattern.
-
¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The C4-H proton usually resonates at a higher field (more shielded) compared to the C3-H and C5-H protons.[31]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinctive. The C4 carbon is typically the most shielded, appearing at a higher field in the spectrum.[31]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in pyrazole derivatives.[32] Key characteristic absorptions include:
-
N-H stretch: For N-unsubstituted pyrazoles, a broad absorption band is observed in the region of 3100-3500 cm⁻¹.
-
C=N and C=C stretching: These vibrations appear in the region of 1400-1600 cm⁻¹.
-
Aromatic C-H stretching: Found above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazole derivatives, which aids in confirming their identity.[32][33]
Experimental Protocol: General Procedure for Spectroscopic Characterization
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, the sample is typically dissolved in a volatile solvent.
-
Data Acquisition: Acquire the NMR (¹H, ¹³C, and other relevant experiments like COSY, HSQC, HMBC), IR, and mass spectra using standard instrument parameters.
-
Data Analysis: Analyze the obtained spectra to confirm the structure of the synthesized compound. Compare the experimental data with expected values based on the structure and known spectroscopic data for similar compounds.
Conclusion: A Scaffold of Endless Possibilities
The unique combination of physical and chemical properties of pyrazole derivatives has solidified their position as a privileged scaffold in drug discovery.[2][3][7][8] Their synthetic tractability allows for the creation of large and diverse chemical libraries for biological screening. A thorough understanding of their fundamental characteristics, as outlined in this guide, is crucial for researchers aiming to harness the full potential of this remarkable heterocyclic system in the development of next-generation therapeutics. The continued exploration of pyrazole chemistry promises to unveil new and innovative medicines for a wide range of diseases.[1]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. ResearchGate. [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Pyrazole. SlideShare. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Tetrahedron Letters. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole. PubChem. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Pyrazole. Solubility of Things. [Link]
-
Core structure of pyrazoline ring along with the numbering of the biologically relevant 2-pyrazoline according to common nomenclature. ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Line drawing and numbering scheme of pyrazole backbone. ResearchGate. [Link]
-
Basicity of pyrazoles. New Journal of Chemistry. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole. Britannica. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 19. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. Pyrazole synthesis [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 32. connectjournals.com [connectjournals.com]
- 33. researchgate.net [researchgate.net]
discovery and history of novel pyrazole compounds
An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of pyrazole compounds. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry due to its vast range of biological activities.[1][2] This document traces the journey of pyrazoles from their initial synthesis in the late 19th century to their contemporary status as core components in blockbuster drugs and advanced agrochemicals. We will delve into the foundational Knorr pyrazole synthesis, explore the evolution of synthetic strategies toward greater efficiency and environmental compatibility, and highlight key milestones, such as the development of selective COX-2 inhibitors like Celecoxib. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Chemistry
Nitrogen-containing heterocyclic compounds have long been recognized as invaluable sources of therapeutic agents, providing structural motifs upon which pharmacophores can be arranged to create potent and selective drugs.[1] Among these, pyrazole stands out as a particularly important five-membered aromatic heterocycle. Its structure, a planar ring with three carbon and two adjacent nitrogen atoms, confers a unique combination of chemical properties, including aromatic stability and the capacity for diverse functionalization.[3]
The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883.[4] Since this discovery, pyrazole derivatives have been identified as possessing nearly every type of pharmacological activity, including anti-inflammatory, anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective properties.[2][5][6] This versatility has cemented the pyrazole nucleus as a pharmacologically significant scaffold, found in numerous clinically approved drugs such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[7][8] The sustained interest from researchers is driven by the scaffold's proven success and the continuous discovery of novel biological activities.[5]
Chapter 1: The Dawn of Pyrazole Chemistry: Discovery and Foundational Synthesis
The history of pyrazole is intrinsically linked to the pioneering work of German chemists in the late 19th century, who laid the groundwork for over a century of heterocyclic chemistry.
The Pioneering Work of Ludwig Knorr
The story of pyrazole synthesis begins in 1883 with Ludwig Knorr.[5] He reported the first synthesis of a substituted pyrazole through the cyclocondensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with phenylhydrazine.[7][8][9] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational and most common method for creating the pyrazole ring system.[10][11][12] The reaction is characterized by its high speed and efficiency, often producing high yields due to the formation of a stable, aromatic product.[13] Knorr's work was not just a synthetic curiosity; it led to the discovery of Antipyrine, one of the first fully synthetic drugs, demonstrating the immediate medicinal potential of this new class of compounds.[14] While Knorr named the scaffold, the first synthesis of the unsubstituted parent pyrazole molecule was accomplished by Edward Buchner in 1889.[5]
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The Knorr synthesis is a robust and versatile reaction that joins a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis, to form the pyrazole core through the elimination of two water molecules.[10][11][13]
Causality Behind the Mechanism: The reaction proceeds through a series of well-defined steps driven by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is a standard nucleophilic addition to a carbonyl.
-
Imine/Hydrazone Formation: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone, a stable intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This is the key ring-forming step.
-
Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a second molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[11][14] This final aromatization step is a powerful thermodynamic driving force for the reaction.
A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-diketone, as the initial attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7][15]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Chapter 2: Evolution of Synthetic Methodologies
While the Knorr synthesis remains a cornerstone, the demand for more complex, diverse, and efficiently produced pyrazole derivatives has driven significant innovation in synthetic chemistry.
Modern Synthetic Strategies
Modern approaches focus on improving regioselectivity, reaction conditions, and substrate scope.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first produces an intermediate pyrazoline, which is then oxidized in situ to yield the corresponding 1,3,5-trisubstituted pyrazole.[7] This method provides an alternative route to highly substituted pyrazoles.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazone) with an alkyne or alkene.[7] It offers a high degree of control over the substitution pattern of the resulting pyrazole.
-
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which incorporates substantial parts of all starting materials.[16] These reactions are highly efficient and atom-economical. For instance, a one-pot reaction of an aldehyde, malononitrile, and phenylhydrazine can yield a highly functionalized pyrazole.
-
Green Chemistry Approaches: Recognizing the environmental impact of traditional organic synthesis, "green" methods have become increasingly important. These include the use of recyclable solid catalysts like Amberlyst-70, which can facilitate the reaction in aqueous media at room temperature. Additionally, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate reactions, often in solvent-free conditions, leading to shorter reaction times and cleaner product profiles.[3][17]
Experimental Protocol: A Representative Knorr Synthesis of a Pyrazolone
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, from a β-ketoester and a hydrazine, adapted from established procedures.[13]
Objective: To synthesize a 1-phenyl-3-substituted-pyrazolone via condensation of a β-ketoester with phenylhydrazine.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Phenylhydrazine (2 equivalents)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol) and phenylhydrazine (e.g., 6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid. The acid catalyzes the condensation and dehydration steps.
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketoester.
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), add deionized water (10 mL) to the hot reaction mixture while still stirring. The pyrazolone product is typically insoluble in water and will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization if necessary.
Caption: Experimental Workflow for a Knorr Pyrazolone Synthesis.
Chapter 3: The Rise of Pyrazoles in Modern Drug Discovery: The COX-2 Inhibitor Story
Perhaps the most impactful application of pyrazole chemistry in modern medicine was the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
The Discovery of Celecoxib (Celebrex)
Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition provides the desired anti-inflammatory effect, the simultaneous inhibition of COX-1 often leads to significant gastrointestinal side effects.[18] The discovery of a second, inducible COX isozyme (COX-2) in 1991 spurred a race to develop selective inhibitors.[18]
Researchers at G.D. Searle & Company (later part of Pfizer) identified the 1,5-diaryl pyrazole scaffold as a promising template for achieving COX-2 selectivity.[18][19] This led to the discovery of Celecoxib, which was approved by the FDA in 1998.[18][20] The key to its selectivity lies in its structure. The COX-2 active site has a larger binding pocket compared to COX-1. The specific arrangement of the two aryl groups and the presence of a p-sulfonamide moiety on one of the phenyl rings allowed the molecule to fit snugly into the COX-2 active site while being too bulky to effectively bind to COX-1.[19][21]
Synthesis of Celecoxib
The industrial synthesis of Celecoxib is a testament to the enduring utility of pyrazole chemistry, employing a Knorr-type condensation as the key ring-forming step.[20]
-
Diketone Formation: The synthesis begins with a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form the unsymmetrical 1,3-diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[20]
-
Cyclocondensation: This diketone is then reacted with 4-sulfamoylphenylhydrazine. This cyclocondensation reaction proceeds regioselectively to form the desired 1,5-diarylpyrazole core of Celecoxib.[20][21]
Caption: High-level synthetic pathway for Celecoxib.
Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors
The development of pyrazole-based inhibitors is guided by a deep understanding of their structure-activity relationships (SAR). SAR studies reveal how specific structural modifications influence a compound's biological activity.[22]
| Position/Moiety | Structural Feature | Impact on Activity | Rationale |
| Pyrazole Ring | Planar, aromatic core | Essential. | Provides the rigid scaffold to correctly orient the pharmacophoric groups.[19] |
| N1-Substituent | para-Substituted phenyl ring | Crucial for Potency. | Occupies a key binding pocket; substituents like sulfonamide or methylsulfonyl are critical for COX-2 selectivity.[19][23] |
| C3-Substituent | Small, electron-withdrawing group | Enhances Potency. | Groups like trifluoromethyl (CF₃) are often optimal for fitting into the active site.[14] |
| C5-Substituent | para-Substituted phenyl ring | Modulates Potency. | A para-methyl or para-chloro group on this ring often leads to high activity.[23] |
Chapter 4: The Expanding Therapeutic and Industrial Landscape
The success of pyrazoles in anti-inflammatory drugs catalyzed their exploration across a wide range of applications, from oncology to crop protection.[1][7]
Pyrazoles in Oncology
Pyrazole derivatives are extensively explored as anticancer agents due to their ability to interact with numerous biological targets crucial for cancer cell proliferation and survival.[24][25] They have been shown to act as inhibitors of key cellular machinery.[26]
-
Targeting Protein Kinases: Many pyrazole compounds are designed as kinase inhibitors, interfering with signaling pathways that drive tumor growth.
-
Tubulin Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[26]
-
DNA Interaction: Certain pyrazoles can bind to the minor groove of DNA, inhibiting replication and transcription processes in cancer cells.[25]
Pyrazoles in Agrochemicals
The pyrazole scaffold is a dominant feature in modern agrochemicals, offering potent insecticidal, fungicidal, and herbicidal activities.[3][27][28] The unique chemical properties of the pyrazole ring allow for the development of compounds with novel modes of action, helping to manage resistance to older pesticides.[27]
-
Insecticides: Chlorantraniliprole is a leading insecticide that acts on insect ryanodine receptors, causing uncontrolled calcium release and paralysis.[27]
-
Fungicides: Pyrazole amide compounds, such as Fluxapyroxad, are highly effective succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[27][29]
-
Herbicides: Pyrazole-based herbicides have been developed to target various plant-specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[30]
| Application Area | Example Compound | Mechanism of Action |
| Oncology | Crizotinib | Anaplastic Lymphoma Kinase (ALK) Inhibitor |
| Insecticides | Chlorantraniliprole | Ryanodine Receptor (RyR) Modulator[27] |
| Fungicides | Fluxapyroxad | Succinate Dehydrogenase Inhibitor (SDHI)[27] |
| Herbicides | Topramezone | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor[30] |
Conclusion and Future Perspectives
From its discovery by Ludwig Knorr over 140 years ago, the pyrazole nucleus has evolved from a laboratory curiosity into a cornerstone of modern chemical science.[5] Its journey through the development of early synthetic drugs to the rational design of highly selective enzyme inhibitors and advanced agrochemicals highlights its remarkable structural and functional versatility. The story of Celecoxib, in particular, serves as a paradigm of modern drug discovery, where a deep understanding of biology and chemical synthesis converged to address a significant unmet medical need.[18]
The future of pyrazole chemistry remains bright. Ongoing research is focused on developing novel, more sustainable synthetic methodologies, including flow chemistry and biocatalysis, to access complex derivatives.[15] Furthermore, the inherent ability of the pyrazole scaffold to interact with diverse biological targets ensures its continued relevance in the search for new therapeutic agents for a wide array of diseases.[22] As our understanding of complex biological pathways deepens, the pyrazole scaffold will undoubtedly be adapted to create next-generation medicines and chemical tools, continuing its legacy as one of chemistry's most valuable heterocyclic systems.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved January 12, 2026, from [Link]
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). Retrieved January 12, 2026, from [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (2019, December 20). Retrieved January 12, 2026, from [Link]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved January 12, 2026, from [Link]
-
Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved January 12, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved January 12, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved January 12, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved January 12, 2026, from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved January 12, 2026, from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved January 12, 2026, from [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved January 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18). Retrieved January 12, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (2010, August 1). Retrieved January 12, 2026, from [Link]
-
Full article: Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved January 12, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Knorr pyrazole synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013, May 1). Retrieved January 12, 2026, from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). Retrieved January 12, 2026, from [Link]
-
Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved January 12, 2026, from [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. royal-chem.com [royal-chem.com]
- 4. jchr.org [jchr.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 19. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Molecules incorporating the pyrazole nucleus exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2] Specifically, the aminopyrazole moiety has emerged as a critical pharmacophore, frequently identified as a potent ligand for various enzymes, most notably protein kinases and cyclooxygenases (COX).[1] This guide focuses on a novel entity, 1-(1-propyl-1H-pyrazol-4-yl)methanamine, and outlines a comprehensive, field-proven strategy to elucidate its mechanism of action. In the absence of pre-existing specific data for this molecule, we will leverage the well-established pharmacology of analogous compounds to construct a robust investigational framework. This document will serve as a technical roadmap for researchers, detailing the causal logic behind experimental choices and providing validated protocols to systematically uncover the compound's molecular targets and downstream cellular effects.
Introduction: The Aminopyrazole Scaffold - A Realm of Therapeutic Potential
The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has led to its incorporation into numerous FDA-approved drugs.[1] A prime example is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[3][4] The addition of an amino group to this scaffold further enhances its drug-like properties, enabling critical hydrogen bond interactions within the active sites of target proteins.[5] This has been successfully exploited in the development of highly selective inhibitors for a range of protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[6]
Given the structural features of this compound, it is hypothesized that its primary mechanism of action will involve the inhibition of one or more protein kinases or cyclooxygenase enzymes. This guide presents a systematic approach to test this hypothesis, moving from broad, high-throughput screening to detailed mechanistic studies.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on extensive literature on aminopyrazole derivatives, the most probable molecular targets for this compound fall into two main classes of enzymes:
-
Protein Kinase Inhibition: The aminopyrazole core is known to interact with the hinge region of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[5] Key kinase families to investigate include:
-
Mitogen-Activated Protein Kinases (MAPK): Specifically p38 MAPK, which is a central regulator of inflammatory cytokine production.[6][7]
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5][8]
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9][10]
-
Non-receptor Tyrosine Kinases: Including Bruton's Tyrosine Kinase (BTK), a key component of B-cell receptor signaling.[11]
-
-
Cyclooxygenase (COX) Inhibition: The structural similarity of the pyrazole ring to the core of several known COX inhibitors suggests that this compound may act as a COX-1 or COX-2 inhibitor, thereby blocking the production of prostaglandins involved in inflammation and pain.[12][13]
The following experimental workflow is designed to systematically evaluate these possibilities.
A Phased Experimental Workflow for Target Deconvolution and Mechanistic Elucidation
This section details a logical progression of experiments designed to identify the molecular target(s) of this compound and characterize its mechanism of action.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) in the presence and absence of this compound.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of p38 MAPK and its downstream substrate, MK2.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
To confirm COX-2 inhibition in cells, the production of prostaglandins can be measured.
Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay
-
Cell Culture and Treatment: Use a cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 cells). Treat the cells with LPS and various concentrations of this compound.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production by the compound.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By following this phased approach, researchers can systematically identify the molecular target(s) of this novel compound, characterize its mode of inhibition, and confirm its activity in a cellular context. The insights gained from these studies will be invaluable for understanding the compound's therapeutic potential and guiding its further development as a potential treatment for inflammatory diseases or cancer.
Future work should focus on lead optimization to improve potency and selectivity for the identified target(s), as well as comprehensive in vivo studies to evaluate efficacy and safety in preclinical models of disease.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00517] [9][10][14]2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6295223/] [5]3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736181/] [15]4. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00421] [11]5. 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20888219/] [7]6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30343954/] [8]7. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [URL: https://www.assaygenie.com/cyclooxygenase-cox-activity-assay-kit-fluorometric] [16]8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228308/] [12]9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-364-6_11] [17]10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12495383/]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [URL: https://www.ukm.my/umbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/] [18]12. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development] [19]13. COX Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/760151/cox-activity-assay-kit] [20]14. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [URL: https://www.mdpi.com/1422-0067/24/9/7834] [1]15. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20645170/]
- Application Notes and Protocols for Kinase Inhibitor Development. Benchchem. [URL: https://www.benchchem.com/application-notes/Application-Notes-and-Protocols-for-Kinase-Inhibitor-Development.pdf]
-
Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [URL: https://www.ebi.ac.uk/pride/archive/projects/PXD005336] [21]18. Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-M%C3%A9dard-Pachl/f7e040c5e3178051a8d009b0a1a0659d682496a7]
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699). Abcam. [URL: https://www.abcam.com/cyclooxygenase-cox-activity-assay-kit-fluorometric-ab204699.html] 20. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.653303/full] [2]23. p38 MAP kinase inhibitors as anti inflammatory agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16305459/] [6]24. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36384074/]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14834]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23758509/] [13]27. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. ResearchGate. [URL: https://www.researchgate.net/publication/7891786_MAP_kinase_p38_inhibitors_clinical_results_and_an_intimate_look_at_their_interactions_with_p38alpha_protein]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor] [3]29. Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [URL: https://www.youtube.com/watch?v=52N-sN-C65A]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. reactionbiology.com [reactionbiology.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3][4] First described by Ludwig Knorr in 1883, this simple structure possesses a unique combination of chemical properties that make it exceptionally valuable for drug design.[5] The pyrazole nucleus features both a hydrogen bond donor (the pyrrole-like NH group) and a hydrogen bond acceptor (the pyridine-like N atom), allowing for versatile interactions with biological targets.[1] This inherent versatility has led to the development of pyrazole-containing molecules across a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) modulation.[5][6][7]
This guide provides a detailed exploration of the core biological activities of pyrazole-containing molecules, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Caption: Core structure and key medicinal chemistry properties of the pyrazole ring.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most commercially successful application of pyrazole chemistry is in the field of anti-inflammatory drugs. Pyrazole derivatives, exemplified by the blockbuster drug Celecoxib, are renowned for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[8][9]
Mechanism of Action
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[12][13] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[12]
Pyrazole-based selective inhibitors are designed to preferentially bind to the active site of the COX-2 enzyme.[11][14] Celecoxib, a diaryl-substituted pyrazole, utilizes its polar sulfonamide side chain to bind to a hydrophilic side pocket present in the COX-2 active site, a feature absent in COX-1.[12][14] This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby reducing the incidence of gastric ulcers.[10][11][12]
Caption: ATP-competitive inhibition of protein kinases by pyrazole derivatives.
Quantitative Data: Anticancer Potency of Pyrazole Derivatives
| Compound Class/Example | Target(s) | IC50 Value | Cancer Cell Line | Reference |
| Indole-Pyrazole Derivative 34 | CDK2 | 0.095 µM | HCT116, MCF7, etc. | [15] |
| Selanyl-pyrazole Derivative 54 | EGFR & VEGFR-2 | 13.85 µM (cytotoxicity) | HepG2 | [15] |
| Dihydropyrano[2,3-c]pyrazole 4 | (Antiproliferative) | 0.31 µM | HepG2 | [16] |
| Pyrazole Derivative 6 | Aurora A Kinase | 0.16 µM | HCT116, MCF7 | [17] |
CNS Activity: Modulation of Cannabinoid Receptors
Pyrazole derivatives have also made a significant impact in the realm of neuroscience, most notably through the development of antagonists for the cannabinoid CB1 receptor. The endocannabinoid system is a key regulator of appetite, mood, and memory. [18][19]
Mechanism of Action: The Case of Rimonabant
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist or inverse agonist. [20][21]The CB1 receptor, when activated by endocannabinoids like anandamide, stimulates appetite and food intake. [18][20]Rimonabant binds to the CB1 receptors in the brain and peripheral tissues (like adipose tissue), blocking their activation. [20][22]This action disrupts the signaling pathways that promote appetite, leading to reduced food intake. [21]Beyond appetite suppression, blocking peripheral CB1 receptors was also shown to improve metabolic parameters like insulin sensitivity and lipid metabolism. [18][20]Although Rimonabant was later withdrawn from the market due to psychiatric side effects, its development provided invaluable insights into the therapeutic potential of modulating the endocannabinoid system. [20][21]
Structure-Activity Relationship (SAR) for CB1 Antagonism
Studies on Rimonabant and related analogues have established key structural requirements for potent and selective CB1 antagonism: [23][24][25]* Position 1: A 2,4-dichlorophenyl substituent is crucial for high affinity.
-
Position 3: A carboxamido group, often linked to a piperidinyl ring, is required.
-
Position 5: A para-substituted phenyl ring, such as p-chlorophenyl or p-iodophenyl, enhances potency.
Antimicrobial Activity
The pyrazole scaffold is a versatile framework for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. [9][26][27][28]
Mechanism of Action
The mechanisms by which pyrazole derivatives exert their antimicrobial effects are diverse and not always fully elucidated. They are thought to interfere with essential cellular processes in microorganisms. For some bacterial strains, the activity is linked to the inhibition of key enzymes necessary for survival. For fungi, pyrazole compounds may disrupt cell membrane integrity or inhibit critical metabolic pathways. [9][29]The specific mechanism often depends on the substitution pattern around the pyrazole core.
Quantitative Data: Antimicrobial Efficacy
| Compound Class/Example | Organism | Potency (MIC) | Reference |
| Pyrazole Derivative 3 | Escherichia coli (Gram -) | 0.25 µg/mL | [9] |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | [9] |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1 µg/mL | [9] |
| Pyrano[2,3-c]pyrazole 3c | Bacillus cereus, S. aureus | Good Activity | [29] |
Experimental Protocols: A Guide to Validation
The translation of a chemical structure into a therapeutic agent requires rigorous biological evaluation. The following protocols represent standard, self-validating methodologies for assessing the activities described above.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the potency and selectivity of a pyrazole compound as a COX inhibitor.
-
Objective: To measure the IC50 value of a test compound against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The amount of PGF2α produced is quantified by ELISA. Inhibition of this process by the test compound reduces the amount of PGF2α detected.
-
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: The pyrazole test compound is serially diluted in DMSO to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Incubation: Add the enzyme, a cofactor solution (containing heme and glutathione), and the test compound (or DMSO for control) to a 96-well plate. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid (substrate) to each well to start the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Reaction Termination: Add a stop solution (e.g., 1 M HCl) to quench the reaction.
-
Quantification: The amount of prostaglandin produced is measured using a commercial Prostaglandin E2 (PGE2) EIA Kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. The IC50 value is calculated using non-linear regression analysis. Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. What is Rimonabant used for? [synapse.patsnap.com]
- 22. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 28. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 29. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine and Its Analogs in Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of 1-(1-propyl-1H-pyrazol-4-yl)methanamine and its analogs, a chemical class with considerable potential in modern drug discovery. We will dissect the synthetic strategies for accessing this scaffold, analyze its physicochemical properties, and delve into the known biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further investigation and application of this promising class of compounds.
Introduction: The Significance of the Pyrazole Scaffold
Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, pyrazoles stand out for their remarkable versatility.[1][2] This five-membered aromatic ring system, containing two adjacent nitrogen atoms, is a key pharmacophore found in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[3] The unique structural and electronic properties of the pyrazole ring allow it to engage in various non-covalent interactions with biological targets, making it an ideal starting point for the design of potent and selective modulators of enzyme and receptor function.
The specific substitution pattern of this compound—featuring an N1-propyl group and a C4-aminomethyl substituent—offers a compelling framework for several reasons:
-
N1-Substitution: The propyl group provides a degree of lipophilicity that can be crucial for cell permeability and oral bioavailability. This position is a key vector for modification to explore structure-activity relationships (SAR) and fine-tune pharmacokinetic properties.
-
C4-Aminomethyl Group: The basic primary amine at this position serves as a critical hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target protein binding sites, such as aspartate or glutamate.[4] Its positive charge at physiological pH can also facilitate ionic interactions, anchoring the molecule within a binding pocket.
-
1,4-Disubstitution Pattern: This arrangement provides a specific spatial orientation for the functional groups, allowing for precise probing of target topographies.
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents, targeting a multitude of cellular mechanisms including tubulin polymerization, cyclin-dependent kinases (CDKs), and various receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1][5] The structural features of the this compound core make it an excellent candidate for exploration within these and other therapeutic areas.
Synthetic Strategies and Methodologies
The synthesis of 1,4-disubstituted pyrazoles like this compound can be approached through several reliable synthetic routes. The most common strategy involves the initial construction of the pyrazole core followed by functional group manipulation to install the desired substituents.
2.1. Core Synthesis via Cyclocondensation
A foundational method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a vinylogous equivalent) and a hydrazine derivative.[3] For the target scaffold, this typically involves the reaction of a suitably protected 4-formylpyrazole precursor with a propylhydrazine.
2.2. Installation of the Aminomethyl Group
Once the 1-propyl-1H-pyrazole-4-carbaldehyde intermediate is obtained, the aminomethyl group is typically introduced via reductive amination. This highly efficient and widely used reaction involves the condensation of the aldehyde with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the desired primary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
2.3. General Synthetic Workflow
The logical flow for the synthesis is outlined below. This multi-step process allows for high modularity, enabling the creation of a diverse library of analogs by simply varying the starting materials (e.g., using different alkyl hydrazines or modifying the pyrazole core).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde
-
To a solution of 4-formylpyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N1-propylated aldehyde.
Step 2: Reductive Amination to this compound
-
Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent.
-
Basify the solution to pH >10 with 2M sodium hydroxide (NaOH).
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude amine can be purified by silica gel chromatography or by preparative HPLC to yield the final product.
Biological Activity and Therapeutic Potential
While specific data on this compound itself may be limited in public literature, the broader class of substituted pyrazoles has been extensively studied, revealing a wide range of biological activities. The primary value of this scaffold lies in its utility as a core for developing inhibitors of key cellular signaling proteins, particularly protein kinases.
3.1. Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer.[6] The pyrazole scaffold is a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[7]
Analogs of the title compound are frequently investigated as inhibitors of:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are crucial for tumor growth, angiogenesis, and metastasis.[1][5][8]
-
Cyclin-Dependent Kinases (CDKs): Which control cell cycle progression. CDK inhibitors are a major focus in oncology.[5]
-
MAP Kinases: Including p38, which is involved in inflammatory responses.[4]
The 1,4-disubstituted pattern allows for the N1-propyl group to be directed towards a lipophilic pocket while the C4-aminomethyl group can form salt bridges or hydrogen bonds with acidic residues, such as Aspartate (Asp), often found in the solvent-exposed region of the ATP binding site.[4]
Caption: Putative binding mode of a pyrazole analog in a kinase active site.
3.2. Other Potential Applications
Beyond kinase inhibition, pyrazole derivatives have demonstrated utility as:
-
Anticancer agents acting through various mechanisms.[1][2][5]
-
Insecticides and agrochemicals .[10]
-
Inhibitors of enzymes like NADPH Oxidase 2 (NOX2)[11] and Tryptophan 2,3-dioxygenase (TDO2).[12]
Structure-Activity Relationship (SAR) Insights
Developing potent and selective drug candidates requires a systematic exploration of the SAR. For the this compound scaffold, several key positions can be modified to probe their effect on biological activity.
| Position | Modification | Rationale & Potential Impact |
| N1-Alkyl Group | Vary chain length (e.g., ethyl, butyl), introduce branching (e.g., isopropyl), or add cyclic groups (e.g., cyclopropyl, cyclohexyl).[13] | Modulates lipophilicity, cell permeability, and metabolic stability. Can be used to fill specific hydrophobic pockets in the target protein.[14] |
| C4-Amine | Acylation to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary/tertiary amines. | Alters the basicity and hydrogen bonding capacity. Amides and sulfonamides can act as hydrogen bond acceptors and introduce new vectors for substitution. |
| C3-Position | Introduction of small alkyl or aryl groups. | Can provide additional interactions with the target protein and influence the electronic properties of the pyrazole ring. |
| C5-Position | Substitution with aryl or heteroaryl groups. | Often used to occupy the "selectivity pocket" of kinases, leading to improved potency and selectivity over related enzymes.[4] |
Systematic modification at these positions, guided by target structure and computational modeling, is a proven strategy for optimizing lead compounds into clinical candidates.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly tractable starting point for medicinal chemistry campaigns. Its straightforward synthesis allows for the rapid generation of diverse analog libraries, while its inherent chemical properties make it well-suited for targeting a range of important biological targets, particularly protein kinases.
Future research should focus on:
-
Library Synthesis: Expanding the chemical space around this core by systematically exploring the SAR at the N1, C3, C4, and C5 positions.
-
Target Identification: Screening these libraries against diverse panels of biological targets (e.g., kinase panels, receptor panels) to identify novel activities.
-
Structure-Based Design: For identified targets, using X-ray crystallography or cryo-EM to obtain co-crystal structures, which can guide the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties.[4]
-
Pharmacokinetic Profiling: Evaluating promising compounds in ADME (Absorption, Distribution, Metabolism, Excretion) assays to ensure they possess the necessary properties for in vivo efficacy.
By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this valuable chemical scaffold to create novel therapeutics for a host of human diseases.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. [Link]
- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). PubMed. [Link]
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (n.d.). National Center for Biotechnology Information. [Link]
-
1H-pyrazol-4-ylmethanamine. (n.d.). PubChem. [Link]
- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.).
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]
-
Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye was synthesized by multistep synthesis from cyanuric chloride and phenyl acetonitrile. (n.d.). Growing Science. [Link]
- Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 8. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 13. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
potential therapeutic targets of pyrazole compounds
An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, offering mechanistic insights, experimental validation protocols, and a forward-looking perspective on their role in drug discovery. We will delve into the molecular interactions that underpin the therapeutic efficacy of pyrazole-based drugs in targeting enzymes, kinases, and G-protein coupled receptors, providing a comprehensive resource for researchers dedicated to the development of novel therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a bioisostere of the imidazole ring, but its distinct physicochemical properties, including its pKa, dipole moment, and hydrogen bonding capabilities, set it apart. These properties allow pyrazole derivatives to engage in a variety of non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—with amino acid residues in the active sites of proteins. This versatility has led to the development of numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including inflammation, cancer, and neurological disorders.
The structural rigidity of the pyrazole ring provides a fixed orientation for its substituent groups, which can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. This inherent "drug-likeness" is a primary reason for its prevalence in drug discovery campaigns.
Major Classes of Therapeutic Targets for Pyrazole Compounds
Cyclooxygenase (COX) Enzymes: The Foundation of Pyrazole-Based Anti-Inflammatories
One of the earliest and most successful applications of pyrazole compounds has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary targets in this class are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Mechanism of Action: Pyrazole-based NSAIDs, such as Celecoxib (Celebrex) , are designed to selectively inhibit the COX-2 isoform. COX-2 is typically induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. The selectivity of Celecoxib for COX-2 is attributed to the presence of a bulky sulfonamide group that can fit into a larger, more accommodating side pocket in the COX-2 active site, which is absent in COX-1. This selective inhibition reduces the inflammatory response while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Key Drug Example: Celecoxib
-
Target: Cyclooxygenase-2 (COX-2)
-
Indication: Arthritis, acute pain
-
Mechanism: Selective, competitive inhibition
-
The diagram below illustrates how pyrazole-based inhibitors block the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: Workflow for identification and validation of a pyrazole kinase inhibitor.
This protocol is a self-validating system to determine the potency (IC50) of a pyrazole compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations will depend on the enzyme's activity (typically in the low nM range).
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Serially dilute the pyrazole test compound in DMSO, and then further dilute in reaction buffer to create a 4X stock. A typical starting concentration is 100 µM, serially diluted 1:3 for a 10-point dose-response curve.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the 4X pyrazole compound dilution (or DMSO for control wells).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range of the assay.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
G-Protein Coupled Receptors (GPCRs): Modulating Neurological and Metabolic Pathways
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Pyrazole compounds have been successfully developed as modulators of several GPCRs.
-
Key Target: Cannabinoid Receptor 1 (CB1)
-
Mechanism of Action: The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, mood, and memory. Pyrazole-based inverse agonists, such as Rimonabant , were developed to treat obesity. These compounds bind to the CB1 receptor and stabilize it in an inactive conformation, reducing its basal signaling activity. The pyrazole core typically occupies a key hydrophobic pocket within the transmembrane domain of the receptor.
-
Clinical Status: While Rimonabant was approved in Europe, it was later withdrawn due to psychiatric side effects (e.g., depression), highlighting the complexity of targeting CNS receptors. However, the development of peripherally restricted CB1 antagonists based on the pyrazole scaffold continues for metabolic disorders, aiming to avoid these CNS effects.
-
Conclusion and Future Directions
The pyrazole scaffold is undeniably a "privileged" structure in medicinal chemistry, with a proven track record of producing successful drugs against a diverse range of therapeutic targets. Its synthetic tractability and ability to form key interactions within protein active sites ensure its continued relevance in drug discovery.
Future research is likely to focus on:
-
Expanding the Target Space: Applying the pyrazole scaffold to novel and challenging targets, such as protein-protein interactions and allosteric sites.
-
Improving Selectivity: Designing next-generation pyrazole inhibitors with exquisite selectivity to minimize off-target effects, particularly within the kinome.
-
Covalent and Targeted Inhibition: Developing pyrazole derivatives that can form covalent bonds with their targets for prolonged duration of action or be incorporated into targeted protein degraders (PROTACs).
This guide has provided a technical overview of the major therapeutic targets of pyrazole compounds. By understanding the underlying mechanisms of action and employing robust validation workflows, researchers can continue to leverage this remarkable scaffold to develop the next generation of innovative medicines.
References
-
Title: The COX-2 inhibitor celecoxib is a potent and selective blocker of the volume-sensitive anion channel Source: The FASEB Journal URL: [Link]
-
Title: Design and synthesis of pyrazole derivatives as selective COX-2 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: The discovery of Ruxolitinib Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Rimonabant: a novel selective cannabinoid CB1 receptor antagonist Source: Journal of Neurochemistry URL: [Link]
A Comprehensive Spectroscopic Analysis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine: A Technical Guide for Researchers
Abstract
1-(1-propyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Accurate and comprehensive characterization of its molecular structure is paramount for its application in drug development and chemical synthesis. This technical guide provides an in-depth framework for the acquisition and interpretation of spectroscopic data for this compound. We present predicted data and detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (IR) spectroscopy. This document is intended to serve as a comprehensive resource for researchers, enabling unambiguous structural confirmation and purity assessment.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of three key components: a propyl group attached to the N1 position of the pyrazole ring, the pyrazole heterocycle itself, and a methanamine group at the C4 position. Each of these components possesses unique atoms and bonding environments that will give rise to characteristic signals in various spectroscopic techniques.
-
Propyl Group (-CH₂CH₂CH₃): Three distinct aliphatic carbon environments and three corresponding proton environments.
-
Pyrazole Ring: An aromatic five-membered ring with two adjacent nitrogen atoms, featuring two distinct C-H protons and three unique carbon atoms.
-
Methanamine Bridge (-CH₂NH₂): A methylene group attached to a primary amine, providing characteristic signals for both the -CH₂- and -NH₂ groups.
A detailed analysis of these subunits allows for the prediction of expected spectral data, which is crucial for validating experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the predicted spectrum is characterized by distinct signals for each part of the molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The expected chemical shifts (δ) are predicted based on established values for pyrazole derivatives and general substituent effects.[4][5][6]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 (pyrazole) | ~7.5 | s | 1H | Aromatic proton on carbon adjacent to two nitrogen atoms. |
| H-5 (pyrazole) | ~7.4 | s | 1H | Aromatic proton on carbon adjacent to one nitrogen atom. |
| N-CH₂ (propyl) | ~4.0 | t | 2H | Methylene group attached to the pyrazole nitrogen, deshielded. Coupled to the adjacent CH₂. |
| C-CH₂ (aminomethyl) | ~3.8 | s | 2H | Methylene group attached to the pyrazole C4 and the NH₂ group. |
| CH₂ (propyl) | ~1.8 | sextet | 2H | Methylene group in the middle of the propyl chain. |
| NH₂ (amine) | ~1.5 | br s | 2H | Amine protons; signal is often broad and its position is concentration-dependent.[7] |
| CH₃ (propyl) | ~0.9 | t | 3H | Terminal methyl group of the propyl chain. |
Experimental Protocol: ¹H NMR A robust protocol is essential for acquiring high-quality, reproducible data.[8]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) for calibration. For highly accurate quantification, a known amount of an internal standard can be added.[8]
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Use a standard single-pulse sequence (e.g., zg30). Key parameters include a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[9]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the reference signal.
Data Interpretation Workflow The process of moving from raw data to a confirmed structure follows a logical pathway.
Caption: Workflow for ¹H NMR data analysis.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): Chemical shifts are predicted based on known data for N-alkylated and 4-substituted pyrazoles.[10][11][12][13]
| Assignment | Predicted δ (ppm) | Rationale |
| C-3 (pyrazole) | ~139 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-5 (pyrazole) | ~129 | Aromatic carbon adjacent to the N-propyl group. |
| C-4 (pyrazole) | ~115 | Aromatic carbon bearing the aminomethyl substituent. |
| N-CH₂ (propyl) | ~52 | Aliphatic carbon directly attached to the pyrazole nitrogen. |
| C-CH₂ (aminomethyl) | ~38 | Aliphatic carbon of the aminomethyl bridge. |
| CH₂ (propyl) | ~24 | Central carbon of the propyl chain. |
| CH₃ (propyl) | ~11 | Terminal methyl carbon of the propyl chain. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of solvent, to compensate for the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. This results in each unique carbon appearing as a singlet. A greater number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[14] For nitrogen-containing heterocycles, electrospray ionization (ESI) is a highly effective soft ionization technique.[15][16]
Expected Mass Spectrum (ESI-MS):
-
Molecular Weight: The calculated monoisotopic mass of C₇H₁₃N₃ is 139.1109 Da.
-
Primary Ion: In positive ion mode ESI, the primary observed ion will be the protonated molecule, [M+H]⁺, with an expected m/z of 140.1182.[17]
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. The pyrazole ring itself is relatively stable, but cleavage of the substituents is common.[18][19]
Predicted MS/MS Fragmentation:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 140.1 | 123.1 | NH₃ (17.0 Da) | Loss of ammonia from the aminomethyl group. |
| 140.1 | 98.1 | C₃H₆ (42.0 Da) | Loss of propene via McLafferty-type rearrangement or cleavage. |
| 140.1 | 97.1 | C₃H₇ (43.0 Da) | Loss of the propyl radical. |
| 140.1 | 82.1 | C₃H₇N (58.0 Da) | Cleavage of the aminomethyl group and propyl chain. |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.[20]
-
MS Parameters (ESI+): Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of ~3-4 kV, a drying gas temperature of ~250-300 °C, and a nebulizer pressure of ~35 psi.[15][17]
-
Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion. Subsequently, perform MS/MS experiments by isolating the parent ion (m/z 140.1) and applying collision energy to induce fragmentation.
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for [M+H]⁺.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum: The key functional groups in this compound will produce characteristic absorption bands.[21][22][23]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3400 - 3300 | Medium | Primary Amine (-NH₂) - two bands expected.[21][24] |
| C-H Stretch (Aromatic) | 3150 - 3100 | Medium-Weak | Pyrazole Ring C-H |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Propyl & Methylene C-H |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Primary Amine (-NH₂) |
| C=N / C=C Stretch | 1580 - 1450 | Medium-Strong | Pyrazole Ring |
| C-N Stretch | 1250 - 1020 | Medium | Aliphatic Amine C-N |
Experimental Protocol: ATR-FTIR Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[25][26][27]
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal surface. If solid, apply pressure using the built-in clamp to ensure good contact.[25]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Integrated Spectroscopic Analysis
While each technique provides valuable information, unambiguous structure confirmation relies on the synthesis of all data.
-
MS confirms the molecular formula (C₇H₁₃N₃) by providing the exact mass.
-
IR confirms the presence of key functional groups, specifically the primary amine (-NH₂) and the pyrazole ring.
-
¹³C NMR confirms the number of unique carbon atoms (seven, as expected).
-
¹H NMR provides the final, detailed proof of structure by showing the specific proton environments, their integrations (confirming the proton count), and their connectivity through spin-spin coupling, which validates the arrangement of the propyl, pyrazole, and aminomethyl fragments.
Together, these techniques form a self-validating system for the structural characterization of this compound, providing researchers and drug development professionals with the high-confidence data required for their work.
References
-
Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. Retrieved from [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]
-
Lambda Geeks. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Oxford Academic. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wiley Online Library. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
SciSpace. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. instanano.com [instanano.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. rockymountainlabs.com [rockymountainlabs.com]
- 25. agilent.com [agilent.com]
- 26. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Decoding the Pyrazole Pharmacophore: A Technical Guide for Drug Discovery
Introduction: The Privileged Status of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[3][4] Its prevalence in FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anticancer agent crizotinib, underscores its significance and versatility.[1][5][6] This guide provides an in-depth exploration of the pyrazole pharmacophore, offering researchers and drug development professionals a comprehensive understanding of its core features and their application in modern drug design.
The pyrazole moiety's success stems from its unique physicochemical properties. The two nitrogen atoms offer a combination of hydrogen bond donating (N-1) and accepting (N-2) capabilities, enabling diverse interactions with biological targets.[7] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its overall structure serves as a versatile framework for introducing various substituents to fine-tune pharmacological activity and pharmacokinetic properties.[7][8]
Core Pharmacophoric Features of Pyrazole Derivatives
The pharmacophore of a pyrazole derivative is not a monolithic entity but rather a constellation of features that can be modulated to achieve desired biological effects. The core pyrazole ring and the nature and positioning of its substituents collectively define the molecule's interaction with a specific biological target.
The Pyrazole Ring: A Versatile Anchor
The pyrazole ring itself is the foundational pharmacophoric element. Its key contributions include:
-
Hydrogen Bonding: The N-1 position, with its associated proton, frequently acts as a hydrogen bond donor, while the lone pair of electrons on the N-2 nitrogen serves as a hydrogen bond acceptor.[7] This dual nature allows for specific and directional interactions within a receptor's binding pocket.
-
Aromaticity and π-Interactions: The aromatic character of the pyrazole ring facilitates π-π stacking and other non-covalent interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the target protein.[7]
-
Scaffold for Substituent Orientation: The rigid five-membered ring structure provides a well-defined platform for positioning substituents in three-dimensional space, which is crucial for optimizing interactions with the target.
Substituents: The Key to Specificity and Potency
The biological activity of pyrazole derivatives is highly dependent on the nature and location of substituents on the ring.[8] Structure-activity relationship (SAR) studies have revealed critical roles for substituents at the N-1, C-3, C-4, and C-5 positions.[9][10]
-
N-1 Position: Substituents at this position significantly influence the molecule's overall shape and its ability to interact with the target. For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be optimal for binding affinity.[10]
-
C-3 Position: This position is often a key point for introducing functional groups that can form critical interactions. For example, a carboxamido group at the C-3 position is a crucial feature for the antagonistic activity of certain cannabinoid receptor ligands.[10]
-
C-4 Position: While sometimes left unsubstituted, modifications at the C-4 position can influence selectivity and potency. The addition of small alkyl groups or halogens can modulate the electronic properties and steric profile of the molecule.[8]
-
C-5 Position: Similar to the C-3 position, the C-5 position is a critical site for substitution. In many active compounds, a substituted phenyl ring at this position engages in important hydrophobic or aromatic interactions within the binding site. For potent cannabinoid receptor antagonism, a para-substituted phenyl ring at the C-5 position is a key structural requirement.[10]
The interplay of these substituents creates a unique pharmacophoric pattern for each class of pyrazole derivatives, dictating their affinity and selectivity for a given biological target.
Visualizing the Pyrazole Pharmacophore: A Generalized Model
The following diagram illustrates a generalized pharmacophore model for a pyrazole derivative, highlighting the key features that contribute to its biological activity.
Caption: Generalized pharmacophore model of a pyrazole derivative.
Structure-Activity Relationship (SAR) Case Study: Pyrazole-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, and numerous pyrazole-containing molecules have been developed as kinase inhibitors.[2][5] The pyrazole scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
A notable example is the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib . The pyrazole ring in Crizotinib forms a key hydrogen bond with the hinge region of the ALK enzyme. The substituents on the pyrazole core are strategically placed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
| Structural Feature | Role in Kinase Inhibition |
| Pyrazole N-H | Hydrogen bond donor to the kinase hinge region |
| Phenyl group at C3 | Occupies a hydrophobic pocket |
| Substituted phenyl at N1 | Extends into another hydrophobic region |
This example illustrates how the core pyrazole pharmacophore can be elaborated with specific substituents to achieve high-affinity and selective inhibition of a particular kinase.
Experimental and Computational Workflows for Pharmacophore Elucidation
The identification and validation of a pharmacophore model for a novel series of pyrazole derivatives typically involve a combination of experimental and computational approaches.
Experimental Protocol: Structure-Activity Relationship (SAR) by Synthesis
-
Scaffold Synthesis: Develop a robust synthetic route to the core pyrazole scaffold.
-
Library Synthesis: Systematically synthesize a library of analogs with diverse substituents at the N-1, C-3, C-4, and C-5 positions.
-
In Vitro Screening: Screen the synthesized compounds in a relevant biological assay to determine their activity (e.g., IC50 or Ki values).
-
SAR Analysis: Analyze the relationship between the chemical structure of the analogs and their biological activity to identify key pharmacophoric features.
Computational Protocol: Ligand-Based Pharmacophore Modeling
When the 3D structure of the target is unknown, ligand-based methods can be employed to derive a pharmacophore model from a set of active compounds.
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each active molecule in the dataset.
-
Pharmacophore Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the active molecules.
-
Pharmacophore Model Generation: Align the active molecules based on their common features to generate one or more pharmacophore hypotheses.
-
Model Validation: Validate the generated pharmacophore model(s) using a test set of molecules with known activities (both active and inactive). A good model should be able to distinguish between active and inactive compounds.[11]
-
3D-QSAR: Further refine and validate the pharmacophore model by developing a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which correlates the 3D arrangement of pharmacophoric features with biological activity.[12][13]
The following diagram outlines the workflow for computational pharmacophore modeling:
Caption: Workflow for computational pharmacophore modeling.
The Pyrazole Ring as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The pyrazole ring is an effective bioisostere for various other functionalities, including:
-
Amides: Pyrazoles can mimic the hydrogen bonding and steric properties of amides while offering improved metabolic stability and pharmacokinetic properties.[14]
-
Arenes and Other Heterocycles: The pyrazole ring can replace phenyl or other heterocyclic rings to modulate properties such as lipophilicity and aqueous solubility, often leading to improved drug-like characteristics.[15][16][17][18]
The successful application of pyrazole as a bioisostere depends on the specific molecular target and the desired property modulations.[15]
Conclusion: The Enduring Importance of the Pyrazole Pharmacophore
The pyrazole scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of hydrogen bonding capabilities, aromaticity, and synthetic tractability makes it an ideal starting point for the design of novel therapeutics targeting a wide range of diseases.[19][20][21] A thorough understanding of the pyrazole pharmacophore, including the critical roles of the core ring and its substituents, is essential for leveraging its full potential in drug discovery. The integrated use of synthetic chemistry, in vitro screening, and computational modeling will undoubtedly lead to the development of the next generation of innovative pyrazole-based medicines.[22]
References
- The Significance of Pyrazole Deriv
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. (URL: [Link])
- Pharmacophore mapping studies on pyrazoles as anti-prolifer
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (URL: [Link])
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])
-
“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: [Link])
-
Review: biologically active pyrazole derivatives. Semantic Scholar. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. (URL: [Link])
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. (URL: [Link])
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: [Link])
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. PubMed. (URL: [Link])
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])
-
Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. (URL: [Link])
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (URL: [Link])
-
Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies | Request PDF. ResearchGate. (URL: [Link])
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: [Link])
-
Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). PubMed. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchr.org [jchr.org]
- 21. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 22. eurasianjournals.com [eurasianjournals.com]
An In-depth Technical Guide to the Synthesis and Applications of 1H-Pyrazole
Introduction: The Privileged 1H-Pyrazole Scaffold
The 1H-pyrazole is a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms.[1] This unique structural motif has earned the status of a "privileged scaffold" in medicinal and agricultural chemistry.[2][3] Its versatile chemical nature, characterized by multiple substitution sites and the ability to engage in various non-covalent interactions, allows for the fine-tuning of steric and electronic properties.[4][5] This adaptability is the cornerstone of its widespread success, enabling the development of compounds with a vast spectrum of biological activities.[6][7]
This guide provides an in-depth exploration of the core synthetic methodologies for constructing the 1H-pyrazole ring and a comprehensive overview of its critical applications, particularly in drug development and agrochemicals. We will delve into the mechanistic underpinnings of key reactions, provide actionable experimental protocols, and examine how the pyrazole core contributes to the therapeutic and biological effects of market-leading compounds.
Part 1: Synthesis of the 1H-Pyrazole Core
The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, with methods ranging from classical condensations to modern cycloadditions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final pyrazole product.
Knorr Pyrazole Synthesis: A Timeless Condensation
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[8][9] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[10][11] The reaction proceeds through the loss of two water molecules and benefits from high reactivity and typically good yields due to the formation of a stable aromatic ring.[11]
Mechanistic Insight
The mechanism begins with the acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons.[8][12] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the other carbonyl group.[9] A subsequent dehydration step yields the final, stable aromatic pyrazole ring.[8][9]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[9][13] The outcome is governed by the steric and electronic properties of the substituents on both reactants and the reaction conditions, such as pH.[9]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Methodological & Application
Application Note & Synthesis Protocol: 1-(1-Propyl-1H-pyrazol-4-yl)methanamine
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a key building block in medicinal chemistry and drug discovery. Pyrazole derivatives are privileged scaffolds known for a wide spectrum of pharmacological activities.[1] This guide details a robust and scalable two-pathway synthesis approach, starting from the commercially available intermediate, 1-propyl-1H-pyrazole-4-carbaldehyde. The primary, recommended pathway involves a direct one-pot reductive amination, prized for its efficiency and operational simplicity. An alternative pathway, the reduction of a nitrile intermediate, is also described for contexts where pathway diversity is required. This note is intended for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles, troubleshooting guidance, and necessary safety precautions to ensure reliable and reproducible outcomes.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used to treat erectile dysfunction).[1] The unique electronic properties and the ability of the pyrazole core to act as a versatile scaffold for functionalization make it a "privileged structure" in drug design.[1][2] The target molecule, this compound, provides a valuable synthon with a primary amine handle, allowing for further elaboration into more complex molecules such as amides, sulfonamides, and ureas for structure-activity relationship (SAR) studies.
This guide presents two reliable synthetic routes to this target, with a primary focus on direct reductive amination for its efficiency and use of milder reagents.
Overall Synthetic Strategy
The synthesis of the target compound can be efficiently achieved from 1-propyl-1H-pyrazole-4-carbaldehyde. This precursor can be purchased directly or synthesized in two steps from 1H-pyrazole via N-alkylation followed by Vilsmeier-Haack formylation.[3][4][5] From this key aldehyde intermediate, two primary pathways are detailed:
-
Pathway A (Recommended): Direct reductive amination of the aldehyde. This one-pot reaction is highly efficient and avoids the isolation of the intermediate imine.
-
Pathway B (Alternative): Conversion of the aldehyde to a nitrile, followed by a robust reduction using a powerful hydride reagent.
Figure 1: Overall synthetic workflow for this compound.
Pathway A: Synthesis via Reductive Amination (Recommended)
This method is the most direct route to the target primary amine from the corresponding aldehyde. The reaction proceeds by forming an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride is the reagent of choice here; it is milder than sodium cyanoborohydride and selectively reduces the iminium ion much faster than the starting aldehyde, minimizing alcohol byproduct formation.[6]
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Typical Grade |
| 1-Propyl-1H-pyrazole-4-carbaldehyde | 473249-36-4 | C₇H₁₀N₂O | 138.17 | >96% |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | ACS Reagent |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Reagent Grade |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | >99.8% |
| Saturated Sodium Bicarbonate Solution | 7558-79-4 | NaHCO₃ (aq) | 84.01 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Hydrochloric Acid (for salt formation) | 7647-01-0 | HCl | 36.46 | 2M in Ether |
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes for liquid transfer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 g, 7.24 mmol, 1.0 equiv.) and ammonium acetate (5.58 g, 72.4 mmol, 10.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.30 g, 10.86 mmol, 1.5 equiv.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Causality Note: STAB is added after the aldehyde and ammonia source have had time to form the imine in situ. Its mild, non-basic nature is compatible with the slightly acidic conditions generated by ammonium acetate, which can catalyze iminium ion formation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM with 1% NH₄OH). The product amine will have a lower Rf value than the starting aldehyde.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude amine can often be used without further purification. If necessary, purify by silica gel column chromatography, using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent the amine from streaking on the acidic silica.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity against expected values. Expected Yield: 75-90%.
-
Pathway B: Synthesis via Nitrile Reduction (Alternative)
This two-step route involves converting the aldehyde to a nitrile, which is then reduced. This pathway is useful if reductive amination proves problematic or if the nitrile intermediate is required for other purposes. The reduction of the nitrile to the primary amine is robustly achieved with Lithium Aluminum Hydride (LAH).
CAUTION: Lithium Aluminum Hydride (LAH) is a highly reactive reagent that reacts violently with water and protic solvents. Handle with extreme care in an anhydrous environment and behind a safety shield.
Step 1: Synthesis of 1-Propyl-1H-pyrazole-4-carbonitrile
The aldehyde can be converted to the nitrile via a two-step, one-pot procedure involving the formation of an aldoxime followed by dehydration.
-
Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in ethanol.
-
Add a base such as pyridine or sodium acetate and stir until aldoxime formation is complete (monitored by TLC).
-
Add a dehydrating agent (e.g., acetic anhydride, copper(II) sulfate, or thionyl chloride) and heat the mixture to afford the nitrile.
-
Workup involves quenching, extraction, and purification by chromatography or recrystallization.
Step 2: Reduction of Nitrile to Amine with LiAlH₄
Figure 2: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol for Nitrile Reduction
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (2.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1-propyl-1H-pyrazole-4-carbonitrile (1.0 equiv.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.
-
Workup - Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution. Sequentially and dropwise, add:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the workup.[7]
-
-
Filtration and Extraction: Stir the resulting white suspension at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine. Purify as described in Pathway A if necessary.
Characterization and Validation
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.5 (s, 1H, pyrazole-H), 7.4 (s, 1H, pyrazole-H), 4.0 (t, 2H, N-CH₂), 3.8 (s, 2H, C-CH₂-N), 1.8 (sextet, 2H, CH₂-CH₃), 1.5 (br s, 2H, NH₂), 0.9 (t, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 138.0, 129.5, 120.0, 52.0 (N-CH₂), 40.0 (C-CH₂-N), 23.5 (CH₂-CH₃), 11.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₁₄N₃⁺ [M+H]⁺: 140.1182; found: 140.1185.
Troubleshooting
| Issue Observed | Possible Cause | Suggested Solution |
| Low Yield in Reductive Amination | Incomplete imine formation or wet reagents. | Ensure anhydrous conditions. Increase reaction time for imine formation before adding STAB. Use a fresh bottle of STAB. |
| Aldehyde remains after reaction | Insufficient reducing agent or reaction time. | Add another 0.2-0.5 equivalents of STAB and stir overnight. Ensure the STAB used is not hydrolyzed. |
| Formation of alcohol byproduct | Reducing agent is too reactive (e.g., NaBH₄). | Use the recommended STAB, which is more selective for the iminium ion over the aldehyde. |
| Difficult workup in LAH reduction | Incorrect quenching procedure. | Strictly follow the 1:1:3 water:NaOH:water Fieser workup protocol to ensure granular aluminum salt precipitation.[7] |
| Product streaks on TLC plate | Amine interacting with acidic silica gel. | Add 1% triethylamine or ammonium hydroxide to the TLC eluent system and the column chromatography mobile phase. |
References
- INEOS OPEN. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes.
- Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- The Journal of Organic Chemistry. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
- Semantic Scholar. (2020).
- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
- Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ChemScene. 1-Propyl-1H-pyrazole-4-carbaldehyde.
- National Institutes of Health (NIH).
- Asian Journal of Chemistry.
- National Institutes of Health (PMC).
- Google Patents.
- ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. ineosopen.org [ineosopen.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols for the Synthesis of Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB, highlighting the scaffold's therapeutic versatility.[2]
The synthetic accessibility and structural tunability of pyrazoles allow for fine-tuning of their physicochemical and pharmacological properties. This guide provides an in-depth exploration of the most robust and widely employed experimental procedures for pyrazole synthesis, focusing on the foundational Knorr synthesis and the versatile approach using chalcone precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and discuss modern, sustainable adaptations.
Core Synthetic Methodology I: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the quintessential and most direct method for constructing the pyrazole ring.[3] Its enduring prevalence is due to its operational simplicity, high yields, and the ready availability of starting materials.[4]
Principle and Mechanism
The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester) with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[3][5] The reaction is typically facilitated by an acid catalyst, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[6]
The mechanism proceeds through the initial formation of a hydrazone or imine intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[3][6] This is followed by a dehydration step (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[4] When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed, which is a key consideration in synthetic design.[7][8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details the synthesis from acetylacetone and phenylhydrazine, a classic example of the Knorr reaction.
Materials and Reagents:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as catalyst)
-
Ethanol (as solvent)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.0 mL, ~50 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To this stirring solution, add acetylacetone (5.1 mL, ~50 mmol) dropwise. A slight exotherm may be observed.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system, checking for the consumption of the starting materials.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. The product will often precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[9][10]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.[11][12][13]
Data Presentation: Reagent and Condition Summary
| Reagent/Parameter | Molar Equivalent | Amount Used | Role |
| Phenylhydrazine | 1.0 | 5.0 mL | Nucleophile |
| Acetylacetone | 1.0 | 5.1 mL | Electrophile |
| Glacial Acetic Acid | Catalytic | 3 drops | Catalyst |
| Ethanol | - | 20 mL | Solvent |
| Reaction Time | - | 1-2 hours | - |
| Reaction Temperature | - | Reflux (~80-90°C) | - |
| Expected Yield | - | >85% | - |
Core Synthetic Methodology II: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another highly effective route to pyrazoles, particularly 3,5-diarylpyrazoles, involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[14] This method first produces a pyrazoline intermediate, which is subsequently aromatized to the pyrazole.[15]
Principle and Workflow
The synthesis begins with the preparation of a chalcone, typically via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.[16][17] The resulting chalcone is then reacted with hydrazine hydrate. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form a 2-pyrazoline. The final step is the aromatization of the pyrazoline ring to the stable pyrazole, which can occur via oxidation or dehydration depending on the reaction conditions.[14][15]
Caption: Workflow for Pyrazole Synthesis from Chalcones.
Detailed Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole
This two-step protocol first describes the synthesis of a chalcone, followed by its conversion to the corresponding pyrazole.
Part A: Synthesis of Chalcone (e.g., 1,3-Diphenylprop-2-en-1-one)
-
Reaction Setup: In a flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise with vigorous stirring.[17]
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The formation of a solid precipitate (the chalcone) indicates the reaction is proceeding.
-
Isolation: Pour the reaction mixture into cold water, acidify with dilute HCl to neutralize the excess base, and collect the solid product by vacuum filtration. Wash with cold water and recrystallize from ethanol.
Part B: Synthesis of Pyrazole (e.g., 3,5-Diphenyl-1H-pyrazole)
-
Reaction Setup: In a round-bottom flask, suspend the synthesized chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (2.0-3.0 eq) to the suspension.[16]
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filtration and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash thoroughly with water, dry, and purify by recrystallization from ethanol to obtain the final pyrazole product.[16]
Data Presentation: Reagent Summary for Pyrazole Formation
| Reagent/Parameter | Molar Equivalent | Role |
| Chalcone | 1.0 | Electrophilic Substrate |
| Hydrazine Hydrate | 2.0 - 3.0 | Binucleophile |
| Ethanol / Acetic Acid | - | Solvent |
| Reaction Time | - | 4-6 hours |
| Reaction Temperature | - | Reflux |
| Expected Yield | - | 75-90% |
Modern & Green Synthetic Approaches
In line with the principles of sustainable chemistry, recent advancements have focused on developing more environmentally benign protocols for pyrazole synthesis.[18][19]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation.[20][21][22] Reactions are typically performed in a dedicated microwave reactor, either under solvent-free conditions or using a minimal amount of a high-boiling solvent.[21][23]
-
Green Solvents and Catalysts: Many protocols now utilize water, polyethylene glycol (PEG), or ionic liquids as reaction media, replacing hazardous organic solvents.[24][25] Furthermore, heterogeneous catalysts, such as nano-ZnO, have been shown to efficiently promote pyrazole synthesis and can be easily recovered and reused.[7]
Characterization and Purification
Confirming the identity and purity of the synthesized pyrazole derivative is a critical final step.
-
Spectroscopic Analysis:
-
¹H NMR: Look for characteristic signals for the pyrazole ring protons, particularly the C4-H proton which often appears as a singlet. The chemical shifts of substituent protons provide structural confirmation.[13][26]
-
¹³C NMR: The number and chemical shifts of signals will correspond to the carbon atoms in the pyrazole ring and its substituents.[26]
-
FT-IR: Key vibrational bands include C=N stretching within the pyrazole ring (around 1590 cm⁻¹) and N-H stretching for N-unsubstituted pyrazoles (around 3100 cm⁻¹).[26]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its molecular formula.[17]
-
-
Purification Protocol: Recrystallization Recrystallization is the most common method for purifying solid pyrazole derivatives.[9][27]
-
Solvent Selection: Choose a solvent or solvent pair in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[9][10]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
References
-
Girish, Y. R., et al. (2012). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme SynOpen. Available at: [Link]
-
Wan, J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Banu, H., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry. Available at: [Link]
-
Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. Available at: [Link]
-
Bhat, B. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC NIH. Available at: [Link]
-
Bhat, B. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International. Available at: [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available at: [Link]
-
Cresswell, M. W., et al. (2021). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]
-
Gentry, C., et al. (2021). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. Available at: [Link]
-
Unknown Author. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS. Available at: [Link]
-
Unknown Author. (n.d.). knorr pyrazole synthesis. Slideshare. Available at: [Link]
- Unknown Author. (n.d.). Process for the preparation of pyrazole. Google Patents.
-
Unknown Author. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ijrpr.com. Available at: [Link]
-
Unknown Author. (2025). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. sciendo.com. Available at: [Link]
-
Unknown Author. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. chemhelpasap.com. Available at: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
-
Unknown Author. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. Available at: [Link]
-
Unknown Author. (n.d.). New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Unknown Author. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
Ilies, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. organic-chemistry.org. Available at: [Link]
- Unknown Author. (n.d.). Process for the purification of pyrazoles. Google Patents.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
- Unknown Author. (n.d.). Method for purifying pyrazoles. Google Patents.
-
Unknown Author. (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. irjmets.com [irjmets.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 22. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thieme-connect.com [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. connectjournals.com [connectjournals.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Strategies for the Characterization of Pyrazole Compounds in Research and Development
An Application Note and Protocol Guide:
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of biologically active agents. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Given their prevalence and importance, the robust and unambiguous characterization of novel pyrazole compounds is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of pyrazole derivatives, tailored for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the de novo structural determination of organic molecules, and pyrazoles are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms within the molecule.
The "Why" of NMR for Pyrazoles
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazoles, the chemical shifts of the ring protons are particularly informative.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The chemical shifts of the pyrazole ring carbons are sensitive to substituent effects.[1][2][3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex substituted pyrazoles.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular structure.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in the determination of stereochemistry and the conformation of substituents.
Protocol for Comprehensive NMR Analysis of a Novel Pyrazole Derivative
Objective: To obtain a complete and unambiguous structural assignment of a synthesized pyrazole compound.
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high purity
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for complex structures)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the solvent is dry, especially if detecting N-H protons, as residual water can lead to exchange broadening.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If signal assignments are not immediately obvious, proceed to acquire 2D NMR spectra:
-
HSQC: To identify one-bond C-H correlations.
-
HMBC: Set the long-range coupling constant (e.g., 8-10 Hz) to observe 2- and 3-bond correlations. This is critical for connecting different fragments of the molecule.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H spectrum.
-
Analyze the chemical shifts in the ¹³C spectrum.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the HMBC spectrum to piece together the molecular skeleton by identifying long-range correlations. For example, a correlation from a substituent's proton to a pyrazole ring carbon can confirm its position.
-
Typical NMR Data for Pyrazole Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Ring CH) | 6.0 - 8.5 | Highly dependent on substituents and their electronic effects. |
| ¹H (N-H) | 8.0 - 14.0 | Often broad; exchangeable with D₂O. Position is solvent and concentration-dependent. |
| ¹³C (Ring C3/C5) | 130 - 160 | Sensitive to tautomerism and N-substitution.[1][3] |
| ¹³C (Ring C4) | 100 - 120 | Generally the most upfield of the ring carbons. |
Workflow for NMR Analysis
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
The "Why" of MS for Pyrazoles
-
Molecular Ion (M+): Provides the exact molecular weight, allowing for the determination of the molecular formula (with high-resolution MS).
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization is often characteristic of its structure. Pyrazoles exhibit typical fragmentation pathways, such as the loss of N₂ or HCN, which can aid in structural confirmation.[4][5]
-
LC-MS and GC-MS: Coupling chromatography with mass spectrometry allows for the analysis of individual components in a mixture, providing both retention time and mass spectral data for each component.
Protocol for LC-MS Analysis of a Pyrazole Compound
Objective: To confirm the molecular weight and assess the purity of a pyrazole sample.
Materials:
-
Pyrazole sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile acid (e.g., formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]
-
Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.[6]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[6]
-
-
LC-MS Method:
-
Column: A standard C18 reversed-phase column is often a good starting point.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical scouting gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detector (ESI):
-
Set to positive ion mode, as pyrazoles are basic and readily protonated ([M+H]⁺).
-
Acquire data over a mass range that includes the expected molecular weight (e.g., 100-1000 m/z).
-
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to your compound.
-
Extract the mass spectrum for that peak.
-
Identify the [M+H]⁺ ion and confirm that the measured mass corresponds to the expected molecular weight.
-
If using high-resolution MS, compare the exact mass to the theoretical mass to confirm the elemental composition.
-
Analyze any observed fragment ions to see if they are consistent with the proposed structure.[4]
-
Workflow for LC-MS Analysis
Chromatographic Techniques (HPLC & GC): Purity Assessment and Quantification
Chromatography is essential for separating the target pyrazole compound from impurities, starting materials, and byproducts. It is the primary method for determining the purity of a sample.
The "Why" of Chromatography for Pyrazoles
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of most drug-like molecules. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is highly effective for a wide range of pyrazole derivatives.[8][9][10]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole compounds. It offers high resolution, especially for separating isomers.[11]
Protocol for HPLC Purity Analysis
Objective: To determine the purity of a synthesized pyrazole compound by HPLC with UV detection.
Materials:
-
Pyrazole sample
-
HPLC-grade solvents (acetonitrile, water)
-
Acid modifier (formic acid or trifluoroacetic acid)
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phases:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Filter and degas the mobile phases.[12]
-
Prepare a sample solution at ~0.5 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
-
HPLC Method:
-
Column Temperature: 25 °C.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
UV Detection: Select a wavelength where the pyrazole has strong absorbance (e.g., 237 nm or 254 nm), determined by UV-Vis spectroscopy or a diode array detector.[9]
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Protocol for GC-MS Isomer Analysis
Objective: To separate and identify pyrazole isomers in a mixture.
Materials:
-
Pyrazole sample mixture
-
GC-grade solvent (e.g., dichloromethane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane to a concentration of ~1 mg/mL.
-
-
GC-MS Method: [11]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program: [11]
-
Initial: 80 °C, hold for 2 min.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 min.
-
-
MS Detector: Scan over a relevant mass range (e.g., 40-400 m/z).
-
-
Data Analysis:
-
Identify the peaks for each isomer in the chromatogram.
-
Compare the mass spectra of the separated peaks to reference spectra or analyze fragmentation patterns to confirm the identity of each isomer.
-
Complementary Spectroscopic and Structural Techniques
While NMR, MS, and chromatography form the core of pyrazole characterization, other techniques provide valuable complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The "Why": FTIR is a rapid and simple technique for identifying the functional groups present in a molecule. For pyrazoles, it can confirm the presence of N-H bonds (if unsubstituted on nitrogen), C=N, C=C, and aromatic C-H bonds.
-
Protocol (ATR Method):
-
Typical Pyrazole FTIR Absorptions:
-
N-H stretch: 3100-3500 cm⁻¹ (broad for N-unsubstituted pyrazoles)
-
Aromatic C-H stretch: 3000-3100 cm⁻¹
-
C=N and C=C stretch (ring): 1400-1600 cm⁻¹
-
UV-Visible (UV-Vis) Spectroscopy
-
The "Why": Provides information about the electronic transitions within the molecule, particularly in conjugated systems. It is useful for determining an optimal wavelength for HPLC detection and can be used for quantitative analysis (e.g., using a standard curve). The absorption maxima of pyrazoles are sensitive to the solvent used.[14][15]
-
Protocol:
-
Prepare a dilute solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Use a quartz cuvette to measure the absorbance spectrum over a range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_max). Pyrazoles typically show absorption maxima between 250 and 280 nm.[15]
-
Single-Crystal X-ray Crystallography
-
The "Why": This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and stereochemistry. For pyrazoles, it can definitively resolve questions of tautomerism and the conformation of substituents.[16]
-
Protocol (Crystal Mounting):
-
Obtain a suitable single crystal (typically >0.1 mm in all dimensions).[16]
-
Place the crystal in a drop of oil on a microscope slide.[17]
-
Select an appropriately sized mounting loop.[17]
-
Carefully scoop the crystal into the loop, where it is held by the surface tension of the oil.[17]
-
Mount the loop on the goniometer head of the diffractometer.[17]
-
The crystal is then typically flash-frozen in a stream of cold nitrogen to reduce radiation damage during data collection.[16][18]
-
Conclusion
The characterization of pyrazole compounds requires a multi-technique approach to ensure structural accuracy and purity. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight. HPLC and GC are essential for assessing purity and separating isomers. Complementary techniques like FTIR, UV-Vis, and single-crystal X-ray crystallography provide additional layers of confirmation. By employing the protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize their novel pyrazole derivatives, paving the way for further investigation in their respective fields.
References
-
scXRD: Mounting single crystals. University of York Chemistry Teaching Labs. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. MDPI. [Link]
-
Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]
-
(PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. [Link]
-
Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
-
Pyrazole - 13C NMR Chemical Shifts. SpectraBase. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]
-
How do you choose a mobile phase in HPLC? Quora. [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. [Link]
-
(PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. [Link]
-
GC Temperature Program Development. Element Lab Solutions. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Negative Results. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Derivatives. MDPI. [Link]
-
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
1H NMR of pyrazole. Reddit. [Link]
-
fragmentation patterns in mass spectra. Chemguide. [Link]
-
Frontier / GCT Pyrolysis GCMS Training Manual. University of Delaware. [Link]
-
Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. Agilent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 18. resources.rigaku.com [resources.rigaku.com]
1-(1-propyl-1H-pyrazol-4-yl)methanamine as a kinase inhibitor
An Application Guide to the Characterization of 1-(1-propyl-1H-pyrazol-4-yl)methanamine as a Novel Kinase Inhibitor
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous small molecule kinase inhibitors approved by the US FDA.[2] This structural motif is favored for its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3]
This document provides a comprehensive guide for the initial biochemical and cellular characterization of This compound , a novel compound featuring the pyrazole scaffold. For the purposes of this guide, we will refer to it as Compound P . These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols to assess its potential as a kinase inhibitor, determine its potency and selectivity, and validate its activity in a cellular context.
Compound Profile and Handling
-
Compound Name: this compound (Compound P)
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
-
Structure:
(Simplified representation)
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution, typically 10 mM, in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part I: In Vitro Biochemical Potency and Selectivity
The first critical step is to determine if Compound P can directly inhibit the enzymatic activity of a target kinase in a cell-free system. This allows for the precise measurement of potency (IC50) without the complexities of cellular uptake, metabolism, or efflux.[4] We describe a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[5][6]
Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol is designed to determine the concentration of Compound P required to inhibit 50% of a target kinase's activity (IC50).
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP), high purity
-
Compound P stock solution (10 mM in DMSO)
-
Staurosporine (positive control inhibitor, 1 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound P in DMSO. A typical starting concentration in the assay might be 10 µM. Also prepare dilutions for the positive control (e.g., Staurosporine) and a DMSO-only negative control.
-
Assay Plate Setup: In a white assay plate, add 1 µL of each inhibitor dilution, DMSO control (for 0% inhibition), and a control with no kinase (for background).
-
Kinase Addition: Add 10 µL of a 2X kinase solution (concentration determined empirically for optimal signal) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 10 µL of a 2X substrate/ATP mixture to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC50 determination.[7]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined time within the linear range of the reaction).
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[8]
Hypothetical Data Presentation: To assess initial selectivity, Compound P should be tested against a small panel of related and unrelated kinases.
| Kinase Target | Compound P IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Target) | 50 | 8 |
| Kinase B (Related) | 850 | 12 |
| Kinase C (Unrelated) | >10,000 | 25 |
| Kinase D (Unrelated) | 5,200 | 15 |
This hypothetical data suggests that Compound P is potent against Kinase A and shows selectivity over other tested kinases.
Part II: Cellular Target Engagement and Activity
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and inhibit its downstream signaling.[9] An In-Cell Western™ assay provides a quantitative measure of protein phosphorylation at a specific site, serving as a direct readout of the target kinase's activity within the cell.[10]
Generic Kinase Signaling Pathway
Caption: Inhibition of a signaling cascade by Compound P.
Protocol 2: In-Cell Western™ Assay for Phospho-Substrate Inhibition
Materials:
-
Cell line expressing the target kinase and its substrate
-
96-well clear-bottom tissue culture plates
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Compound P stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey® Blocking Buffer or similar)
-
Primary antibody against the phosphorylated substrate (phospho-specific)
-
Primary antibody against the total substrate protein (for normalization)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fluorescent imaging system (e.g., LI-COR Odyssey® CLx)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of Compound P in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours.
-
Stimulation: If the pathway requires activation, add the appropriate stimulant (e.g., EGF, PDGF) to all wells (except the unstimulated control) and incubate for the optimal time (e.g., 10-30 minutes).
-
Fixation and Permeabilization:
-
Aspirate the medium and add 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS containing 0.1% Tween-20.
-
Add 150 µL of Permeabilization Buffer and incubate for 20 minutes.
-
-
Blocking: Wash the wells again and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the phospho-specific and total protein primary antibodies together in Blocking Buffer. Add this antibody cocktail to the wells and incubate overnight at 4°C. The two primary antibodies must be from different host species (e.g., rabbit and mouse).
-
Secondary Antibody Incubation: Wash the wells 4 times. Dilute the two spectrally distinct secondary antibodies (e.g., anti-rabbit 800CW and anti-mouse 680RD) in Blocking Buffer. Add to the wells and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells 4 times, ensuring the final wash is with PBS to remove any residual detergent. Image the plate on a fluorescent imaging system in both the 700 nm and 800 nm channels.
Data Analysis and Interpretation
-
Signal Normalization: For each well, quantify the integrated intensity for both the phospho-protein (e.g., 800 nm channel) and the total protein (e.g., 700 nm channel). Calculate the normalized signal:
-
Normalized Signal = Signal_Phospho / Signal_Total
-
-
Determine Cellular IC50: Calculate the percent inhibition based on the normalized signal and plot against the log of Compound P concentration to determine the cellular IC50 value, similar to the in vitro analysis.
Part III: Kinase Selectivity Profiling
A critical step in drug development is to understand an inhibitor's selectivity profile across the human kinome. A highly selective compound is often desirable to minimize off-target effects and associated toxicities.[4][7] This is typically achieved by screening the compound against a large panel of purified kinases.
Methodology: Broad-panel kinase screening is a specialized service offered by many contract research organizations (CROs). The general process involves:
-
Compound Submission: Providing the CRO with a sample of Compound P.
-
Screening: The compound is typically tested at one or two fixed concentrations (e.g., 0.1 µM and 1 µM) against a panel of hundreds of kinases (e.g., the scanMAX panel from Eurofins DiscoverX, which covers over 450 kinases).[11]
-
Assay Format: Assays are often binding assays (e.g., KINOMEscan™) or enzymatic activity assays.
-
Data Reporting: The results are reported as percent inhibition at the tested concentration.
Data Interpretation: The data allows for the classification of the compound's selectivity. A selective inhibitor will potently inhibit its intended target with minimal activity against other kinases. Promiscuous or "dirty" inhibitors will show significant inhibition of multiple kinases.[12] This information is vital for predicting potential off-target effects and for guiding further medicinal chemistry efforts.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the initial characterization of this compound (Compound P) as a potential kinase inhibitor. By progressing from direct enzymatic inhibition in biochemical assays to target engagement in cell-based models and finally to broad kinome-wide selectivity profiling, researchers can build a comprehensive understanding of the compound's potency, cellular efficacy, and specificity. This systematic approach is a cornerstone of modern kinase inhibitor drug discovery, enabling data-driven decisions for advancing promising new chemical entities toward preclinical development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). ACS Publications. Available at: [Link]
-
Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. (2010). American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). The University of North Carolina at Chapel Hill. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC - NIH. Available at: [Link]
-
In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available at: [Link]
-
IC50 Determination. (N.D.). edX. Available at: [Link]
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes & Protocols for the Purification of Substituted Pyrazole Compounds
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The efficacy and safety of these final products are critically dependent on the purity of the pyrazole intermediates. However, synthetic routes to pyrazoles often yield mixtures containing unreacted starting materials, regioisomers, and other byproducts, necessitating robust and efficient purification strategies.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven techniques for purifying substituted pyrazole compounds. We delve into the principles and detailed protocols for crystallization, acid-base extraction, and column chromatography, explaining the causal relationships between the physicochemical properties of pyrazoles and the optimal purification choices.
Foundational Principles: The Chemistry of Pyrazole Purification
The selection of an appropriate purification strategy is dictated by the unique physicochemical properties of the target pyrazole and its associated impurities.
Basicity and Acid-Salt Formation
The pyrazole ring contains two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). The pyridine-like N2 atom possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and readily available for protonation. This basicity is the cornerstone of a powerful purification technique: acid-base extraction .
By treating a crude mixture in an organic solvent with an aqueous acid, the basic pyrazole is protonated to form a water-soluble salt.[4][5] This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer regenerates the purified pyrazole, which can then be recovered by extraction or filtration.[6][7]
Polarity, Solubility, and Crystallization
The polarity of a substituted pyrazole is governed by the nature of its substituents. This property is central to purification by both crystallization and chromatography.
-
Crystallization is a highly effective technique for purifying solid compounds, relying on the principle that a compound's solubility in a given solvent system decreases with temperature.[6] An ideal solvent will dissolve the pyrazole completely at an elevated temperature but poorly at a lower temperature, allowing for the formation of high-purity crystals upon cooling while impurities remain in the mother liquor.[8]
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and solubility in a mobile phase.[9] The polarity of the pyrazole derivative determines its affinity for the polar stationary phase, dictating the choice of solvents required for elution.
Common Synthetic Impurities
A successful purification strategy must effectively remove common impurities generated during synthesis. The most prevalent synthesis, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Potential impurities include:
-
Unreacted Starting Materials: Residual hydrazine and 1,3-dicarbonyl precursors.[3]
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, two different pyrazole isomers can form.[1][3]
-
Pyrazoline Intermediates: Incomplete oxidation or aromatization can leave pyrazoline intermediates.[3]
Strategic Approach to Purification
The initial state of the crude product (solid vs. oil) and its general solubility characteristics guide the selection of the primary purification method. The following decision tree illustrates a logical workflow.
Caption: Purification strategy decision workflow.
Technique 1: Purification by Crystallization
Crystallization is often the most efficient method for purifying solid pyrazole derivatives, capable of yielding material of very high purity. The success of this technique hinges on the careful selection of a solvent or solvent system.[6]
Application Notes
An ideal recrystallization solvent should exhibit high solubility for the pyrazole at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6] The impurities, conversely, should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solvent Selection: Initial screening with common solvents is recommended. Alcohols (ethanol, isopropanol, methanol) and ethyl acetate are often excellent starting points for many pyrazole derivatives.[10][11] For less polar compounds, mixtures including hexanes or cyclohexane may be effective, while for more polar compounds, mixtures with water can be used.[11][12]
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications/Notes |
| Ethanol | 5.2 | 78 | Excellent general-purpose solvent for many pyrazoles. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, slightly less polar. |
| Methanol | 6.6 | 65 | Good for more polar pyrazoles; can be too strong a solvent.[10] |
| Ethyl Acetate | 4.3 | 77 | Good for moderately polar compounds.[11] |
| Acetone | 5.4 | 56 | Strong solvent, often used in anti-solvent systems. |
| Hexane/Heptane | 0.0 | 69 / 98 | Used as anti-solvents for less polar pyrazoles.[11] |
| Water | 9.0 | 100 | Used as an anti-solvent for polar, water-insoluble pyrazoles.[11] |
Protocol 1: Standard Cooling Recrystallization
This protocol is suitable for thermally stable pyrazoles with a clear solubility differential at varying temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole solid. Add the minimum volume of the selected solvent required to dissolve the solid at its boiling point. Stir and heat the mixture using a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the solid impurities. This step prevents premature crystallization in the funnel.[6]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling generally yields larger, purer crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.
-
Cooling: Once crystal formation is established at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Technique 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities. It is exceptionally effective and can be used as a primary purification step or for removing specific impurities from a partially purified product.[13][14]
Application Notes
The choice of acid is critical. A common choice is 1-2 M hydrochloric acid (HCl). For pyrazoles that may form less soluble hydrochloride salts, other inorganic acids like sulfuric acid or organic acids like oxalic acid can be employed.[13][14] The pyrazole can be recovered from the aqueous salt solution by neutralization with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
Caption: Workflow for acid-base extraction of a pyrazole.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole mixture (approx. 1.0 g) in a suitable water-immiscible organic solvent (e.g., 20 mL of diethyl ether or dichloromethane) in a separatory funnel.
-
Acid Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[7]
-
Separation: Allow the layers to separate fully. The aqueous layer (containing the protonated pyrazole salt) is typically the bottom layer unless a halogenated solvent is used. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH solution dropwise with stirring until the solution is basic (check with pH paper). The neutral pyrazole will either precipitate as a solid or form an oil.
-
Recovery (Solid): If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.[15]
-
Recovery (Oil): If the pyrazole separates as an oil, extract it back into a fresh portion of an organic solvent (e.g., 3 x 15 mL of diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[16]
Technique 3: Purification by Column Chromatography
Chromatography is a versatile technique for separating pyrazoles from impurities with different polarities, including regioisomers which can be difficult to separate by other means.[1]
Application Notes
A. Normal-Phase Chromatography (Silica Gel / Alumina)
-
Stationary Phase: Silica gel is the most common stationary phase. However, its acidic nature can cause strong, sometimes irreversible, binding of basic pyrazoles. To mitigate this, the silica gel can be "deactivated" by preparing the slurry with a solvent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (Et₃N).[11] Alternatively, neutral alumina can be used as the stationary phase.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.
B. Reversed-Phase Chromatography (C18 Silica)
-
Stationary Phase: A non-polar C18-functionalized silica.
-
Mobile Phase: Polar solvents, typically mixtures of acetonitrile/water or methanol/water, often with a modifier like formic acid or phosphoric acid to improve peak shape.[3][17] This technique is excellent for purifying more polar pyrazoles or for high-resolution analytical purity checks (HPLC).[11][18]
Protocol 3: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture. The ideal system gives a clear separation between the desired pyrazole (Rf ≈ 0.3) and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for poorly soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[16][19]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
Purity Assessment
After purification, the identity and purity of the final compound must be rigorously confirmed.
| Technique | Purpose | Typical Parameters / Observations |
| HPLC | Quantitative purity assessment, detection of isomers. | C18 column; Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid; Detection: UV at 254 nm. Purity is reported as % peak area.[3][20] |
| NMR (¹H, ¹³C) | Structural confirmation and purity check. | Absence of impurity signals. Correct chemical shifts, integrations, and coupling constants. |
| Mass Spectrometry | Molecular weight confirmation. | Observation of the correct molecular ion peak (e.g., [M+H]⁺). |
| Melting Point | Purity and identity confirmation for solids. | A sharp, narrow melting range close to the literature value indicates high purity. |
References
- Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Narayana, B., et al. (2006). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]
-
Li, W., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
-
El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. UCB. Available at: [Link]
-
Kumar, V., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available at: [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Confluence. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole | 288-13-1 [chemicalbook.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Structural Elucidation of Pyrazole Derivatives using NMR and Mass Spectrometry
Abstract
Pyrazole derivatives form the core of numerous pharmacologically active compounds and advanced materials. Their synthesis often yields a variety of isomers and derivatives, necessitating robust analytical techniques for unambiguous structural confirmation. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of pyrazole derivatives. We delve into the foundational principles, offer field-proven experimental protocols, and discuss the interpretation of spectral data, including the nuances of pyrazole tautomerism and fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to master the structural characterization of this vital class of heterocyclic compounds.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of successful drugs, including anti-inflammatory agents, anti-tumor therapeutics, and anticonvulsants[1]. The regiochemistry of substituents on the pyrazole ring is critical to its biological activity, making definitive structural analysis a cornerstone of its development. This guide combines the power of NMR for detailed connectivity and stereochemical information with the sensitivity and fragmentation data of MS to provide a holistic analytical workflow.
NMR Spectroscopy for Pyrazole Structure Determination
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of pyrazole derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecule's structure.
The Challenge of Annular Tautomerism
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will average out, leading to broadened or single, averaged signals[2][3].
Troubleshooting Tautomerism:
-
Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange, allowing for the resolution of separate signals for each tautomer[2].
-
N-Substitution: Derivatizing the pyrazole with a substituent on one of the nitrogen atoms (e.g., methylation) "locks" the tautomeric form, simplifying the spectrum.
Protocol: NMR Sample Preparation
High-quality spectra begin with meticulous sample preparation.
-
Analyte Quantity:
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7][8]. DMSO-d₆ is often effective for dissolving polar pyrazoles and can help in observing exchangeable N-H protons[8].
-
Use a volume of 0.6-0.7 mL for standard 5 mm NMR tubes to ensure the sample height is optimal for the spectrometer's coils[8].
-
-
Homogenization and Filtration:
-
Ensure the sample is completely dissolved. Use a vortex mixer if necessary.
-
The solution must be free of any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity[5][6]. Filter the sample through a pipette with a cotton or glass wool plug into the NMR tube[4][5].
-
-
Final Check: The final solution should be clear and transparent. Clean the outside of the NMR tube before inserting it into the spectrometer[4].
Interpreting Pyrazole NMR Spectra
The proton spectrum provides initial information on the substitution pattern.
-
Ring Protons: The chemical shifts of the pyrazole ring protons are highly dependent on the electronic nature of the substituents.
-
N-H Proton: The signal for the N-H proton in N-unsubstituted pyrazoles is often broad and can appear over a wide chemical shift range (typically δ 10-14 ppm), or it may not be visible at all due to rapid chemical exchange with residual water or other pyrazole molecules[9].
The carbon spectrum reveals the carbon skeleton.
-
Ring Carbons: The chemical shifts of C3, C4, and C5 are diagnostic. In cases of rapid tautomerism, the C3 and C5 signals may merge into a single, averaged peak[2][10]. The chemical shift of C4 is less affected by tautomerism but is sensitive to the conformation of aryl substituents[3].
-
Substituent Effects: Electron-withdrawing groups will deshield adjacent carbons (shift downfield), while electron-donating groups will shield them (shift upfield)[10].
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Ring) | ||
| H3/H5 | δ 7.5 - 8.5 | Highly dependent on substituents and tautomeric form. |
| H4 | δ 6.2 - 6.8 | Typically the most upfield ring proton. |
| N-H | δ 10 - 14 | Often broad or absent due to exchange.[9] |
| ¹³C (Ring) | ||
| C3/C5 | δ 130 - 155 | Highly sensitive to tautomerism; may appear as an averaged signal.[2][3][11] |
| C4 | δ 100 - 115 | Generally the most upfield ring carbon.[3] |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazole rings. Ranges are approximate and vary significantly with substitution and solvent.
Advanced 2D NMR for Unambiguous Assignment
For complex derivatives, 2D NMR is essential for definitive structure elucidation[12][13][14].
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds. It is used to trace the connectivity of protons on the pyrazole ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment is crucial for assigning which proton is attached to which carbon[2].
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is arguably the most powerful tool for piecing together the molecular skeleton, especially for connecting substituents to the pyrazole ring[2][12][13]. For example, the H4 proton will show a correlation to both the C3 and C5 carbons[2].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. It is used to determine stereochemistry and the relative orientation of substituents.
Caption: Workflow for NMR-based structure elucidation of pyrazole derivatives.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers complementary structural information.
Ionization Techniques: Hard vs. Soft
The choice of ionization method is critical as it determines the nature of the mass spectrum.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This causes extensive and reproducible fragmentation, creating a "fingerprint" spectrum that can be compared to libraries. However, the molecular ion (M⁺˙) may be weak or absent[15][16]. EI is best suited for volatile, thermally stable pyrazoles, often in conjunction with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile, and higher molecular weight pyrazoles, commonly used with Liquid Chromatography (LC-MS)[15][17]. ESI typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in a standard MS scan[15]. Structural information is obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem MS (MS/MS) experiment[15][18].
Protocol: Mass Spectrometry Sample Preparation (ESI)
-
Concentration: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.
-
Solvent System: The solvent should be volatile and capable of supporting ions. A small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) is often added to promote ionization.
-
Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
Interpreting Pyrazole Mass Spectra
The pyrazole ring is relatively stable, but characteristic fragmentation pathways are observed.
-
Ring Cleavage: The primary fragmentation often involves the cleavage of the N-N bond followed by the loss of stable neutral molecules like hydrogen cyanide (HCN), dinitrogen (N₂), or acrylonitrile from the pyrimidine ring in fused systems[19].
-
Substituent Loss: Cleavage of bonds alpha to the ring is common, leading to the loss of substituents or parts of substituents.
Caption: Generalized EI fragmentation pathways for a substituted pyrazole.
In ESI-MS/MS, the fragmentation of the even-electron [M+H]⁺ ion is initiated by CID. The fragmentation pathways can differ from EI.
-
Loss of Substituents: The most common fragmentation pathways involve the loss of neutral molecules from the substituents.
-
Ring Opening: Ring opening and subsequent fragmentation can occur, often initiated by the cleavage of the protonated N-N bond. The fragmentation patterns of fused pyrazole systems, such as pyridazino-indoles, often involve cross-ring cleavages[18].
| Ionization | Common Ions Observed | Key Fragmentation Events |
| EI | M⁺˙, [M-N₂]⁺˙, [M-HCN]⁺˙, [M-R]⁺ | Ring cleavage, loss of N₂, HCN, radical-driven substituent loss.[19] |
| ESI-MS/MS | Precursor: [M+H]⁺, [M+Na]⁺ | Loss of neutral molecules from substituents, ring opening initiated at the protonated site. |
Table 2: Common ions and fragmentation events in the mass spectrometry of pyrazoles.
Integrated Analytical Workflow
The most robust structural confirmation comes from integrating data from both NMR and MS.
Caption: An integrated workflow combining MS and NMR for structure elucidation.
Conclusion
The structural analysis of pyrazole derivatives is a critical task that relies on the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the definitive map of atomic connectivity and stereochemistry, while MS confirms the molecular weight and offers complementary structural clues through fragmentation. By understanding the principles of tautomerism, selecting the appropriate ionization techniques, and employing a suite of 1D and 2D NMR experiments, researchers can confidently and accurately elucidate the structures of novel pyrazole compounds, accelerating discovery in medicine and materials science.
References
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
-
Abás, S., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(8), 435-445. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M − NO2]+ of methyl-1-nitropyrazoles. Retrieved from [Link]
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. XXI Polish Chemical Society Meeting. Retrieved from [Link]
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[20][21]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Retrieved from [Link]
-
Jin, Z. (2007). Structure Elucidation of a Pyrazolo[20][21]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1181-1188. Retrieved from [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Gorgani, L., et al. (2017). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 22(10), 1734. Retrieved from [Link]
-
PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(13), 1781-1790. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 735-742. Retrieved from [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. youtube.com [youtube.com]
- 18. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. science24.com [science24.com]
- 20. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Assay Development for Pyrazole-Based Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors (PKIs).[1][2][3][4] Developing robust and reliable assays is a cornerstone of the kinase inhibitor discovery pipeline, enabling the accurate determination of potency, selectivity, and mechanism of action. This guide provides a comprehensive overview of essential biochemical and cell-based assay strategies tailored for the characterization of pyrazole-based kinase inhibitors. We delve into the principles behind key assay formats, offer detailed, field-proven protocols, and discuss critical parameters for optimization and validation, ensuring the generation of trustworthy and reproducible data.
Introduction: The Pyrazole Scaffold and Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] Pyrazole-containing compounds have emerged as highly effective PKIs, often functioning as ATP-competitive inhibitors that target the kinase hinge region.[1][2][4] The successful development of these inhibitors relies on a multi-faceted assay cascade that progressively builds confidence in a compound's therapeutic potential, moving from purified enzyme systems to complex cellular environments. While biochemical assays are invaluable for initial screening, incorporating cell-based assays early is crucial for identifying compounds that will succeed in a living system.[8]
This guide is structured to follow this discovery logic, first detailing direct enzymatic assays and then progressing to assays that measure inhibitor effects within intact cells.
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are the first step in characterizing a new inhibitor.[9] They utilize purified, often recombinant, kinase and substrate to directly measure the inhibitor's effect on enzyme activity.[10] The choice of assay technology is a trade-off between biological relevancy, cost, throughput, and accuracy.[11] Modern non-radioactive formats, such as those based on luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET), are now dominant due to their scalability and safety.[6]
Foundational Principles for Assay Design
Before initiating screening, several parameters must be optimized to ensure the assay is robust and sensitive to inhibition.[6][10]
-
Enzyme & Substrate Concentration: The concentration of the kinase should be optimized to produce a linear reaction rate over time and a sufficient signal window. Substrate concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[12]
-
ATP Concentration: Since most pyrazole inhibitors are ATP-competitive, the ATP concentration is a critical variable.[5][10] Running assays at the Km value for ATP provides a standardized measure of potency (IC50). Varying the ATP concentration can help confirm an ATP-competitive mechanism of action.[9]
-
Buffer Composition & Additives: Reaction buffers must maintain optimal pH and ionic strength. Additives like MgCl2 or MnCl2 are essential cofactors, while detergents can prevent protein aggregation.[10]
Workflow for Biochemical Assay Development
Caption: A logical workflow for establishing a robust biochemical kinase assay.
Protocol: Homogeneous Time-Resolved FRET (TR-FRET) Assay
TR-FRET is a powerful, proximity-based assay format ideal for HTS.[13] It combines the low background of time-resolved fluorescence with the distance-dependent energy transfer of FRET.[14][15][16] A lanthanide donor (e.g., Europium) is typically conjugated to an anti-phospho-substrate antibody, and an acceptor fluorophore is conjugated to the substrate. Upon phosphorylation, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[13]
Protocol Steps:
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare 4X solutions of pyrazole inhibitor compounds in 100% DMSO. Serially dilute to create a 10-point concentration curve.
-
Prepare a 4X solution of ATP at 2x Km concentration in Kinase Buffer.
-
Prepare a 4X solution of the acceptor-labeled substrate in Kinase Buffer.
-
Prepare a 2X solution of purified kinase in Kinase Buffer.
-
Prepare a 2X Stop/Detection Buffer containing EDTA (to stop the kinase reaction) and the Europium-labeled anti-phospho-antibody.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4X compound solution to assay wells (final DMSO concentration should be ≤1%).
-
Add 2.5 µL of 4X substrate solution and 2.5 µL of 4X ATP solution to the wells.
-
Initiate the reaction by adding 2.5 µL of 2X kinase solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Add 10 µL of 2X Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths after a time delay.[14]
-
-
Data Analysis:
Protocol: ADP-Glo™ Luminescence-Based Assay
The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[19][20][21] It is a two-step process: first, remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[20][22]
Protocol Steps:
-
Reagent Preparation:
-
Prepare reagents and compound dilutions as described in the TR-FRET protocol. The assay principle is different, but the initial kinase reaction setup is similar.
-
-
Assay Procedure (384-well format):
-
Set up the 5 µL kinase reaction (1.25 µL each of 4X compound, substrate, ATP, and 2X enzyme) and incubate for the desired time.[22]
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[22]
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the ADP produced.
-
Normalize data to controls and calculate IC50 values as described for the TR-FRET assay.
-
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET | Proximity-based energy transfer | Homogeneous ("mix-and-read"), ratiometric, low background[14][16] | Requires specific, labeled reagents (substrate, antibody) |
| ADP-Glo™ | Luminescence (ADP quantitation) | Universal for any ADP-producing enzyme, high sensitivity[19][20] | Two-step addition, potential for ATP-ase interference |
Cell-Based Assays: Assessing Cellular Activity
While biochemical assays are essential for determining direct inhibitory activity, they do not account for critical drug-like properties such as cell permeability, stability, or engagement with the target in its native environment.[8] Cell-based assays are therefore a mandatory next step to validate a compound's potential.
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay directly measures compound binding to a target kinase in living cells.[23][24][25] The technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[26][27] An inhibitor that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal.[27][28] This provides a quantitative measure of target occupancy and apparent cellular affinity.[24][29]
Principle of NanoBRET™ Target Engagement
Caption: Competitive displacement of a tracer by an inhibitor reduces BRET signal.
Protocol Steps:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in Opti-MEM® medium.
-
Prepare a 2X solution of the specific NanoBRET™ tracer and NanoGlo® substrate in Opti-MEM®.
-
Treat the cells with the inhibitor dilutions and incubate for 2 hours in a CO2 incubator.
-
Add the tracer/substrate mix to the wells.
-
Incubate for an additional 2 hours.
-
Measure both donor (460 nm) and acceptor (618 nm) emission using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the corrected BRET ratio against inhibitor concentration to determine the cellular IC50.
-
Protocol: Phospho-Substrate Western Blot
A functional cellular assay confirms that target engagement leads to the intended biological consequence—inhibition of downstream signaling.[8] Measuring the phosphorylation status of a known downstream substrate is a direct and reliable method.
Protocol Steps:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Starve cells of serum for 4-6 hours if the pathway of interest is activated by growth factors.
-
Pre-treat cells with various concentrations of the pyrazole inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).
-
-
Lysate Preparation and Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total amount of the substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Normalize the data to the stimulated control and plot against inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
Assay Validation and Data Interpretation
Generating reliable data requires rigorous assay validation. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[30][31]
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Where "high" refers to the high-signal control (e.g., no inhibitor) and "low" refers to the low-signal control (e.g., no enzyme or a saturating concentration of a known inhibitor).
-
Interpretation: A Z'-factor between 0.5 and 1.0 is considered an excellent assay, suitable for HTS.[30][32][33] Values below 0.5 indicate that the assay window or data variability needs improvement before proceeding.[30]
-
-
IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[18] It is dependent on factors like ATP and substrate concentration.[18][34] The Ki, or inhibition constant, is a more absolute measure of inhibitor potency. For competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[18]
-
Orthogonal Validation: It is critical to confirm hits using an orthogonal assay—a method with a different technological principle. For example, a hit from a TR-FRET assay should be confirmed using a luminescence-based method like ADP-Glo™. This practice helps to eliminate technology-specific artifacts and false positives.
Conclusion
The successful development of pyrazole-based kinase inhibitors hinges on a well-designed and rigorously validated assay cascade. By progressing from optimized biochemical assays that measure direct enzyme inhibition to cell-based assays that confirm target engagement and functional cellular outcomes, researchers can build a comprehensive profile of their compounds. Adhering to the principles and protocols outlined in this guide will enable the generation of high-quality, reproducible data, facilitating the confident identification and advancement of promising therapeutic candidates.
References
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. [Link]
-
Developing assays for kinase drug discovery – where have the advances come from? (2008). Taylor & Francis Online. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Cell Based Kinase Assays. (2022). Luceome Biotechnologies. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). PubMed. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
TR-FRET Assay Principle. Poly-Dtech. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. [Link]
-
(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. [Link]
-
IC50 Determination. edX. [Link]
-
The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Axion BioSystems. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. tandfonline.com [tandfonline.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dcreport.org [dcreport.org]
- 15. poly-dtech.com [poly-dtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. clyte.tech [clyte.tech]
- 18. courses.edx.org [courses.edx.org]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 24. news-medical.net [news-medical.net]
- 25. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 26. reactionbiology.com [reactionbiology.com]
- 27. researchgate.net [researchgate.net]
- 28. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 29. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 30. bmglabtech.com [bmglabtech.com]
- 31. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 32. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 33. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 34. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Pyrazole Compounds as Fluorescent Probes
Introduction: The Ascendancy of Pyrazole Scaffolds in Fluorescence Sensing
Fluorescent bioimaging has become an indispensable tool in modern biological research and drug development, offering the ability to visualize dynamic molecular processes within living systems in real-time.[1][2][3] At the heart of this technology are fluorescent probes—molecules designed to report on the presence and concentration of specific analytes through changes in their light-emitting properties. While numerous heterocyclic compounds have been explored, derivatives of pyrazole have emerged as a particularly versatile and powerful platform for probe development.[1][3][4][5]
The appeal of the pyrazole core lies in its unique combination of properties:
-
Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized, allowing for the precise tuning of its photophysical and chemical properties to target a wide array of analytes.[1][3][4]
-
Favorable Photophysical Properties: Many pyrazole derivatives exhibit strong fluorescence, high quantum yields, and good photostability, which are essential for sensitive and robust imaging applications.[3][5][6]
-
Biocompatibility: Pyrazole-based probes often show good cell membrane permeability and low cytotoxicity, making them suitable for long-term imaging in living cells and organisms.[2][3]
This guide provides an in-depth exploration of pyrazole-based fluorescent probes, detailing their design principles, sensing mechanisms, and practical applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.
Part 1: Design Principles & Sensing Mechanisms
The efficacy of a fluorescent probe is governed by its ability to selectively interact with a target analyte and transduce that binding event into a measurable optical signal. Pyrazole probes achieve this through several well-established photophysical mechanisms.
Key Sensing Mechanisms
The design of a pyrazole probe involves integrating a fluorophore (the pyrazole core, often extended into a larger conjugated system) with a recognition site (a receptor that binds the analyte). The interaction between the analyte and the receptor modulates the fluorescence output via mechanisms such as:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron-rich recognition site can quench the fluorescence of the pyrazole fluorophore by transferring an electron to its excited state. Analyte binding to the receptor inhibits this PET process, "turning on" the fluorescence. This is a common mechanism for detecting metal cations.[4][7]
-
Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can alter the electronic distribution, leading to a shift in the emission wavelength or a change in fluorescence intensity.[4][8] Twisted Intramolecular Charge Transfer (TICT) is a related mechanism where molecular rotation is restricted in viscous environments, leading to enhanced fluorescence.[3][9]
-
Chelation-Enhanced Fluorescence (CHEF): For many metal ion probes, the pyrazole derivative itself may be weakly fluorescent due to various non-radiative decay pathways. Upon chelation with a metal ion, a rigid complex is formed, which restricts these decay pathways and leads to a significant enhancement of fluorescence.[10][11]
-
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from an excited donor fluorophore to an acceptor chromophore. The efficiency of this transfer is distance-dependent, making FRET-based probes suitable for monitoring binding events or conformational changes.[4][12]
General Design Workflow
The rational design of a pyrazole-based probe follows a logical progression from concept to application. This workflow ensures that the final probe meets the required specificity, sensitivity, and biocompatibility for the intended experiment.
Caption: Workflow for developing a pyrazole fluorescent probe.
Part 2: Application Notes & Protocols
This section provides detailed protocols for the application of specific pyrazole-based probes. The examples chosen highlight the versatility of the pyrazole scaffold for detecting a range of biologically significant analytes.
Application Note 1: Detection of Ferric Ions (Fe³⁺) in Living Cells
-
Rationale: Iron is a critical element, but its dysregulation is implicated in numerous diseases. Fluorescent probes that can visualize labile iron pools provide invaluable information on iron homeostasis.[2]
-
Example Probe: A pyrazole-pyrazoline derivative (Probe M) has been developed as a highly selective and sensitive "turn-off" sensor for Fe³⁺.[2][8][13] The interaction with Fe³⁺ quenches the probe's native fluorescence.[13]
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~365 nm | [2] |
| Emission Wavelength (λem) | ~450 nm | [2] |
| Solvent System | THF/H₂O (1:1, v/v) | [8][13] |
| Limit of Detection (LOD) | 3.9 x 10⁻¹⁰ M | [2][13] |
| Binding Stoichiometry | 1:1 (Probe:Fe³⁺) | [8][13] |
The sensing mechanism relies on the paramagnetic nature of the Fe³⁺ ion and its ability to promote non-radiative decay pathways upon binding to the probe, effectively quenching its fluorescence.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazole-Sulfonamide Hybrids: Application Notes and Protocols
Introduction: The Strategic Fusion of Pyrazole and Sulfonamide Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This approach aims to create novel therapeutics with potentially synergistic, additive, or unique pharmacological profiles. Among the most successful examples of this strategy is the fusion of the pyrazole and sulfonamide moieties.
The pyrazole ring is a five-membered aromatic heterocycle that is a key structural feature in numerous FDA-approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1][2] Its versatile structure allows for diverse substitutions, enabling fine-tuning of its biological activity, which spans anti-inflammatory, antimicrobial, anticancer, and antidepressant effects.[3][4] The sulfonamide group (—SO₂NH₂), famously integral to the sulfa class of antibiotics, is a powerful hydrogen-bonding pharmacophore.[5] It is recognized for its ability to mimic a carboxylic acid bioisostere and its presence in drugs targeting a wide array of conditions, including inflammation, cancer, and microbial infections.[5][6]
The combination of these two scaffolds has yielded a rich class of hybrid molecules with significant therapeutic potential, particularly as selective COX-2 inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents.[7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for creating pyrazole-sulfonamide hybrids, complete with step-by-step protocols, mechanistic insights, and practical advice.
Synthetic Strategies: A Comparative Overview
The construction of the pyrazole-sulfonamide backbone can be accomplished through several distinct synthetic routes. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability. The two most prevalent approaches are the classical linear synthesis and cyclocondensation reactions.
Caption: High-level overview of the two primary synthetic pathways to pyrazole-sulfonamide hybrids.
Protocol 1: The Classical Approach via Sulfonylation of an Aminopyrazole
This is arguably the most direct and widely employed method. It involves the reaction of a pre-formed aminopyrazole core with a suitable arylsulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Principle & Mechanistic Insight
The core of this reaction is the nucleophilic attack of the amino group on the pyrazole ring onto the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[9]
Caption: Mechanism for the sulfonylation of an aminopyrazole.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide.[9]
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
2-Phenylethylamine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (2.7 mmol, 1.05 eq) in dichloromethane (5 volumes, e.g., 5 mL for every 1 g of starting material).
-
Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA) (3.85 mmol, 1.5 eq) at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: In a separate container, dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol, 1.0 eq) in dichloromethane (5 volumes). Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, add cold deionized water (10 volumes) to the reaction flask and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the lower organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (using a rotary evaporator) to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to yield the pure pyrazole-sulfonamide product.[6][9]
Expert Insights & Troubleshooting
-
Choice of Base: Pyridine can be used as both the base and the solvent. However, for reactions in aprotic solvents like DCM, a stronger, non-nucleophilic base like DIPEA is often preferred to minimize side reactions.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents for best results.
-
Purification: The product is often a stable solid that can be purified by recrystallization or column chromatography. A gradient elution system for chromatography (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) is typically effective.
Protocol 2: Cyclocondensation to Form the Pyrazole Ring
This strategy builds the pyrazole ring from acyclic precursors, with one of the precursors already containing the required sulfonamide moiety. A common and effective method involves the reaction of a chalcone derivative with a sulfonamide-bearing hydrazine.[7] This is the foundational chemistry for the synthesis of the COX-2 inhibitor, Celecoxib, and its analogues.[1][2][10]
Principle & Mechanistic Insight
The reaction proceeds via a cyclocondensation mechanism. The hydrazine nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl system (or its equivalent, like a chalcone). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction (which nitrogen of the hydrazine attacks which carbonyl) can often be controlled by the reaction conditions.[10]
Detailed Experimental Protocol
This protocol is adapted from the synthesis of sulfonamide-bearing pyrazole scaffolds from chalcones.[7]
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Glacial Acetic Acid or Ethanol
-
Concentrated HCl (catalytic amount, if using ethanol)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (0.9 mmol, 1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (4.0 mmol, ~4.4 eq) in glacial acetic acid (20 mL).[7]
-
Alternative Condition: To a solution of the chalcone in ethanol, add 4-hydrazinylbenzenesulfonamide followed by a catalytic amount of concentrated HCl.[7]
-
-
Heating: Heat the reaction mixture to reflux (for acetic acid) or 75 °C (for ethanol) and maintain for the required time (6-8 hours for ethanol, up to 72 hours for acetic acid).[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice or ice-cold water.[7]
-
Precipitation & Neutralization: A precipitate should form. If the reaction was run under acidic conditions, neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic salts and dry it completely.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).[7]
Data Presentation: Scope of the Cyclocondensation Reaction
The cyclocondensation method is versatile and has been used to synthesize a wide range of pyrazole-sulfonamide hybrids. The table below summarizes representative examples from the literature, showcasing the yields for different substituted chalcones.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 85 | [7] |
| 2 | 4-Chlorophenyl | Phenyl | 88 | [7] |
| 3 | 4-Methoxyphenyl | Phenyl | 90 | [7] |
| 4 | 4-Nitrophenyl | Phenyl | 82 | [7] |
| 5 | Thien-2-yl | Phenyl | 86 | [5] |
Table adapted from data presented in referenced literature. Yields are indicative and may vary based on specific reaction conditions.
Characterization of Pyrazole-Sulfonamide Hybrids
Confirmation of the successful synthesis and purity of the final compounds is crucial. Standard analytical techniques are employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Key signals to look for include the pyrazole ring protons/carbons, the aromatic protons of the sulfonamide group, and the characteristic broad singlet of the sulfonamide -NH₂ protons (which may be exchangeable with D₂O).[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Look for characteristic stretching frequencies for N-H (amine/amide), S=O (sulfonamide, typically two bands), and C=N/C=C (aromatic rings).[9]
-
Melting Point (m.p.): A sharp melting point is a good indicator of the purity of a crystalline solid compound.
Conclusion
The synthesis of pyrazole-sulfonamide hybrids represents a fertile ground for the development of new therapeutic agents. The two primary synthetic routes—sulfonylation of aminopyrazoles and cyclocondensation reactions—offer robust and versatile methods for accessing a wide diversity of molecular structures. By understanding the principles behind these protocols and paying close attention to reaction conditions and purification, researchers can efficiently synthesize and explore the vast chemical space of these promising hybrid molecules. The detailed protocols and insights provided in this guide serve as a practical starting point for professionals in drug discovery and organic synthesis.
References
-
Jadhav, S. D., et al. (2020). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
-
Kadi, A. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Patel, R., et al. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
-
Bhandare, R. R., et al. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
-
El-Metwally, A. M., et al. (2017). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link]
-
Al-Masoudi, N. A. L., et al. (2021). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
-
Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene: An Application Note and Protocol for Researchers
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of pharmacologically significant structural motifs into a single molecular entity is a powerful approach for the development of novel therapeutic agents. This application note details a robust and efficient one-pot, three-component synthesis of pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivatives. This class of compounds represents an intriguing fusion of two "privileged scaffolds": the pyrazole nucleus and the 1,3-diazabicyclo[3.1.0]hex-3-ene core.
The pyrazole ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The 1,3-diazabicyclo[3.1.0]hex-3-ene system, a strained bicyclic aziridine, is also a recurring motif in biologically active molecules and has garnered attention for its unique chemical reactivity and potential as a modulator of biological pathways. The combination of these two scaffolds offers a promising avenue for the exploration of new chemical space and the discovery of next-generation therapeutics.
This guide provides a comprehensive, step-by-step protocol for the synthesis of these hybrid molecules, delves into the mechanistic underpinnings of the reaction, and offers practical insights for troubleshooting and optimization.
Reaction Overview and Mechanistic Insights
The one-pot synthesis of pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivatives is a multicomponent reaction (MCR) that brings together a ketoaziridine, a pyrazole carbaldehyde, and ammonium acetate as the nitrogen source. MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and the ability to generate molecular complexity in a single operation.[6][7][8][9]
While a definitive mechanistic study for this specific transformation is not extensively documented, a plausible reaction pathway can be proposed based on established principles of multicomponent reactions involving ammonium acetate.
Proposed Reaction Mechanism:
-
In situ Imine Formation: Ammonium acetate serves as a precursor to ammonia in solution. The pyrazole carbaldehyde reacts with ammonia to form an in-situ pyrazolyl-imine intermediate.
-
Nucleophilic Attack: The enolate of the ketoaziridine, formed under the reaction conditions, acts as a nucleophile and attacks the electrophilic carbon of the pyrazolyl-imine.
-
Intramolecular Cyclization and Dehydration: A subsequent intramolecular cyclization, likely involving the nitrogen from the imine and the carbonyl group of the former ketoaziridine, followed by a dehydration step, leads to the formation of the 1,3-diazabicyclo[3.1.0]hex-3-ene ring system.
This proposed mechanism highlights the elegant convergence of multiple reactive species in a single pot to construct the final complex molecular architecture.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the necessary starting materials and the final target compound.
Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Pyrazole Aldehyde Precursor)
This protocol is based on the Vilsmeier-Haack reaction.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water (deionized)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C.
-
Addition of Pyrazolone: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in small portions, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for the recommended time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining impurities. Dry the product thoroughly.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of trans-2-benzoyl-3-(4-nitrophenyl)aziridine (Ketoaziridine Precursor)
The synthesis of this starting material typically involves the reaction of an α,β-unsaturated ketone with an amine and an oxidizing agent. The following is a general representative procedure.
Materials:
-
Chalcone (e.g., (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one)
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (DCM)
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the chalcone in a suitable solvent such as methanol in a round-bottom flask.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine-O-sulfonic acid and sodium hydroxide to the chalcone solution.
-
Reaction: Stir the reaction mixture at room temperature for the specified duration (typically 12-24 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the trans-ketoaziridine.
Protocol 3: One-Pot Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Materials:
-
trans-2-benzoyl-3-(4-nitrophenyl)aziridine (from Protocol 2)
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1)
-
Ammonium acetate (NH₄OAc)
-
Absolute ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing absolute ethanol, add equimolar amounts of trans-2-benzoyl-3-(4-nitrophenyl)aziridine and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Addition of Ammonium Acetate: Add an excess of ammonium acetate (approximately 10 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation
| Compound | Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Temperature | Time (h) | Yield (%) |
| Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ketoaziridine (1 mmol) | Pyrazole aldehyde (1 mmol) | NH₄OAc (10 mmol) | Absolute Ethanol | Room Temp. | 48 | Good |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Impure starting materials. 2. Incomplete reaction. 3. Suboptimal reaction conditions. | 1. Ensure the purity of starting materials by recrystallization or chromatography. 2. Extend the reaction time and continue monitoring by TLC. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction. |
| Formation of multiple side products | 1. Side reactions of the starting materials. 2. Decomposition of the product. | 1. Ensure the dropwise addition of reagents if applicable to control reactivity. 2. Monitor the reaction closely and stop it once the main product is formed to avoid degradation. |
| Difficulty in product purification | Co-elution of starting materials or byproducts with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Experimental Workflow Visualization
Caption: A visual representation of the experimental workflow.
Conclusion and Future Perspectives
The one-pot synthesis of pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes offers a highly efficient and modular route to a novel class of heterocyclic compounds with significant potential in drug discovery. The convergence of the biologically active pyrazole moiety with the unique structural features of the diazabicyclo[3.1.0]hexane system provides a rich platform for the generation of diverse chemical libraries for biological screening. Further exploration of the substrate scope, optimization of reaction conditions, and in-depth investigation of the biological activities of these compounds are warranted to fully realize their therapeutic potential.
References
-
Review: biologically active pyrazole derivatives. (2016). RSC Advances. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). ResearchGate. [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. Semantic Scholar. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Designing a Novel Three-Component Reaction: Unsymmetrical Carba-Acetalization of Aldehydes with Ketones and Meldrum's. (2001). Organic Letters. [Link]
-
Three-component radical homo Mannich reaction. (2021). Nature Communications. [Link]
-
trans-2-(4-Nitrophenyl)-3-benzoylaziridine. PubChem. [Link]
-
Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. Journal of Saudi Chemical Society. [Link]
-
Three-component coupling involving aziridine, aryne, and aldehyde. ResearchGate. [Link]
-
Multicomponent reactions for the synthesis of heterocycles. (2010). Chemical Society Reviews. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
-
Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Taylor & Francis. [Link]
-
Three-component reaction of aldehyde, isatoic anhydride, and ammonium acetate. ResearchGate. [Link]
-
(PDF) Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]
-
Synthesis and elaboration of trans 2, 3-diaryloxiranes. ResearchGate. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 4. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
solvent-free synthesis of acyl pyrazole derivatives
An Application Guide to the Solvent-Free Synthesis of Acyl Pyrazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Imperative for Greener Acyl Pyrazole Synthesis
Acyl pyrazoles represent a cornerstone scaffold in medicinal chemistry and drug development. Their derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as analgesics, anti-inflammatories, anticancer agents, and more.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework for designing molecules with specific steric and electronic properties to interact with biological targets.[3][4]
Traditionally, the synthesis of these vital compounds has relied on methods that use significant quantities of organic solvents. These solvents, while effective at facilitating reactions, pose considerable environmental, safety, and economic challenges. They contribute to chemical waste, increase exposure risks for researchers, and add substantial costs related to purchase and disposal.
In response, the principles of Green Chemistry have catalyzed a shift towards more sustainable synthetic methodologies.[5] Solvent-free synthesis, in particular, has emerged as a powerful approach, offering benefits that extend beyond environmental responsibility. By eliminating the solvent, these methods can lead to shorter reaction times, higher yields, improved energy efficiency, and simplified work-up procedures.[6][7] This application note provides a detailed guide to several robust, field-proven, solvent-free methods for synthesizing acyl pyrazole derivatives, designed for professionals in pharmaceutical and chemical research.
Core Methodologies in Solvent-Free Synthesis
The elimination of a solvent requires an alternative means of energy input to overcome the activation energy of the reaction. The primary techniques employed for the solvent-free synthesis of acyl pyrazoles are mechanochemistry (grinding), microwave irradiation, and ultrasound sonication. Each method offers a unique mechanism for energy transfer, providing researchers with a versatile toolkit for process optimization.
Methodology 1: Mechanochemical Grinding Synthesis
Mechanochemistry utilizes mechanical force to induce chemical reactions. The simple act of grinding reactants together in a mortar and pestle can provide sufficient energy to break and form bonds, often accelerated by the presence of a catalyst. This technique is exceptionally cost-effective, requires minimal specialized equipment, and is inherently scalable.
Expert Rationale: Why Grinding Works
The efficacy of mechanochemical synthesis lies in its ability to bring reactant molecules into intimate contact, continuously renewing the reactive surfaces. The mechanical energy applied during grinding can lower the activation energy barrier by distorting molecular bonds. In the case of acyl pyrazole synthesis from 1,3-diketones and acylhydrazides, the addition of a catalytic amount of a strong Brønsted acid like sulfuric acid is crucial. The acid protonates one of the carbonyl oxygens of the diketone, significantly increasing the electrophilicity of the carbonyl carbon. This activation renders the carbonyl group highly susceptible to nucleophilic attack by the terminal amino group of the acylhydrazide, initiating the condensation and subsequent cyclization cascade.
Experimental Protocol: Acid-Catalyzed Grinding Synthesis of 1-Acyl-4-benzhydryl Substituted Pyrazoles
This protocol is adapted from a convenient and environmentally benign methodology for synthesizing 1-acyl-4-benzhyrdyl substituted pyrazole derivatives.[8][9]
Materials:
-
3-(1,1-diphenylmethyl)pentane-2,4-dione (1.0 mmol)
-
Substituted Acylhydrazide (e.g., benzohydrazide, 4-chlorobenzohydrazide) (1.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)
-
Mortar and Pestle
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine an equimolar amount of 3-(1,1-diphenylmethyl)pentane-2,4-dione (1.0 mmol) and the desired acylhydrazide (1.0 mmol).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated H₂SO₄ to the solid mixture. A paste will form.
-
Mechanochemical Activation: Manually grind the resulting paste vigorously with the pestle for 15-20 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the crude product is directly purified. Transfer the reaction mixture to a silica gel column.
-
Chromatography: Elute the column with a mixture of ethyl acetate and n-hexane (typically a 1:4 ratio, but may require optimization depending on the substrate).
-
Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-acyl-4-benzhydryl substituted pyrazole derivative.
Data Summary: Representative Yields
| Entry | Acylhydrazide Substituent (R) | Yield (%)[8] |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Chlorophenyl | 84 |
| 4 | 4-Nitrophenyl | 78 |
| 5 | 2-Hydroxyphenyl | 75 |
Workflow for Mechanochemical Synthesis
Caption: Experimental workflow for solvent-free mechanochemical synthesis.
Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves heat the bulk of the reaction mixture simultaneously and efficiently through dielectric heating. This often leads to dramatic reductions in reaction times, from hours to minutes, and can enable reactions that are sluggish under conventional conditions.[3][10]
Expert Rationale: The Microwave Advantage
The efficiency of MAOS stems from the interaction of the microwave's electric field with polar molecules in the reaction mixture.[6] Molecules with a dipole moment (like the reactants and intermediates in pyrazole synthesis) attempt to align with the rapidly oscillating electric field. This rapid reorientation generates friction, leading to intense, localized heating. In a one-pot, three-component reaction of a β-ketoester, a hydrazine, and an aldehyde, this rapid heating accelerates both the initial Knorr condensation (to form the pyrazolone intermediate) and the subsequent Knoevenagel condensation with the aldehyde, all without the need for a solvent.[2] Optimization of microwave power is critical; too little power results in an incomplete reaction, while too much can lead to side products or decomposition.
Experimental Protocol: One-Pot MAOS of 4-Arylidenepyrazolones
This protocol is based on an efficient one-pot synthesis of structurally diverse pyrazolone derivatives under solvent-free microwave irradiation.[2]
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate) (0.45 mmol)
-
Substituted Hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Substituted Aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)
-
50 mL round-bottom flask
-
Domestic or dedicated laboratory microwave reactor
-
Ethyl Acetate (for trituration)
Procedure:
-
Reactant Loading: Place the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) directly into a 50 mL flask.
-
Microwave Irradiation: Place the flask in the microwave oven. Irradiate the mixture at a power of 420 W for 10 minutes. Note: The optimal power and time were determined through systematic studies and may need adjustment for different substrates or microwave models.[2]
-
Cooling and Initial Purification: After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid product should form.
-
Trituration: Add a small amount of ethyl acetate to the solid. Break up the solid with a spatula and stir (triturate). This process washes away unreacted starting materials and impurities.
-
Isolation: Collect the solid product by suction filtration, washing with a small amount of cold ethyl acetate.
-
Drying: Dry the purified product to obtain the final 4-arylidenepyrazolone. Yields are typically good to excellent (51-98%).[2]
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for one-pot, solvent-free microwave synthesis.
Methodology 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. The collapse of these bubbles generates localized hot spots with transient temperatures and pressures, providing the energy for chemical transformations. While many sonochemical reactions are performed in a solvent, the technique can be adapted for solvent-free conditions, especially when reactants are liquids or low-melting solids.
Expert Rationale: The Power of Cavitation
In the solvent-free condensation of liquid β-keto esters and hydrazines, ultrasound irradiation provides a highly efficient means of mixing and energy transfer.[11] The intense energy released during cavitation creates micro-emulsions, increasing the interfacial area between the immiscible reactants. This enhanced mixing, combined with the localized energy bursts, dramatically accelerates the rate of the condensation and cyclization reaction, leading to the formation of pyrazolones in very short time frames and with high yields.[12][13]
Experimental Protocol: Ultrasound-Mediated Synthesis of Pyrazolones
This protocol is adapted from the smooth, solvent-free condensation of hydrazine derivatives with β-keto esters using ultrasound irradiation.[11]
Materials:
-
Substituted Hydrazine (liquid or solid) (1.0 mmol)
-
β-Keto Ester (liquid) (1.0 mmol)
-
Test tube or small flask
-
Ultrasonic cleaning bath or probe sonicator
-
Hexane (for washing)
Procedure:
-
Reactant Combination: In a test tube, mix the hydrazine derivative (1.0 mmol) and the β-keto ester (1.0 mmol).
-
Sonication: Place the test tube in an ultrasonic bath containing water (the water level should be higher than the reaction mixture level). Sonicate the mixture for 2-10 minutes. The reaction progress can be monitored by TLC. Note: Ensure the temperature of the ultrasonic bath does not rise excessively; occasional cooling may be necessary.
-
Product Formation: The reaction mixture will typically solidify or become highly viscous upon completion.
-
Isolation: Add a small amount of hexane to the reaction mixture and stir to break up the solid.
-
Filtration: Collect the solid product by suction filtration and wash with a small portion of cold hexane to remove any unreacted starting materials.
-
Drying: Dry the product in an oven or under vacuum to yield the pure pyrazolone.
Workflow for Ultrasound-Assisted Synthesis
Caption: Process flow for solvent-free ultrasound-assisted synthesis.
Product Characterization
Regardless of the synthetic method employed, rigorous characterization of the final acyl pyrazole derivatives is essential to confirm their identity and purity. Standard analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the acyl group (typically ~1660 cm⁻¹) and the C=N stretch of the pyrazole ring (~1620 cm⁻¹).[8][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the exact structure, providing information on the chemical environment of each proton and carbon atom.[2][8]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).[2]
-
Melting Point Analysis: To assess the purity of the crystalline solid product.
Conclusion
The represents a significant advancement in sustainable chemical manufacturing. Methodologies based on mechanochemistry, microwave irradiation, and ultrasound offer researchers and drug development professionals powerful, efficient, and environmentally benign alternatives to traditional solvent-based protocols. These techniques not only reduce waste and improve safety but also frequently provide superior results in terms of reaction speed and product yield. By incorporating these green methodologies into synthetic workflows, the scientific community can accelerate the discovery of novel therapeutics while minimizing its environmental footprint.
References
-
Soltanzadeh, Z., Imanzadeh, G., Noroozi-Pesyan, N., & Şahin, E. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153. [Link]
-
Swami, S., Shrivastava, R., Sharma, N., Agarwala, A., Verma, V. P., & Singh, A. P. (2022). An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. Letters in Organic Chemistry, 19(9), 795-802. [Link]
-
Sher, M., et al. (2017). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 38(06). [Link]
-
Li, Q., et al. (2024). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Journal of Fluorine Chemistry. [Link]
-
Zhang, Z., Tan, Y.-J., Wang, C.-S., & Wu, H.-H. (2014). One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazines under Mechanochemical Ball Milling. Synfacts, 10(03), 0246. [Link]
-
Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8235-8257. [Link]
-
Padwa, A., et al. (2001). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 3(6), 317-321. [Link]
-
Shorey, S., Choudhary, P., & Intodia, K. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry, 24(12), 5783-5785. [Link]
-
Li, J., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(9), 10943-10957. [Link]
-
Mojtahedi, M. M., Javadpour, M., & Abaee, M. S. (2008). Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. Ultrasonics Sonochemistry, 15(5), 828-832. [Link]
-
Dascălu, A.-E., et al. (2024). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. Chemistry & Biodiversity, 21(1), e202301309. [Link]
-
Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
ResearchGate. (n.d.). Solvent free synthesis of pyrazole derivatives under MW irradiation.[Link]
-
ResearchGate. (2014). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling.[Link]
-
Adamczyk-Woźniak, A., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(21), 15004-15014. [Link]
-
Heravi, M. M., et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2023(4), M1756. [Link]
-
Patel, H., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(8), 1-10. [Link]
-
Sher, M., et al. (2016). Acid catalyzed solvent free synthesis of new 1-Acyl-4-benzhydryl substituted pyrazoles. Journal of the Chemical Society of Pakistan. [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives.[Link]
-
Corradi, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 186-220. [Link]
-
Kumar, R., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 37(4), 768-783. [Link]
-
Righi, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Organic & Biomolecular Chemistry, 5(16), 2617-2623. [Link]
-
Al-Ostath, A. I., & Al-Amri, A. M. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 7, 101438. [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
ResearchGate. (2019). An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. [Link]
-
Chandak, H. S., Lad, N. P., & Dange, D. S. (2011). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews, 4(4), 329-333. [Link]
-
Raj, V. S., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 239-245. [Link]
-
Mojtahedi, M. M., et al. (2005). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications, 11(1), 63-66. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 139. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 139. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. [Link]
-
Yilmaz, F., & Er, M. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Adamczyk-Woźniak, A., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]
-
Pharmacophore. (2020). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. [Link]
-
SciSpace. (2018). Solvent-free microwave-assisted synthesis of aripiprazole. [Link]
-
ResearchGate. (n.d.). Mechanistic pathway for synthesis of pyrazole-chalcone derivatives.[Link]
-
Silva, V. L. M., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(12), 2093. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid catalyzed solvent free synthesis of new 1-Acyl-4-benzhydryl substituted pyrazoles. | [Journal of Chemical Society of Pakistan • 2016] | PSA • ID 110236 [psa.pastic.gov.pk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves a multi-step process. The two most common and logical pathways start from a pyrazole core and introduce the propyl and aminomethyl groups in a sequential manner. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Route A: N-Alkylation followed by Functional Group Transformation
This is often the preferred route, beginning with a commercially available 4-functionalized pyrazole.
Route B: Pyrazole Ring Formation followed by Functionalization
This approach constructs the pyrazole ring with the propyl group already incorporated.
This guide will primarily focus on troubleshooting issues related to Route A , as it is generally more modular and easier to optimize.
II. Troubleshooting Guide & FAQs
Problem 1: Low Yield or No Reaction during N-Propylation of Pyrazole
Question: I am attempting to propylate 4-cyano-1H-pyrazole with 1-bromopropane and potassium carbonate in acetonitrile, but I am observing a low conversion rate even after prolonged heating. What could be the issue?
Answer:
This is a common challenge in the N-alkylation of pyrazoles. Several factors can contribute to low yields in this step.
Causality and Solutions:
-
Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a relatively weak base. For efficient deprotonation of the pyrazole N-H, a stronger base might be necessary. Furthermore, the solubility of the base in the reaction solvent is crucial.
-
Recommendation: Consider switching to a stronger base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] NaH provides irreversible deprotonation, driving the reaction forward.
-
Alternative: If you prefer to use carbonate bases, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which promotes faster alkylation.
-
-
Solvent Choice: The polarity and boiling point of the solvent play a significant role.
-
Recommendation: DMF is an excellent solvent for this type of reaction as it effectively dissolves the pyrazole and the base, and it has a higher boiling point, allowing for higher reaction temperatures if needed.[2]
-
-
Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Recommendation: While 1-bromopropane is suitable, 1-iodopropane is more reactive and can lead to higher yields or shorter reaction times. You can generate it in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Experimental Protocol: Optimized N-Propylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyano-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF (10 mL per gram of pyrazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | K₂CO₃ | NaH | Stronger base for complete deprotonation.[1] |
| Solvent | Acetonitrile | DMF | Better solubility of reagents, higher boiling point.[2] |
| Temperature | Reflux (Acetonitrile) | 60-80 °C | Controlled heating to avoid side reactions. |
| Additive | None | Catalytic NaI | To generate the more reactive 1-iodopropane in situ. |
Problem 2: Formation of Regioisomers during N-Propylation
Question: My N-propylation reaction is producing a mixture of 1-propyl- and 2-propyl- (or other positional isomers) pyrazoles. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a well-known issue in the N-alkylation of unsymmetrically substituted pyrazoles.[3][4] The outcome is influenced by steric and electronic factors of the pyrazole ring and the reaction conditions.
Causality and Solutions:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.
-
Recommendation: If your pyrazole has a bulky substituent at the 3- or 5-position, this can direct the alkylation to the other nitrogen.[1] In the case of 4-substituted pyrazoles, the steric environment around N1 and N2 is similar, making this a less dominant factor.
-
-
Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
Kinetic Control: Generally favored by stronger bases (like NaH) and lower temperatures, where the alkylation occurs at the most nucleophilic nitrogen.
-
Thermodynamic Control: Can be favored by weaker bases and higher temperatures, which may allow for isomerization to the more stable product.
-
Recommendation: For 4-substituted pyrazoles, N1-alkylation is often the thermodynamically more stable product. Using conditions that favor thermodynamic equilibrium, such as a weaker base (K₂CO₃) in a high-boiling solvent (like DMSO), might improve the ratio of the desired isomer.[4]
-
Experimental Protocol: Improving Regioselectivity
-
In a round-bottom flask, dissolve the 4-substituted pyrazole (1.0 eq) in DMSO.
-
Add powdered potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.1 eq).
-
Heat the mixture to 100-120 °C and monitor the reaction.
-
Work-up as previously described.
It is important to note that achieving complete regioselectivity can be challenging, and chromatographic separation of the isomers may be required.
Problem 3: Low Yield during the Reduction of the Nitrile to the Amine
Question: I have successfully synthesized 1-propyl-1H-pyrazole-4-carbonitrile, but the reduction to the corresponding amine is giving me a low yield and multiple byproducts. I am using lithium aluminum hydride (LAH).
Answer:
The reduction of a nitrile to a primary amine is a standard transformation, but it can be prone to side reactions, especially with heterocyclic systems.
Causality and Solutions:
-
Over-reduction or Ring Opening: LAH is a very powerful reducing agent. With sensitive heterocyclic substrates, it can sometimes lead to undesired side reactions.
-
Recommendation: Use a milder reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are often excellent for reducing nitriles to amines without affecting other functional groups.
-
-
Work-up Procedure: The work-up after an LAH reduction is critical for obtaining a good yield. An improper work-up can lead to the formation of aluminum hydroxides that trap the product.
-
Recommendation (Fieser work-up for LAH): After the reaction is complete and cooled to 0 °C, slowly and sequentially add:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure should result in a granular precipitate that is easy to filter off.
-
-
-
Catalytic Hydrogenation: This is a cleaner alternative to metal hydride reductions.
-
Recommendation: Hydrogenation using Raney Nickel or a palladium catalyst (Pd/C) in an alcoholic solvent (like ethanol or methanol) saturated with ammonia can be very effective. The ammonia helps to prevent the formation of secondary amines as byproducts.
-
Experimental Protocol: Catalytic Hydrogenation of the Nitrile
-
In a high-pressure reaction vessel (Parr shaker), dissolve 1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol saturated with ammonia.
-
Add Raney Nickel (approx. 10% by weight, washed with ethanol) as a slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and carefully filter the catalyst through a pad of Celite.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
III. Frequently Asked Questions (FAQs)
Q1: Can I use reductive amination of 1-propyl-1H-pyrazole-4-carbaldehyde instead of the nitrile reduction route? A1: Absolutely. Reductive amination is an excellent alternative.[5] You would react the aldehyde with a source of ammonia (like ammonium acetate or a solution of ammonia in an alcohol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is often milder and can be performed as a one-pot reaction.
Q2: My final product, the amine, is difficult to purify by column chromatography. Are there any tips? A2: Primary amines can be challenging to purify on silica gel due to their basicity, which can cause tailing.
-
Tip 1: Add a small amount of a volatile base, like triethylamine (1-2%), to your eluent system. This will help to reduce tailing and improve the peak shape.
-
Tip 2: Consider converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) for purification or storage. You can then liberate the free base just before use.
-
Tip 3: Distillation under reduced pressure (if the product is thermally stable and has a suitable boiling point) can be a very effective purification method for liquid amines.
Q3: How can I confirm the correct regiochemistry of my N-propylated pyrazole? A3: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the propyl group's protons (specifically the N-CH₂) and the carbon atoms of the pyrazole ring. This will allow you to unambiguously determine which nitrogen atom the propyl group is attached to.
IV. References
-
INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in your experiments. This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to address common conceptual hurdles and a detailed Troubleshooting Guide for resolving specific experimental failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and theory behind pyrazole synthesis.
Q1: What is the most common method for synthesizing substituted pyrazoles, and what are its principal challenges?
The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] First reported by Ludwig Knorr in 1883, its versatility has made it a cornerstone of heterocyclic chemistry.[4][5]
However, the classical Knorr synthesis presents two major challenges:
-
Lack of Regiocontrol: When an unsymmetrical 1,3-dicarbonyl reacts with a monosubstituted hydrazine, two different regioisomeric pyrazoles can be formed.[4][6] Controlling which nitrogen of the hydrazine attacks which carbonyl group is the primary challenge in achieving a regioselective synthesis.
-
Purification Difficulties: The resulting regioisomers often have very similar physical properties, making their separation by standard techniques like column chromatography or recrystallization difficult and inefficient.[3] Additionally, side reactions or degradation of sensitive reagents like phenylhydrazine can introduce colored impurities that complicate purification.[7]
Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?
Regioselectivity is not random; it is governed by a combination of electronic and steric factors, which can be manipulated by adjusting reaction conditions.[8]
-
Electronic Effects: The inherent reactivity of the two carbonyl carbons in the 1,3-dicarbonyl compound is critical. A more electrophilic carbonyl will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, a trifluoroacetyl group makes its adjacent carbonyl highly electrophilic, influencing the direction of the initial attack.[3][6][8]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to a specific carbonyl group, directing the reaction to the less encumbered site.[3][6]
-
Reaction pH: The acidity of the medium is crucial. Acid catalysis is often required to activate the carbonyl groups for nucleophilic attack.[2][9] However, the pH also influences the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby affecting the isomeric ratio. Excessively acidic conditions (pH < 3) can also promote the formation of furan byproducts.[10][11]
-
Solvent Choice: The solvent can have a profound impact. While ethanol is traditionally used, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[12] Dipolar aprotic solvents like N,N-dimethylacetamide (DMA) have also been used to achieve high regioselectivity at room temperature.[4]
-
Temperature: Reaction temperature can be a key parameter in controlling the kinetic versus thermodynamic product distribution, thus affecting the final isomeric ratio.[3][13]
Q3: Are there modern alternatives to classical heating for pyrazole synthesis?
Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for synthesizing pyrazoles.[14][15] This technique uses microwave irradiation to heat the reaction mixture directly and efficiently.[16]
Key advantages include:
-
Drastically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[15][17]
-
Higher Yields and Selectivity: The rapid and uniform heating can minimize side product formation, leading to cleaner reactions and higher isolated yields.[15][18]
-
Environmental Benefits ("Green Chemistry"): MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste.[16][17]
While MAOS requires specialized equipment, its benefits in terms of speed and efficiency make it a highly attractive alternative for library synthesis and process optimization in drug discovery.[15][17]
Q4: How does tautomerism affect the characterization and reactivity of N-unsubstituted pyrazoles?
Pyrazoles that are unsubstituted on the ring nitrogen can exist as a mixture of tautomers. For example, a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer. This phenomenon can influence both the analysis and subsequent reactivity of the compound.[19]
-
Characterization: In solution, this tautomeric interconversion can be rapid on the NMR timescale, leading to averaged signals and potentially complicating structural assignment. For instance, the signals for the C3 and C5 carbons may appear as a single, averaged peak.[19]
-
Reactivity: When performing reactions like N-alkylation on a tautomeric pyrazole, a mixture of N1- and N2-alkylated products is often obtained. The ratio of these products can be difficult to control and depends on the alkylating agent, base, solvent, and the electronic nature of the substituents on the pyrazole ring.[20]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
This is one of the most common frustrations in synthesis. The cause can often be traced back to reaction conditions or starting material reactivity.
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Reaction Conditions | The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the desired pyrazole product.[10][21] | Systematic Optimization: Run a matrix of experiments varying temperature (e.g., room temperature, 60 °C, reflux) and time (e.g., 2h, 8h, 24h). Monitor the reaction by TLC or LC-MS to find the optimal point before significant degradation occurs. For the Knorr synthesis, ensure a catalytic amount of acid (e.g., acetic acid) is present, as it is crucial for activating the carbonyls.[9] |
| Poorly Reactive Starting Materials | Amines with strong electron-withdrawing groups are less nucleophilic and react slowly.[10] Similarly, sterically hindered 1,3-dicarbonyls or hydrazines can dramatically slow down the reaction rate.[22] | Increase Reactivity: For poorly nucleophilic hydrazines, stronger acidic catalysis or higher temperatures may be necessary. If steric hindrance is the issue, consider a less hindered starting material if possible, or move to a more robust synthetic method, such as a multi-component reaction or a cycloaddition approach.[23][24] |
| Incorrect Reaction pH | While the Knorr synthesis is acid-catalyzed, the pH must be carefully controlled. Excessively acidic conditions (pH < 3) can favor the acid-catalyzed self-condensation of the 1,3-dicarbonyl to form a furan byproduct, consuming your starting material.[10][11] | pH Control: Use a weak acid catalyst like glacial acetic acid (a few drops is often sufficient) rather than a strong mineral acid.[5] If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding a mild base like sodium acetate to buffer the reaction medium.[7] |
Issue 2: Formation of an Inseparable Mixture of Regioisomers
This is the classic challenge of the Knorr synthesis. Achieving high regioselectivity is key to an efficient and scalable process.
Troubleshooting Workflow for Regioselectivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. eresearchco.com [eresearchco.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. rgmcet.edu.in [rgmcet.edu.in]
- 22. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 23. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on explaining the "why" behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible synthetic strategy.
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
The synthesis of pyrazoles, most classically achieved through the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3][4] However, this seemingly straightforward reaction can present several challenges. This section provides a question-and-answer guide to troubleshoot these common hurdles.
Issue 1: Low or No Product Yield
Question: I've set up my pyrazole synthesis (Knorr reaction), but I'm getting very low yields, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or nonexistent yields in a Knorr-type pyrazole synthesis often stem from issues with reaction activation, substrate reactivity, or reaction conditions. Let's break down the possibilities:
-
Inadequate Catalysis: The condensation of a 1,3-dicarbonyl with a hydrazine is often acid-catalyzed.[2][4][5] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5]
-
Troubleshooting:
-
Acid Catalyst: If you are running the reaction under neutral conditions, consider adding a catalytic amount of a mild acid like acetic acid.[6] For less reactive substrates, a stronger acid might be necessary, but be cautious as this can lead to side reactions. It's crucial to maintain a pH between 0 and 6.9 for optimal results.[7]
-
Lewis Acids: In some cases, Lewis acids like lithium perchlorate or SmCl₃ can be effective catalysts.[1][8]
-
-
-
Reaction Temperature: The rate of reaction is highly dependent on temperature.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the reaction rate and yield.[6] However, excessive heat can lead to the formation of unwanted byproducts and tarry materials.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction pathway.
-
Troubleshooting: Protic solvents like ethanol are commonly used.[6] However, for certain substrates, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might give better results.[10] Green chemistry approaches have also shown success using water or solvent-free conditions, sometimes with the aid of catalysts or microwave irradiation.[11][12]
-
-
Substrate Reactivity: The electronic and steric properties of your 1,3-dicarbonyl and hydrazine will influence their reactivity.
-
Troubleshooting: If you are using a particularly electron-deficient hydrazine or a sterically hindered dicarbonyl, you may need to employ more forcing conditions (higher temperature, stronger catalyst) or consider a different synthetic route altogether.
-
Issue 2: Formation of Regioisomers
Question: My synthesis using an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons.[8][13] Controlling this is a key aspect of optimizing your synthesis.
-
Understanding the Mechanism: The regioselectivity is determined by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.[13] Steric and electronic factors play a significant role. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[14]
-
Strategies for Controlling Regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation.[14] This is attributed to the unique solvent properties that can stabilize one transition state over the other.
-
pH Control: The pH of the reaction medium can influence the protonation state of both the dicarbonyl and the hydrazine, thereby affecting their relative reactivities.[5][13] Careful optimization of the pH can favor the formation of one regioisomer.
-
Stepwise Synthesis: In some cases, a stepwise approach can provide better control. For instance, one might first form a hydrazone with one of the carbonyl groups under specific conditions before inducing cyclization.[15]
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves difficult, consider alternative methods such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which can offer complete regioselectivity.[16]
-
Issue 3: Product Purification Challenges
Question: I have successfully synthesized my pyrazole, but I'm having difficulty purifying it. My TLC shows multiple spots, and the product is an oil that won't solidify. What are the best purification strategies?
Answer:
Purification is a critical final step, and pyrazoles can sometimes present challenges due to their physical properties and the presence of closely related impurities.
-
Identifying Impurities: The extra spots on your TLC are likely unreacted starting materials, regioisomers, or byproducts.[17]
-
Purification Techniques:
-
Column Chromatography: This is the most common and effective method for separating pyrazoles from impurities, including regioisomers.[17][18]
-
Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to achieve optimal separation.[17]
-
Deactivating Silica Gel: For basic pyrazoles that may streak or bind strongly to acidic silica gel, consider deactivating the silica with a small amount of triethylamine in your eluent.[9][17]
-
-
Recrystallization: If your product is a solid and there is a significant difference in solubility between your product and the impurities, recrystallization can be a highly effective and scalable purification method.[17][18]
-
Acid-Base Extraction: This technique can be useful for removing basic impurities like unreacted hydrazine.[9] Wash the organic solution of your crude product with a dilute acid (e.g., 1M HCl).
-
Dealing with Oils: If your product is an oil, it may contain residual solvent or impurities that are depressing its melting point.
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed under high vacuum.[17]
-
Trituration: Try adding a non-polar solvent like hexane and scratching the flask to induce crystallization.[9]
-
Salt Formation: Pyrazoles can be converted to their corresponding salts (e.g., hydrochloride salt) which are often crystalline and can be purified by recrystallization.[20][21] The pure pyrazole can then be regenerated by neutralization.
-
-
Section 2: Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Reaction flask with condenser and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Purification supplies (silica gel, solvents for chromatography, etc.)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in the chosen solvent, add the hydrazine or hydrazine derivative.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method such as column chromatography or recrystallization.[17][18]
Protocol 2: Purification of a Basic Pyrazole by Column Chromatography
This protocol outlines the steps for purifying a basic pyrazole that may interact strongly with standard silica gel.
Procedure:
-
Prepare a Triethylamine-Deactivated Eluent: Add 0.5-1% triethylamine to your chosen eluent system (e.g., ethyl acetate/hexane).
-
Pack the Column: Pack a silica gel column with the triethylamine-deactivated eluent.
-
Load the Sample: Dissolve your crude pyrazole in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the deactivated eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Section 3: Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: A generalized workflow for the Knorr pyrazole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a chemical reaction that converts a 1,3-dicarbonyl compound and a hydrazine (or its derivative) into a pyrazole, typically with the use of an acid catalyst.[2][4]
Q2: How can I synthesize pyrazoles using "green" chemistry principles?
A2: Several green chemistry approaches have been developed for pyrazole synthesis. These include using water as a solvent, running the reaction under solvent-free conditions, and employing microwave or ultrasound irradiation to accelerate the reaction and reduce energy consumption.[11][22]
Q3: What are some common applications of pyrazole derivatives?
A3: Pyrazole derivatives are important scaffolds in medicinal chemistry and agrochemicals. They are found in a variety of drugs, including anti-inflammatory agents (e.g., celecoxib), and are also used as herbicides and insecticides.[23][24]
Q4: Can I use a β-ketoester instead of a 1,3-diketone in the Knorr synthesis?
A4: Yes, a variation of the Knorr reaction involves the condensation of a hydrazine with a β-ketoester. This reaction typically leads to the formation of a pyrazolone, which is a derivative of pyrazole.[6]
Q5: What analytical techniques are best for characterizing my synthesized pyrazole?
A5: The primary techniques for characterizing pyrazoles are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure, and Mass Spectrometry (MS) to confirm the molecular weight. Thin Layer Chromatography (TLC) is essential for monitoring reaction progress and assessing purity.[17][18]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
- Process for the preparation of pyrazoles.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
- Method for purifying pyrazoles.
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]
- Process for the purification of pyrazoles.
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. COMMUNITY PRACTITIONER. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 23. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Aminopyrazole Derivative Purification
Welcome to the technical support center for the purification of aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties of the pyrazole ring, combined with the reactivity of the amino group, can present specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.
Introduction: The Challenge of Purifying Aminopyrazoles
Aminopyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their purification is often non-trivial. The primary challenges stem from:
-
Basicity: The exocyclic amino group imparts basicity, leading to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor resolution during chromatography.[2]
-
Regioisomer Formation: Synthesis of substituted aminopyrazoles, particularly from unsymmetrical precursors, can lead to the formation of regioisomers which often have very similar polarities, making them difficult to separate.[3][4]
-
Solubility: Aminopyrazole derivatives can exhibit variable solubility profiles, complicating the selection of appropriate solvents for chromatography and crystallization.[5]
-
Stability: Some aminopyrazoles can be sensitive to air oxidation or decomposition on acidic media, requiring careful handling during purification.[6]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols for the most common purification techniques.
Section 1: Column Chromatography
Flash column chromatography is the workhorse for purifying reaction mixtures. However, for aminopyrazoles, success hinges on neutralizing the effects of the basic amino group.
Troubleshooting Guide & FAQs: Column Chromatography
Question 1: My aminopyrazole is streaking badly on the silica TLC plate and I'm getting poor separation. What's happening and how do I fix it?
Answer: This is the most common issue encountered. The streaking, or tailing, is caused by the basic amino group interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks.
Causality: The lone pair of electrons on the amino nitrogen forms strong hydrogen bonds or acid-base interactions with the silica surface, slowing its movement down the column in an uneven manner.
Solutions:
-
Use a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your eluent. This base will interact with the acidic sites on the silica, effectively "masking" them from your compound.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This is often the first and most successful strategy.[2]
-
Ammonia: For more polar solvent systems, a 1-2% solution of 7N ammonia in methanol can be used as a modifier in a dichloromethane/methanol eluent system.[2]
-
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Treated Silica: Commercially available deactivated silica gel (e.g., base-deactivated) can also be used.
-
-
Use a Protecting Group: If the amino group is not required for subsequent reaction steps, consider protecting it (e.g., as a Boc-carbamate). This removes the basicity, leading to ideal chromatographic behavior. This strategy can significantly improve separation and yield.[7]
Question 2: I have two spots on my TLC that are very close together. I suspect they are regioisomers. How can I separate them?
Answer: Separating regioisomers is a significant challenge as they often have nearly identical polarities.[3] Success requires optimizing your chromatographic conditions for maximum resolution.
Solutions:
-
Optimize the Mobile Phase: Do not rely on a single solvent system. Experiment with different solvent mixtures. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[8]
-
Use a High-Performance Column: Utilize high-quality silica with a smaller, more uniform particle size (e.g., 40-63 µm). This provides a greater number of theoretical plates and enhances resolving power.
-
Gradient Elution: A shallow gradient (slowly increasing the polarity of the eluent over the course of the run) can be more effective at resolving closely eluting compounds than an isocratic (constant solvent composition) elution.
-
Consider an Alternative Stationary Phase: If silica fails, try reversed-phase (C18) chromatography. The different separation mechanism (based on hydrophobicity rather than polarity) can often resolve isomers that are inseparable on silica.
Experimental Workflow: Column Chromatography
Below is a diagram illustrating the decision-making process for developing a column chromatography purification method for a novel aminopyrazole derivative.
Caption: Workflow for Aminopyrazole Column Chromatography.
Section 2: Crystallization & Recrystallization
Crystallization is a powerful and cost-effective technique for obtaining highly pure solid compounds.[7] The key is identifying a suitable solvent or solvent system.
Troubleshooting Guide & FAQs: Crystallization
Question 1: I've tried several solvents, but my compound either doesn't dissolve or dissolves completely and never crashes out. How do I find the right solvent?
Answer: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach:
-
Solubility Screening: Test the solubility of a small amount (10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating. A good starting point for solvents includes ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[3][9]
-
Two-Solvent System: If a single solvent isn't effective, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until you see persistent cloudiness (the saturation point). Allow this mixture to cool slowly.
| Solvent System Example | Description |
| Ethanol/Water | Dissolve in hot ethanol, add hot water until cloudy, then cool.[2] |
| DCM/Hexane | Dissolve in minimal room temperature dichloromethane, add hexane until cloudy, then cool/store in freezer. |
| Toluene | Toluene is often effective for aromatic compounds and can provide high purity crystals upon slow cooling.[3] |
Question 2: My compound "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, it separates as a liquid phase.
Solutions:
-
Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. This gives the molecules more time to orient into a crystal lattice.
-
Use More Solvent: The concentration of your compound may be too high. Add more of the hot solvent to redissolve the oil, and then attempt to cool it slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Protocol: General Recrystallization Procedure
-
Dissolution: Place the crude aminopyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalysts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Chilling: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 3: Purity Assessment
Purification is meaningless without accurate methods to assess purity. A combination of techniques should always be used.
FAQs: Purity Assessment
Question: How can I quickly check the purity of my column fractions?
Answer: Thin-Layer Chromatography (TLC) is the best method for rapid, qualitative analysis of fractions.[10][11] Spot your starting material, the crude mixture, and each collected fraction on the same plate. Fractions containing only the spot corresponding to your product can be combined.
Question: My TLC looks clean, but the NMR spectrum shows small, unidentifiable peaks. What are they?
Answer: Your product may contain impurities that have a similar Rf to your product or are not UV-active on the TLC plate.
-
Residual Solvents: Check for common solvents used in the reaction or purification (e.g., ethyl acetate, DCM, hexane).
-
Reagents: Some reagents (like TEA from chromatography) can be carried through.
-
Isomers: If the synthesis could produce isomers, they may not be fully resolved by your purification method.[3]
Question: What is the best method for determining the absolute purity of my final compound?
Answer: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the gold standards for purity determination.[12][]
-
HPLC: Provides a high-resolution separation, allowing for the quantification of impurities as a percentage of the total peak area. It is orthogonal to purification by flash chromatography.[14]
-
qNMR: An absolute method that allows for purity determination by integrating the signals of the compound against a certified internal standard of known purity and concentration.[15]
Caption: A multi-step workflow for assessing compound purity.
References
- Vertex Pharmaceuticals. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH.
- Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry - ACS Publications.
- Various Authors. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
- Various Authors. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH.
- Goksen, U. S., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives. MDPI.
- Various Authors. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- ChemicalBook. (n.d.). 3-Aminopyrazole CAS#: 1820-80-0.
- Various Authors. (n.d.). Crystal structure and Hirshfeld surface analysis. PubMed Central.
- Puskas, I., et al. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- Various Authors. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Various Authors. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Reddit User Discussion. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- Google Patents. (n.d.). Process for preparation of aminopyrazole.
- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
- Solubility of Things. (n.d.). Pyrazole.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole.
- ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole.
- Various Authors. (n.d.). Sustainable synthesis of pyrazoles.
- Semantic Scholar. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives.
- Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Anwar, H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
- Reddit User Discussion. (2021). Advices for Aminopyrazole synthesis. r/Chempros.
- ChemicalBook. (2025). 3-Aminopyrazole.
- Al-Warhi, T., et al. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. MDPI.
- Various Authors. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. PMC - NIH.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment.
- NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. soc.chim.it [soc.chim.it]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for the stability testing of 1-(1-propyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the stability assessment of this compound. Our approach is grounded in scientific principles and regulatory expectations to ensure the integrity and robustness of your stability studies.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrazole ring and a primary amine functional group. The stability of this molecule is influenced by the inherent properties of both the pyrazole nucleus and the aminomethyl side chain. The pyrazole ring is generally aromatic and can exhibit good stability, but it is also susceptible to certain degradation pathways, particularly when substituted.[1] The primary amine is a nucleophilic and basic center, making it prone to oxidation.[2][3] Therefore, a thorough understanding of its potential degradation pathways is crucial for developing a stable drug product.
A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation products, establish degradation pathways, and develop a validated stability-indicating analytical method.[4] This is a critical component of any regulatory submission and ensures the safety and efficacy of the final pharmaceutical product.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the stability testing of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the structure, the two primary areas of concern for degradation are the primary amine and the pyrazole ring.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products. The initial step often involves the formation of an amine radical.[2] This can lead to the formation of imines, aldehydes, or further oxidation products. Given the presence of a benzylic-like methylene group, oxidation at this position is also possible.
-
Hydrolytic Degradation: While the pyrazole ring itself is generally stable to hydrolysis, certain substituted pyrazole derivatives, particularly esters, have shown susceptibility to hydrolysis.[7][8] Although this compound does not contain an ester group, it is prudent to investigate its stability across a range of pH values, as extreme pH can sometimes catalyze ring-opening or other degradative reactions in heterocyclic systems.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions. It is important to evaluate the photostability of the molecule as per ICH Q1B guidelines.[5]
Q2: What are the recommended forced degradation conditions for this molecule?
A2: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and developing a stability-indicating method.[4] The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation of the pyrazole ring or side chain. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for pyrazole ring modifications. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the primary amine. |
| Thermal Degradation | 80°C for 48 hours (solid-state and in solution) | Thermally induced decomposition. |
| Photodegradation | ICH Q1B conditions (exposure to a combination of visible and UV light) | Photolytic degradation. |
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.[9] Here is a general workflow for developing such a method:
Caption: Workflow for developing a stability-indicating HPLC method.
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11][12] Gradient elution is often necessary to achieve adequate separation of the parent compound from its degradation products.
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under forced degradation conditions. | The molecule is highly stable under the applied stress. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M), increase the temperature, or prolong the exposure time. Ensure that the applied stress is meaningful and does not lead to unrealistic degradation pathways.[4] |
| Poor peak shape (tailing) for the parent compound. | The primary amine is interacting with residual silanols on the HPLC column. The mobile phase pH is not optimal. | Use a base-deactivated column. Add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is fully protonated. |
| Co-elution of degradation products with the parent peak. | The HPLC method lacks sufficient resolving power. | Optimize the mobile phase composition (organic modifier, buffer concentration, pH). Change the column chemistry (e.g., use a phenyl-hexyl or cyano column). Adjust the gradient slope or temperature. |
| Mass balance issues (sum of parent and degradants is not close to 100%). | Some degradation products are not UV active at the chosen wavelength. Degradation products are not eluting from the column. The parent compound has degraded to non-chromophoric products. | Use a photodiode array (PDA) detector to screen for degradation products at multiple wavelengths. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Ensure the analytical method is capable of eluting all potential degradation products. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and a starting point for developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the diluent for HPLC analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent and heat it at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC after exposure.
-
Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Assess the resolution between the parent peak and the degradation product peaks. The resolution should be greater than 1.5.
-
Check the peak purity of the parent peak in the stressed samples using the PDA detector to ensure it is not co-eluting with any degradation products.
-
If separation is not optimal, adjust the gradient, mobile phase composition, or try a different column chemistry.
Potential Degradation Pathway Visualization
The following diagram illustrates a potential oxidative degradation pathway for the primary amine of this compound.
Caption: A potential oxidative degradation pathway of the primary amine.
Conclusion
A robust stability testing program is a non-negotiable aspect of drug development. For this compound, a focused investigation into its oxidative and hydrolytic stability is paramount. The guidance provided in this technical support center, from FAQs to detailed protocols, is intended to equip researchers with the necessary tools to design and execute meaningful stability studies. By understanding the potential liabilities of the molecule and employing a systematic approach to method development and troubleshooting, you can ensure the generation of high-quality, reliable stability data that will support your drug development program.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q1B Photostability testing of new active substances and medicinal products. (1996). Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). Available from: [Link]
- Goff, G. S. (2015). Oxidative degradation of amine solvents for CO2 capture.
- Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Vernstad, K. (2011). Comparison of MEA degradation in pilot-scale absorption and desorption columns. Energy Procedia, 4, 1652-1659.
- Sexton, A. J., & Rochelle, G. T. (2009).
- Strazisar, B. R., Anderson, R. R., & White, C. M. (2003). Degradation pathways and their influence on the long-term performance of CO2 capture solvents. Energy & fuels, 17(4), 1034-1039.
- Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 771-778.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Li, H., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry, 17(19), 7044-7052.
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
- Developments in the Aerobic Oxidation of Amines. (2015).
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. (2024). An-Najah journals.
- Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2025).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine. (n.d.). Parchem.
- Chemical Stability Assay. (n.d.). Enamine.
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (2024).
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine. (n.d.). PubChem.
- 1-(1-propyl-1H-pyrazol-5-yl)methanamine. (n.d.). Sigma-Aldrich.
- 1-(1-Butyl-1H-pyrazol-4-yl)-N-methylmethanamine. (n.d.). ChemScene.
- 1H-pyrazol-4-ylmethanamine. (n.d.). PubChem.
- Strategies for Resolving Stability Issues in Drug Formul
- STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.najah.edu [journals.najah.edu]
- 10. ijcpa.in [ijcpa.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Kinase Inhibitor Assays
Welcome to the technical support center for kinase inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based approach to troubleshooting, ensuring the integrity and reliability of your data.
Section 1: Understanding the Core of Your Kinase Assay
A biochemical kinase assay, at its heart, measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein), a reaction catalyzed by a kinase enzyme. An inhibitor's potency is quantified by its ability to reduce this activity. Understanding these core components is the first step to effective troubleshooting.
A typical endpoint assay workflow involves initiating the reaction by adding ATP and stopping it after a set incubation period, followed by detection of the product (phosphosubstrate) or consumption of a reactant (ATP).
Figure 1. A generalized workflow for a typical in vitro kinase inhibitor assay.
Section 2: Key Quality Control Metrics
Before troubleshooting, you must first quantify the problem. Robust assays are defined by specific statistical parameters. Regularly calculating these values is a critical practice for validating your results.[1][2]
| Metric | Formula | Recommended Value | Interpretation |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 | Measures the statistical effect size and indicates the separation between positive (p) and negative (n) controls. A value > 0.5 is considered excellent for screening.[2][3][4] |
| Signal-to-Background (S/B) | μp / μn | > 10 | Represents the dynamic range of the assay. A higher ratio indicates a larger window to detect inhibition. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the variability of replicate wells. Low %CV is essential for reproducibility.[2] |
μ = mean, σ = standard deviation, p = positive control (e.g., full kinase activity, DMSO vehicle), n = negative control (e.g., no enzyme or no ATP).
Section 3: Troubleshooting Common Issues (Q&A Format)
This section addresses the most frequent challenges in a direct question-and-answer format.
Q1: Why is my background signal so high, leading to a low Signal-to-Background (S/B) ratio?
A1: Diagnosis & Solution
High background noise can mask the true signal from your kinase, making it difficult to detect inhibition. This issue often stems from non-enzymatic signal generation or contamination.
Potential Causes & Troubleshooting Steps:
-
Kinase Autophosphorylation: Some kinases can phosphorylate themselves, which is a particular issue in assays that measure total ATP consumption (like luciferase-based assays) as they don't distinguish between substrate and autophosphorylation.[5]
-
Test: Run a control reaction containing only the kinase and ATP (no substrate). A significant signal indicates autophosphorylation.
-
Solution: Reduce the kinase concentration. If the issue persists, you may need to switch to an assay format that specifically detects the phosphorylated substrate, such as those using phospho-specific antibodies (e.g., HTRF, AlphaScreen).[5][6]
-
-
Contaminated Reagents: ATP stocks can contain contaminating ADP, and substrates or enzymes may have impurities that interfere with the detection chemistry.[7]
-
Non-Specific Binding (Antibody-Based Assays): In assays like ELISA or HTRF, detection antibodies may bind non-specifically to the plate or other reaction components.[10][11]
-
Test: Run a control where the primary antibody or kinase is omitted. A high signal points to non-specific binding of the secondary/detection reagents.[10][12]
-
Solution: Increase the concentration or duration of the blocking step. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to wash and antibody dilution buffers can also help.
-
-
Incorrect Microplate Choice: The color of the microplate is critical for the assay type. Using the wrong plate can dramatically increase background.[13][14][15]
-
Guideline:
-
Luminescence: Use solid white plates to maximize the light signal.
-
Fluorescence Intensity/FP: Use solid black plates to quench background fluorescence.
-
Absorbance: Use clear plates.
-
-
Q2: Why is my overall signal low or absent, suggesting no kinase activity?
A2: Diagnosis & Solution
A lack of signal indicates a fundamental failure in the enzymatic reaction or the detection process.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reagent Concentrations: The concentrations of ATP and substrate are critical for enzyme kinetics.
-
ATP Concentration: For inhibitor screening, the ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for ATP.[5][16] This ensures the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, masking its effect.[16]
-
Substrate Concentration: The substrate concentration should also be optimized, typically around its Kₘ value, to ensure the reaction proceeds efficiently without causing substrate inhibition.
-
Solution: Perform an ATP Kₘ determination and an enzyme titration to find the optimal concentrations for your specific kinase and assay conditions (See Appendix Protocols).
-
-
Inactive Enzyme: The kinase itself may be inactive due to improper storage, handling, or degradation.
-
Test: Use a known, potent inhibitor as a positive control for inhibition and a sample of a previously validated batch of the enzyme, if available.
-
Solution: Always store enzymes at the recommended temperature (typically -80°C) in appropriate buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Incorrect Buffer Conditions: Kinase activity is highly dependent on pH, ionic strength, and the presence of cofactors (typically Mg²⁺).[16]
-
Solution: Verify that your reaction buffer composition matches the recommended conditions for your kinase. Ensure the final pH is correct and that essential cofactors are present at the right concentration.
-
-
Reader Settings Not Optimized: For fluorescence or luminescence assays, the instrument gain setting may be too low, making dim signals indistinguishable from noise.[14]
-
Solution: Optimize the gain setting on your plate reader using a positive control well with a high expected signal. Be careful, as excessively high gain can saturate the detector with bright samples.[14]
-
Q3: Why is my Z'-Factor consistently below 0.5?
A3: Diagnosis & Solution
A poor Z'-factor is a red flag indicating that your assay is not robust enough for reliable screening.[3] It's typically caused by either a small dynamic range (low S/B) or high data variability (%CV), or both.
Figure 2. Decision tree for troubleshooting a poor Z'-Factor.
Troubleshooting Workflow:
-
Assess Variability: First, calculate the %CV for both your positive (max signal) and negative (background) control replicates. If the %CV is high (>10-15%), address this first (see Q4).[2]
-
Assess Dynamic Range: If the %CV is acceptable, the problem is likely a poor signal-to-background ratio. Refer to the troubleshooting steps in Q1 (High Background) and Q2 (Low Signal) to widen the assay window.
-
Re-optimize: After making changes, you must re-run your controls and recalculate the Z'-factor to confirm the issue is resolved.[17]
Q4: What causes high well-to-well variability (%CV)?
A4: Diagnosis & Solution
Inconsistent readings across replicate wells undermine the statistical significance of your data. The root cause is often technical inconsistency in assay execution.[15]
Potential Causes & Troubleshooting Steps:
-
Pipetting Inaccuracy: This is the most common culprit. Small volume variations, especially of enzyme or inhibitor, can lead to large differences in signal.
-
Solution: Ensure pipettes are properly calibrated. Use a multi-channel pipette for reproducible volume delivery across a plate.[18] When adding reagents, touch the pipette tip to the side of the well or the surface of the liquid to ensure the full volume is dispensed. Avoid introducing air bubbles.[14][18]
-
-
Inadequate Mixing: If reagents are not thoroughly mixed in the well, the reaction will not proceed uniformly.
-
Solution: After adding all reagents, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking that could cause cross-contamination between wells.
-
-
Temperature or Evaporation Gradients: The outer wells of a microplate can experience temperature fluctuations and higher rates of evaporation, leading to "edge effects."
-
Solution: Incubate plates in a humidified incubator to minimize evaporation. You can also fill the outer wells with buffer or water and use only the inner 60 wells for your assay.
-
-
Reader Inconsistency: If the plate reader is not optimized, it can introduce variability.
-
Solution: Increase the "number of flashes" setting on your reader; this averages multiple readings from a single well and can reduce variability.[13][15] For cell-based or heterogeneous samples, use a well-scanning feature (orbital or spiral) to get a more representative reading of the entire well surface.[13]
-
Q5: How do I identify and mitigate compound interference?
A5: Diagnosis & Solution
Test compounds can interfere with the assay technology itself, rather than the kinase, leading to false positives or false negatives.[7][19] This is a critical issue in high-throughput screening (HTS).
Types of Interference & Mitigation Strategies:
-
Optical Interference (Fluorescence-Based Assays): Some compounds are intrinsically fluorescent at the assay's excitation/emission wavelengths or can quench the fluorescent signal.[7][20]
-
Test: Scan the emission spectrum of the compound alone in assay buffer.
-
Mitigation: Use assay technologies that are less susceptible to this, such as time-resolved fluorescence (TR-FRET) or luminescence.[20] Using far-red fluorescent probes can also help, as fewer library compounds fluoresce at longer wavelengths.[20]
-
-
Luciferase Inhibition (Luminescence-Based Assays): Many compounds are known to directly inhibit the luciferase reporter enzyme used in ATP-depletion assays (e.g., ADP-Glo™, Kinase-Glo®).[2][19] This can be misinterpreted as kinase inhibition.
-
Test: Run a counter-screen where the test compound is added to a solution of ATP and luciferase/luciferin (without the kinase). A drop in signal confirms luciferase inhibition.
-
Mitigation: Use an orthogonal assay with a different detection method (e.g., a fluorescence-based assay) to confirm hits.[19] Running both an ATP-depletion (Kinase-Glo®) and an ADP-generation (ADP-Glo®) assay can also help; a true kinase inhibitor will cause the signal to go up in the first and down in the second, while a luciferase inhibitor will cause the signal to go down in both.[2]
-
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit the kinase enzyme.[19]
-
Test: Aggregate-based inhibition often produces unusually steep dose-response curves.
-
Mitigation: Add a small amount (0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to disrupt aggregate formation.[19]
-
Figure 3. Distinguishing true kinase inhibition from off-target compound interference.
Section 4: Appendix - Key Experimental Protocols
Protocol 1: ATP Kₘ Determination
Objective: To determine the concentration of ATP at which the kinase reaction rate is half of its maximum (Vmax). This value is essential for setting up an inhibitor assay with appropriate sensitivity.[16]
Methodology:
-
Prepare Reagents:
-
Prepare a 2X stock of your kinase at the desired final concentration.
-
Prepare a 2X stock of your substrate at a saturating concentration (typically 5-10 times its Kₘ, or a pre-determined optimal concentration).
-
Prepare a series of ATP dilutions (e.g., 12-point, 2-fold serial dilution) in reaction buffer, starting from a high concentration (e.g., 1 mM).
-
-
Set up the Reaction Plate:
-
In a microplate, add the 2X kinase and 2X substrate solutions to each well.
-
Initiate the reactions by adding the different concentrations of ATP. Include "no enzyme" controls.
-
Total reaction volume should be consistent across all wells.
-
-
Incubate & Detect:
-
Data Analysis:
-
Plot the reaction velocity (signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to calculate the Kₘ value.[16]
-
Protocol 2: Enzyme Titration & Time Course
Objective: To find the optimal enzyme concentration and reaction time that produce a robust signal while ensuring the reaction remains in the linear range (typically <20% substrate turnover).
Methodology:
-
Enzyme Titration:
-
Prepare a serial dilution of your kinase enzyme.
-
Set up reactions with a fixed, optimal concentration of ATP (e.g., Kₘ value) and substrate.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Measure the signal. The optimal enzyme concentration is the lowest amount that gives a strong signal well above background.
-
-
Time Course:
-
Using the optimal enzyme concentration determined above, set up a bulk reaction mixture.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), stop the reaction in a set of wells by adding your stop solution or detection reagent.
-
Plot the signal versus time. The linear range is the portion of the curve where the signal increases steadily. Choose an incubation time for your main experiments that falls comfortably within this linear phase.
-
By systematically applying these diagnostic tests and optimization protocols, you can build a robust, reliable, and reproducible kinase inhibitor assay.
References
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024-10-02). Bitesize Bio. [Link]
-
Sportsman, J. R., & Geddes, C. (2008). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
-
6 Factors to Consider When Troubleshooting Microplate Assays. (2024-09-02). Genetics And Genomics. [Link]
-
Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016-11-08). ResearchGate. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. [Link]
-
The Z prime value (Z´). (2025-01-27). BMG LABTECH. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
-
Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020-06-01). Assay Guidance Manual - NCBI. [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. [Link]
-
Brehmer, D., Godl, K., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019-10-17). PubMed. [Link]
-
Application Note. BellBrook Labs. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]
-
Well to well repeatability using a white 96 well microplate. Agilent. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015-03-25). ResearchGate. [Link]
-
(A) Determination of the Z′ factor for the automated kinase assay under... ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI - NIH. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024-06-11). YouTube. [Link]
-
Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Wiley-VCH. [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. (2025-08-09). ResearchGate. [Link]
-
Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc.. [Link]
-
Basics of Enzymatic Assays for HTS. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
High Background Troubleshooting in Western Blots. Sino Biological. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153 - GraphPad. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
Sources
- 1. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
- 12. sinobiological.com [sinobiological.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. selectscience.net [selectscience.net]
- 15. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. promega.com [promega.com]
- 18. agilent.com [agilent.com]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing the Selectivity of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to inhibitor selectivity. Our goal is to equip you with the knowledge to rationally design and optimize potent and selective pyrazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the pyrazole scaffold so prevalent in inhibitor design, and what inherent properties contribute to its selectivity?
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic and structural properties.[1][2][3] It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which allows it to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2).[2][4] This versatility enables pyrazole-based inhibitors to form specific and potent interactions within the ATP-binding pocket of protein kinases and other enzyme active sites.[5] Furthermore, the pyrazole core can serve as a rigid scaffold to orient various substituents in a precise three-dimensional arrangement, facilitating interactions with specific amino acid residues that differ between target and off-target proteins.[3]
Q2: What are the key positions on the pyrazole ring to modify for improving selectivity?
Structure-activity relationship (SAR) studies have shown that modifications at virtually all positions of the pyrazole ring can influence selectivity.[6] However, some general principles have emerged:
-
N-1 Position: Substitution at the N-1 position can significantly impact selectivity by projecting substituents into specific pockets of the target protein. For example, introducing a 2,4-dichlorophenyl group at this position was found to be crucial for the selective cannabinoid CB1 receptor antagonistic activity of a series of pyrazole derivatives.[7][8]
-
C-3 and C-5 Positions: These positions are often used to introduce larger substituents that can exploit differences in the size and shape of binding pockets between related proteins. For instance, in the development of meprin inhibitors, modifications at the C-3 and C-5 positions with different aryl moieties were explored to modulate selectivity between meprin α and meprin β.[9]
-
C-4 Position: While less commonly modified for large extensions, small substituents at the C-4 position can influence the overall conformation and electronic properties of the inhibitor, subtly affecting its binding profile.
Q3: How can I rationally design more selective pyrazole-based inhibitors from the outset?
A rational design approach should integrate computational and experimental strategies:
-
Target Analysis: Begin by comparing the amino acid sequences and crystal structures of your primary target and key off-targets. Pay close attention to differences in the active site, particularly in regions adjacent to where the pyrazole core is expected to bind.
-
Structure-Based Design: Utilize molecular docking to predict the binding mode of your pyrazole scaffold in the active sites of both target and off-target proteins. This can help identify opportunities to introduce substituents that form favorable interactions with the target while creating steric clashes or unfavorable interactions with off-targets.[10]
-
Ligand-Based Design: If structural information is limited, pharmacophore and QSAR modeling of known selective and non-selective inhibitors can help identify the key chemical features required for selective binding.[11]
Troubleshooting Guide
Issue 1: My pyrazole-based inhibitor is potent against my primary target but shows significant off-target activity against closely related proteins.
This is a common challenge, especially when targeting protein families with highly conserved active sites, such as kinases.
Troubleshooting Steps:
-
Confirm Binding Mode: If possible, obtain a co-crystal structure of your inhibitor bound to the primary target and at least one major off-target. This will provide invaluable information about the specific interactions driving binding and potential avenues for achieving selectivity.
-
Exploit Subtle Differences in the ATP-Binding Site: Even highly homologous proteins have subtle differences in their active sites. Look for variations in amino acid residues that can be exploited. For instance, the introduction of a methyl group on the pyrazole ring can be essential for selectivity against cyclin-dependent kinase 2 (CDK2) by creating a steric hindrance that prevents binding.[2]
-
Introduce Selectivity-Enhancing Moieties:
-
Acidic/Basic Groups: The introduction of acidic or basic functional groups can form specific salt bridges or hydrogen bonds with unique residues in the target protein. For example, introducing acidic substituents on a pyrazole scaffold increased inhibitory activity against meprin β, which has a preference for acidic substrates.[9]
-
Bulky Groups: Adding sterically demanding groups can prevent the inhibitor from binding to off-targets with smaller active sites.
-
Workflow for Enhancing Selectivity:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pyrazole Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of kinase inhibitor research is challenging. The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, found in numerous potent and effective compounds.[1][2] However, the very features that make it successful—its ability to form key hydrogen bonds within the ATP-binding pocket—can also lead to unintended interactions with other kinases, a phenomenon known as off-target effects.[3][4]
This guide is designed with full editorial control to move beyond a simple checklist. It provides a logical, causality-driven framework to help you anticipate, identify, and mitigate off-target effects, ensuring the integrity and accuracy of your research. We will delve into the "why" behind experimental choices and provide self-validating protocols to foster confidence in your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Off-Target Effects
This section addresses the foundational questions researchers have about the off-target activities of pyrazole-based kinase inhibitors.
Q1: What are "off-target" effects and why are they a particular concern with pyrazole kinase inhibitors?
A1: Off-target effects are unintended molecular interactions of a drug or chemical probe with proteins other than its primary, intended target.[5] For kinase inhibitors, this typically means binding to and inhibiting other kinases in the cell. This is a significant concern because the human kinome is large, with over 500 members that share a structurally conserved ATP-binding pocket.[3]
The pyrazole ring is adept at acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key feature for potent ATP-competitive inhibition.[1][4] However, this binding mode is common to many kinases, making cross-reactivity or "polypharmacology" an inherent risk.[6] An observed cellular phenotype may result not from the inhibition of your primary target (On-Target), but from the modulation of one or more unintended kinases (Off-Target), potentially leading to misinterpretation of data.[3][7]
Q2: My inhibitor is described as "selective" in the literature. Can I still have off-target problems?
A2: Absolutely. "Selectivity" is relative, not absolute. An inhibitor is often labeled "selective" based on its activity against a limited panel of kinases, sometimes as few as 20 or 30.[1] However, this represents a small fraction of the entire kinome. Furthermore, selectivity is context-dependent.[3]
Consider these factors:
-
Assay Conditions: Biochemical assays (using purified, recombinant enzymes) may show high selectivity, but this can differ from the cellular environment where protein concentrations, scaffolding partners, and ATP levels are vastly different.[8]
-
Concentration: The effective concentration in your cell-based assay (EC50) might be significantly higher than the biochemical IC50. At these higher concentrations, the inhibitor is more likely to engage lower-affinity off-targets.
-
Cellular Context: The specific kinases expressed in your cell line of interest are critical. An inhibitor might be selective in one cell line but show significant off-target effects in another that expresses a susceptible off-target kinase at high levels.[3]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the primary target. Could this be an off-target effect?
A3: This is a classic indicator of a potential off-target effect. If you inhibit Target X, which is known to regulate Pathway A, but you observe a strong effect on Pathway B, it is crucial to investigate. For example, your pyrazole compound designed to inhibit a cell cycle kinase like CDK4 unexpectedly induces massive apoptosis. While some cell cycle arrest can lead to apoptosis, a rapid and potent cytotoxic effect may point towards inhibition of survival kinases like AKT or Aurora kinases, which are common off-targets.[1] This discrepancy is your first clue to dig deeper.
Section 2: Troubleshooting Guide - From Unexpected Phenotype to Off-Target Identification
When your experimental results are confusing or contradictory, a systematic approach is needed. This guide provides a logical workflow to diagnose potential off-target issues.
Caption: Troubleshooting workflow for diagnosing off-target effects.
Q4: My cells are dying at concentrations where my target kinase should only be partially inhibited. What's my first step?
A4: The first and most critical step is to confirm that your inhibitor is actually engaging the intended target within the intact cell at the concentrations you are using. A biochemical IC50 value does not guarantee cellular target engagement.[9] The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA) .
The principle behind CETSA is that when a ligand (your inhibitor) binds to a protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[10][11] By heating cells treated with your inhibitor, lysing them, and quantifying the amount of soluble target protein remaining, you can directly measure target engagement.[12] If you don't see a thermal shift for your primary target at concentrations that cause cytotoxicity, it strongly suggests the toxicity is mediated by an off-target.
Q5: I've confirmed on-target engagement with CETSA, but the downstream signaling is paradoxical (e.g., a pathway is activated when it should be inhibited). How do I proceed?
A5: This points to a more complex scenario where your compound may be hitting multiple targets that have opposing effects on a pathway, or it may be inhibiting a kinase that is part of a negative feedback loop.[5]
-
Step 1: Broad Kinome Profiling. This is the most direct way to generate a list of potential off-targets.[13] Services from companies like Eurofins DiscoverX, Reaction Biology, or Promega can screen your compound against hundreds of purified kinases (often >400) at one or more concentrations.[14] This provides a "selectivity score" and a hit list of the most likely off-targets. Chemical proteomics using techniques like Kinobeads is another powerful approach to identify targets directly from cell lysates.[15][16][17]
-
Step 2: Analyze the Data. Look for kinases inhibited with potency similar to your primary target. Pay close attention to kinases known to be involved in the paradoxical pathway you are observing.
| Hypothetical Kinome Profiling Data for "Compound Y" (Target: Kinase A) | |
| Kinase | % Inhibition @ 1 µM |
| Kinase A (On-Target) | 98% |
| Kinase B | 15% |
| Kinase C (Known Survival Kinase) | 92% |
| Kinase D | 5% |
| Kinase E (Inhibitory feedback kinase) | 85% |
In this example, Compound Y strongly inhibits Kinases C and E, which could explain unexpected toxicity or pathway activation, respectively.
Q6: My kinome scan identified several potent off-targets. How can I definitively prove which one is causing my unexpected phenotype?
A6: This requires a "rescue" experiment, which is a cornerstone of rigorous pharmacological validation. The goal is to show that the phenotype caused by your inhibitor can be reversed by specifically addressing the off-target's activity, independent of the on-target.
There are two main approaches:
-
Genetic Rescue: If you knockout or knockdown the suspected off-target kinase (e.g., using CRISPR or shRNA), cells lacking this protein should become resistant to the inhibitor's off-target effect.[18] If your compound causes toxicity via Off-Target C, cells where Off-Target C has been knocked out should now survive treatment.
-
Orthogonal Chemical Inhibition: Find a structurally distinct, highly selective inhibitor for the suspected off-target. If this second inhibitor phenocopies the effect of your pyrazole compound, it provides strong evidence that the phenotype is driven by that off-target.
Caption: Logic flow for a rescue experiment to validate an off-target.
Section 3: Proactive Strategies & Key Experimental Protocols
The best way to deal with off-target effects is to characterize them proactively. This section provides workflows and detailed protocols for essential validation experiments.
Q7: I have a novel pyrazole compound. What is the best workflow to proactively profile its selectivity before I begin extensive cellular studies?
A7: A multi-tiered approach is most effective.
Caption: Proactive workflow for kinase inhibitor selectivity profiling.
-
Tier 1: Broad Biochemical Profiling: Start with a comprehensive in vitro kinome screen (e.g., >400 kinases) at a high concentration (e.g., 1-10 µM) to identify all potential interactors. Follow up with dose-response curves for any potent hits to determine their IC50 values.[14]
-
Tier 2: Cellular Target Engagement: Use CETSA to confirm that your compound engages the primary target in cells.[11] Crucially, if your kinome scan revealed potent off-targets that are expressed in your cell line, you should also develop CETSA assays for them to see if they are engaged at relevant concentrations.
-
Tier 3: Unbiased Cellular Profiling: For high-value compounds, use phosphoproteomics (e.g., PTMScan®, KinomeView®) to get a global snapshot of the signaling changes induced by your inhibitor in an unbiased manner.[19] This can reveal unexpected pathway modulation that points to off-target activity not captured by kinome panels.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol provides a step-by-step method to assess the target engagement of an inhibitor in intact cells.[10]
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). This increased stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.[9]
Materials:
-
Cultured cells expressing the target of interest.
-
Pyrazole inhibitor and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer with inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge capable of spinning plates/tubes at >12,000 x g.
-
Standard Western blot equipment and reagents (SDS-PAGE gels, transfer system, primary/secondary antibodies, ECL substrate).
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.
-
Harvesting: Aspirate media, wash cells once with ice-cold PBS, and then harvest by scraping into PBS containing protease/phosphatase inhibitors. Adjust cell density to a consistent concentration (e.g., 10-20 x 10^6 cells/mL).
-
Heat Challenge: Aliquot cell suspension into PCR tubes/plate. Place the samples in a thermocycler and run a temperature gradient program (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature. Causality Check: This heating step is what denatures and precipitates unbound proteins. The ligand-bound fraction will remain soluble.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This lyses the cells without the need for detergents that could interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality Check: This crucial step pellets the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction you will analyze.
-
Sample Preparation & Western Blot: Carefully collect the supernatant. Determine protein concentration (e.g., BCA assay), normalize all samples, and prepare for SDS-PAGE. Run the Western blot using a validated antibody against your target protein.
-
Data Analysis: Quantify the band intensity for each lane. Plot the relative band intensity against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for inhibitor-treated samples indicates target engagement and stabilization.
| CETSA Troubleshooting Guide | |
| Problem | Potential Cause & Solution |
| No protein detected at any temperature | Antibody not working, or target expression is too low. Validate antibody and consider using an overexpression system. |
| Protein is stable at all temperatures | Target protein is exceptionally thermostable. Increase the temperature range of the heat challenge. |
| No thermal shift observed with inhibitor | Inhibitor is not cell-permeable, is metabolized, or does not bind in the cellular context. Confirm compound integrity in media; consider a lysate-based CETSA to bypass the cell membrane. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors during supernatant collection. Ensure precise cell counting and careful collection of the soluble fraction. |
References
-
Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Park, H., Lee, S., & Kim, J. (2019). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Available at: [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
Wodke, L. (2021). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
MtoZ Biolabs. (2026). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
CD Biosynsis. (2026). Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]
-
Hyvönen Group @ Biochemistry, Cambridge. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group. Available at: [Link]
-
Apsel, B., Blair, J. A., Gonzalez, B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Wood, E. R., Chunduru, S. K., Zindell, R. M., et al. (2012). Targeting inactive kinases: Structure as foundation for cancer drug discovery. Request PDF. Available at: [Link]
-
PamGene. (2026). KinomePro™ – Functional Kinase Activity Profiling. PamGene. Available at: [Link]
-
Robers, M. B., Horton, R. A., Bercher, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Biondo, M. (2026). Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]
-
Tanimura, S., & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
-
Wodarski, D., Engel, K., Leiss, S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Ventura, A. C., & Fontes, G. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Pär Nordlund Lab. (2026). CETSA. Pär Nordlund Lab. Available at: [Link]
-
Hather, G., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
-
ResearchGate. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments? ResearchGate. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Lin, A., Giuliano, C. J., Sayles, N. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
El-Damasy, D. A., Abd-Ellah, M. F., & El-Sayed, M. A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., Al-Anazi, M. R., Al-Ghamdi, S. S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Chen, Y., He, R., Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Available at: [Link]
-
CD Genomics. (2026). Designing for Precision: How to Reduce CRISPR Off-Target Effects. CD Genomics. Available at: [Link]
-
Khan, S. H. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]
-
Grib, A. S., Kots, E. D., Kochetkov, S. N., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals. Available at: [Link]
-
Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available at: [Link]
-
ResearchGate. (2025). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Synthego. (2018). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Synthego. Available at: [Link]
-
Grib, A. S., Kots, E. D., Kochetkov, S. N., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. news-medical.net [news-medical.net]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. researchgate.net [researchgate.net]
- 19. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing pyrazole-containing drug candidates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development phase, with a focus on improving oral bioavailability. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the oral bioavailability of pyrazole drug candidates.
1. What are the primary reasons for the poor oral bioavailability of many pyrazole drug candidates?
Poor oral bioavailability of pyrazole-containing compounds often stems from two main challenges: low aqueous solubility and extensive first-pass metabolism.[1][2] Many pyrazole derivatives are lipophilic, which can lead to poor dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3][4] Additionally, the pyrazole ring and its substituents can be susceptible to rapid oxidative metabolism by enzymes in the gut wall and liver, significantly reducing the amount of active drug that reaches systemic circulation.[2][5]
2. How do the physicochemical properties of pyrazole derivatives influence their absorption?
The unique physicochemical properties of the pyrazole core can significantly impact absorption.[4] The pyrazole ring can act as both a hydrogen bond donor and acceptor, influencing its interactions with biological membranes and metabolizing enzymes.[4][6] The lipophilicity, often measured as logP or logD, is a critical factor; while a certain degree of lipophilicity is necessary for membrane permeation, high lipophilicity can lead to poor solubility.[4][7] Furthermore, the tautomeric nature of unsymmetrically substituted pyrazoles can affect their properties and interactions in a biological environment.[4]
3. What are the major metabolic pathways for pyrazole-containing drugs?
The primary metabolic pathway for many pyrazole drugs is oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver.[2] This can involve hydroxylation of the pyrazole ring or its substituents, N-dealkylation, or other oxidative transformations. These metabolic processes can lead to the formation of inactive or less active metabolites, contributing to high first-pass clearance and low oral bioavailability.[2][5]
4. What initial in vitro assays are recommended for assessing the bioavailability of pyrazole candidates?
A tiered approach using in vitro assays is highly recommended for early assessment. Key assays include:
-
Aqueous Solubility Assays: To determine the fundamental solubility of the compound in relevant buffers (e.g., pH 1.2, 6.8).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cost-effective, high-throughput method to predict passive transcellular permeability.[8][9]
-
Caco-2 Cell Permeability Assays: This model uses a monolayer of human colon adenocarcinoma cells to assess not only passive permeability but also active transport and efflux mechanisms.[8]
-
Liver Microsomal Stability Assays: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an early indication of its susceptibility to first-pass metabolism.[1][2]
Troubleshooting Guides
This section provides detailed, problem-solution-oriented guidance for specific experimental challenges.
Guide 1: My pyrazole candidate exhibits high first-pass metabolism. What are my options?
Problem: Your pyrazole candidate shows high clearance in liver microsomal stability assays and/or low exposure in animal pharmacokinetic (PK) studies despite good solubility and permeability. This strongly suggests extensive first-pass metabolism.[10]
Causality: The liver is a major site of drug metabolism.[5] After oral absorption, the drug enters the portal circulation and passes through the liver before reaching the systemic circulation.[10] If the compound is a substrate for rapidly acting metabolic enzymes (e.g., CYPs), a significant portion will be inactivated before it can exert its therapeutic effect.[2][5]
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Experimental Protocols:
1. Metabolite Identification:
-
Incubate the pyrazole compound with human and relevant animal species liver microsomes or hepatocytes in the presence of NADPH.
-
Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites.
-
This will reveal the "metabolic hotspots" on your molecule that are most susceptible to enzymatic degradation.[1]
2. Medicinal Chemistry Approaches:
-
Blocking Metabolism: Once a metabolic hotspot is identified, medicinal chemists can modify the structure at that position to prevent metabolism. Common strategies include:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at the site of oxidation can block metabolism due to the strong C-F bond.
-
Deuteration: Replacing a hydrogen atom with deuterium can slow down metabolism that involves C-H bond cleavage (the kinetic isotope effect).
-
Introducing Steric Hindrance: Adding a bulky group near the metabolic hotspot can sterically hinder the enzyme from accessing it.
-
-
Prodrug Strategy: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[11] A prodrug can be designed to mask the metabolically labile part of the pyrazole candidate. This can protect the drug from first-pass metabolism, and upon absorption, the prodrug is cleaved to release the active parent drug.[11]
3. Formulation Approaches:
-
Alternative Routes of Administration: For certain indications, bypassing the GI tract and liver can be a viable option. Routes such as sublingual, buccal, or transdermal delivery allow the drug to be absorbed directly into the systemic circulation, avoiding first-pass metabolism.[10]
Guide 2: Poor aqueous solubility is limiting the absorption of my compound. How can I improve it?
Problem: Your pyrazole candidate has low solubility in aqueous media, leading to poor dissolution in the GI tract and consequently, low and variable oral absorption.[12]
Causality: For a drug to be absorbed, it must first be in solution at the site of absorption.[3] Poorly soluble compounds may not achieve a sufficient concentration gradient to drive absorption across the intestinal epithelium. This is a common issue for compounds classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[12]
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Chemical Modification | Introduction of ionizable or polar functional groups to increase hydrophilicity.[1][2] | May alter pharmacology. Balance solubility gains with potential loss of permeability. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[12][13] | Techniques include micronization and nanonization. Can be achieved by milling or precipitation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility than the crystalline form.[14][15] | Requires careful selection of polymer and manufacturing process (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form is crucial. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle. These formulations can form emulsions or micelles in the GI tract, keeping the drug in a solubilized state.[13][16] | A wide range of excipients are available (oils, surfactants, co-solvents). The Lipid Formulation Classification System (LFCS) can guide selection. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[12][13] | Stoichiometry of the complex and the binding constant are important parameters. |
| Prodrug Approach | A hydrophilic moiety is attached to the parent drug, which is later cleaved in vivo to release the active drug.[11] | The linker must be stable in the GI tract but readily cleaved after absorption. |
Experimental Workflow for Formulation Development:
Caption: Workflow for improving solubility through formulation.
Guide 3: Efflux transporters are limiting the intestinal permeability of my compound. How can I investigate and address this?
Problem: Your pyrazole candidate shows low permeability in Caco-2 cell assays, specifically a high efflux ratio (Papp B-A / Papp A-B > 2). This suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Causality: Efflux transporters are proteins on the cell membrane that actively pump substrates out of the cell.[17] In the intestine, they can pump absorbed drugs back into the GI lumen, limiting net absorption and bioavailability.[17]
Troubleshooting and Investigation Protocol:
1. Confirming Efflux Transporter Substrate Activity:
-
Caco-2 Assay with Inhibitors: Perform the Caco-2 permeability assay in the presence and absence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp). A significant increase in the apparent permeability in the absorptive direction (A to B) and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
2. Addressing Efflux:
-
Medicinal Chemistry:
-
Structural Modification: Minor structural changes to the pyrazole candidate can sometimes disrupt its recognition by the efflux transporter. This often involves a careful balance, as changes that reduce efflux liability might negatively impact target potency or other properties.
-
Prodrugs: Designing a prodrug that is not a substrate for the efflux transporter can be an effective strategy. Once absorbed, the prodrug is converted to the active parent.
-
-
Formulation with Excipients:
-
Some pharmaceutical excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), have been shown to inhibit efflux transporters. Incorporating these into the formulation can locally inhibit efflux at the site of absorption, thereby increasing the net permeability of the drug.
-
References
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH. (URL: [Link])
-
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (URL: [Link])
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (URL: [Link])
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
New in vitro bioavailability models to avoid animal studies. (URL: [Link])
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (URL: [Link])
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (URL: [Link])
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])
-
Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed. (URL: [Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF. (URL: [Link])
-
Graph of oral bioavailability for pyrazole substances - ResearchGate. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
First pass effect - Wikipedia. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (URL: [Link])
-
Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - MDPI. (URL: [Link])
-
First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: [Link])
-
Pyrazole Scaffolds: A promising frontier in drug discovery. (URL: [Link])
Sources
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 11. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. New in vitro bioavailability models to avoid animal studies - SDU [sdu.dk]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
Technical Support Center: Pyrazole Scaffold Optimization for Enhanced Potency
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the medicinal chemistry of pyrazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing pyrazole-based compounds. My goal is to provide you with not just protocols, but the underlying rationale and troubleshooting strategies drawn from extensive field experience and authoritative literature. Here, we will tackle common challenges in a direct question-and-answer format, moving beyond simple instructions to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs): Core Concepts in Pyrazole Optimization
Q1: I am starting a new project with a pyrazole-based hit. Which positions on the scaffold are the most critical for modification to improve potency and selectivity?
A1: This is a crucial starting point. The pyrazole ring is a versatile and privileged scaffold in drug discovery, but its potency is highly dependent on the strategic placement of substituents.[1][2][3] Based on extensive structure-activity relationship (SAR) studies across various targets, the key positions for modification are typically N-1, C-3, C-4, and C-5.
-
N-1 Position: This position is often critical for establishing key interactions with the target protein and modulating physicochemical properties. For instance, in cannabinoid receptor (CB1) antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be optimal for high binding affinity.[4][5][6] In kinase inhibitors, this position often accommodates groups that project into the solvent-exposed region or form interactions with the hinge region of the kinase.[2] Modification here can significantly impact metabolic stability.
-
C-3 Position: Substituents at the C-3 position frequently act as key pharmacophoric elements, such as hydrogen bond donors or acceptors. In the well-known CB1 antagonist Rimonabant, a piperidinyl carboxamide at this position was vital for optimal selectivity.[4][5] For many kinase inhibitors, an amino group at C-3 serves as a crucial "hinge-binding" motif, mimicking the adenine core of ATP.[2]
-
C-4 Position: While sometimes seen as a point for minor modulation, the C-4 position can be used to fine-tune potency and selectivity. Substitution here can alter the electronic nature of the ring and influence the orientation of larger groups at adjacent positions. For example, adding a methyl group at C-4 was a feature of the lead compound SR141716A.[4][5]
-
C-5 Position: This position is frequently used to introduce large, often aromatic, substituents that can occupy hydrophobic pockets within the target protein. In the CB1 antagonist series, a para-substituted phenyl ring at the C-5 position was a requirement for potent activity, with a p-iodophenyl group yielding the highest affinity.[4][5][6]
The optimal substitution pattern is always target-dependent. A thorough analysis of the target's binding site, often aided by molecular modeling, is essential to guide your synthetic strategy.[7][8]
Q2: My lead compound suffers from poor ADMET properties. When is it appropriate to consider a bioisosteric replacement of the entire pyrazole core?
A2: Bioisosteric replacement is a powerful medicinal chemistry strategy used to improve a compound's pharmacodynamic, pharmacokinetic, or physicochemical properties while retaining the desired biological activity.[9] You should consider replacing the pyrazole core when you've exhausted modifications on the peripheral substituents or when the core itself is identified as the source of liabilities (e.g., metabolic instability, off-target effects).
The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or phenol, often improving properties like solubility and lipophilicity.[10][11] Conversely, other 5-membered heterocycles can be used to replace the pyrazole core.
Common Bioisosteric Replacements for Pyrazole:
-
Imidazole: Maintains a high degree of structural similarity. Studies on CB1 antagonists showed a strong correlation between the SAR of imidazole and pyrazole series, leading to potent compounds.[12][13]
-
Triazole: Another common replacement, though its success is highly target-dependent. In some anti-inflammatory programs, replacing pyrazole with triazole led to a loss of activity.[13]
-
Thiazole: Has been successfully used as a pyrazole bioisostere in the development of CB1 antagonists.[12]
-
Oxadiazole: A novel class of CB1 antagonists was developed by replacing the pyrazole-3-carboxamide moiety with a 5-alkyl oxadiazole, resulting in compounds with excellent antagonism and selectivity.[14]
Causality: The success of a bioisosteric replacement depends on mimicking the key electronic and steric features of the original pyrazole scaffold that are essential for target binding.[13] It's not just about swapping rings; you must consider how the change affects pKa, hydrogen bonding capacity, and overall molecular geometry. Molecular modeling can be invaluable in predicting which bioisosteres are most likely to succeed.[12][13]
Troubleshooting Guide: Synthesis & Potency Issues
Q3: My synthesis of an N-1 substituted pyrazole is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: This is a classic and frequently encountered problem in pyrazole synthesis, especially when using unsymmetrically substituted 1,3-dicarbonyl compounds or their equivalents. The reaction of a substituted hydrazine with an unsymmetrical precursor can lead to two different pyrazole regioisomers. The ratio of these isomers depends heavily on the reaction conditions and the steric and electronic nature of the substituents.[11][15]
Troubleshooting Strategies:
-
Control the Initial Condensation: The initial nucleophilic attack of the hydrazine onto one of the carbonyl groups is often the selectivity-determining step.
-
Steric Hindrance: A bulkier substituent on the hydrazine (e.g., a large aryl group) or on the dicarbonyl compound can direct the initial attack to the less sterically hindered carbonyl.
-
Electronic Effects: A more electrophilic carbonyl carbon will be attacked preferentially. You can sometimes modulate this by changing substituents.
-
pH Control: The reaction is often pH-sensitive. Acidic conditions can activate a specific carbonyl, while basic conditions can alter the nucleophilicity of the different nitrogen atoms in the hydrazine. Careful screening of pH is recommended.
-
-
Choose a Regioselective Synthetic Route: If controlling the classic condensation is proving difficult, consider alternative strategies that build the ring in a more controlled fashion.
-
Using α,β-Unsaturated Ketones (Chalcones): Reaction of chalcones with hydrazines often proceeds with high regioselectivity to form pyrazolines, which can then be oxidized to the corresponding pyrazoles.[15][16]
-
Multi-component Reactions: Modern synthetic methods, including one-pot multi-component reactions, have been developed to afford pyrazoles with high regioselectivity.[15][17]
-
-
Post-synthesis Separation: If a mixture is unavoidable, focus on robust purification methods. Often, the two regioisomers have sufficiently different polarity to be separated by column chromatography or preparative HPLC.
Diagram: Controlling Regioselectivity in Pyrazole Synthesis
Caption: Logical workflow for addressing regioisomer formation in pyrazole synthesis.
Q4: My lead compound has excellent in-vitro potency but poor aqueous solubility, hindering further development. What modifications can I make?
A4: This is a very common issue in drug discovery, often referred to as a "potency-property disconnect." The pyrazole scaffold itself can be advantageous; it is generally less lipophilic than a corresponding benzene ring, which can be a good starting point.[11] However, the large, hydrophobic groups often required for high potency (e.g., at the N-1 and C-5 positions) are usually the cause of poor solubility.
Troubleshooting Strategies:
-
Introduce Polar Functional Groups: Systematically introduce small, polar, hydrogen-bonding groups onto the peripheral substituents.
-
Target Location: Add groups that project towards the solvent-exposed region of the protein binding site. This minimizes the risk of disrupting key binding interactions.
-
Examples: Hydroxyl (-OH), amino (-NH2), or small ether groups (e.g., -OCH3) can be effective. Replacing a phenol with a more polar hydroxypyrazole bioisostere has also proven successful in some programs.[10]
-
-
Break up Lipophilicity:
-
Heteroatom Insertion: Replace a carbon atom in an alkyl or aryl substituent with a nitrogen or oxygen atom (e.g., replace a phenyl ring with a pyridine or pyrimidine ring). This can often maintain necessary steric bulk while increasing polarity and reducing the calculated logP (ClogP).
-
Scaffold Hopping: As discussed in Q2, consider replacing the entire pyrazole core with a more polar bioisostere if the core itself is contributing significantly to the lipophilicity.
-
-
Ionizable Groups: Introduce a basic nitrogen (e.g., in a piperidine or piperazine ring) or an acidic group (e.g., a carboxylic acid). This allows for salt formation, which can dramatically improve aqueous solubility. Be mindful that this will significantly alter the overall charge of the molecule, which can affect cell permeability and target engagement.
Data Summary: Impact of Substituents on Physicochemical Properties
| Modification Example | Rationale | Expected Impact on Solubility | Potential Potency Risk |
| Phenyl -> Pyridyl | Introduce a basic nitrogen atom, break planarity. | Increase | Low to moderate; depends on binding pocket. |
| -CH3 -> -CH2OH | Add a hydrogen bond donor/acceptor. | Increase | Low; if group points to solvent. |
| -Cl -> -OCH3 | Replace lipophilic halogen with a more polar ether. | Increase | Moderate; electronics and size change. |
| Add a distal -COOH | Introduce an ionizable group for salt formation. | High Increase | High; significant change in charge and size. |
Protocols & Methodologies
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a 1,3-diketone with a substituted hydrazine, a foundational reaction in pyrazole chemistry.[18]
Materials:
-
1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)
-
Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Optional: Acid or Base catalyst (e.g., acetic acid, sodium acetate)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol (approx. 5-10 mL per mmol of diketone).
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If the free base of the hydrazine is used, an acid catalyst like a few drops of glacial acetic acid can be added to facilitate the reaction. If the hydrochloride salt is used, a base like sodium acetate can be added to liberate the free hydrazine in situ.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,3-diketone) is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add ice-cold water to the residue to induce precipitation. Collect the solid by filtration, wash with water, and dry.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). Crucially, use 2D NMR techniques (like NOESY or HMBC) to unambiguously confirm the regiochemistry if an unsymmetrical diketone was used.
Diagram: Computational-Experimental Validation Workflow
Caption: Iterative cycle of computational design and experimental validation for lead optimization.
References
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. [Link]
-
Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
21 questions with answers in PYRAZOLES. ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]
-
Pyrazole. Britannica. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
Technical Support Center: Managing Side Reactions in Multi-Step Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of pyrazoles. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in the laboratory.
Section 1: The Knorr Pyrazole Synthesis and its Challenges
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While powerful, this reaction is often plagued by a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of difficult-to-separate regioisomers.[1][2]
FAQ 1: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. How can I control the regioselectivity?
Answer:
The formation of regioisomers is the most common side reaction in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls.[1] The regioselectivity is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions. Here’s a troubleshooting guide to steer your reaction towards the desired isomer:
Troubleshooting Protocol: Enhancing Regioselectivity
-
Solvent Selection is Crucial: Standard solvents like ethanol often lead to poor regioselectivity.[2] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[2] These solvents are non-nucleophilic and do not compete with the hydrazine in the initial attack on the carbonyl group.
-
Actionable Step: Substitute ethanol with TFE or HFIP. Start with TFE and if selectivity is still not satisfactory, switch to the more effective but also more expensive HFIP.
-
-
Leverage Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will favor the attack of the less hindered nitrogen of the hydrazine at the less hindered carbonyl group.
-
Actionable Step: If possible, modify your substrates to introduce a sterically demanding group to direct the cyclization.
-
-
Exploit Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. Conversely, the nucleophilicity of the two hydrazine nitrogens is influenced by its substituent.
-
Actionable Step: Analyze the electronic properties of your substrates. For instance, in phenylhydrazine, the NH2 group is more nucleophilic and will preferentially attack the more electrophilic carbonyl.
-
-
Control the Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Actionable Step: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.
-
Quantitative Impact of Solvents on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the ratio of pyrazole regioisomers in a representative reaction.
| 1,3-Dicarbonyl Substituent (R1) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| CF3 | Methylhydrazine | EtOH | 15:85 | [2] |
| CF3 | Methylhydrazine | TFE | 85:15 | [2] |
| CF3 | Methylhydrazine | HFIP | 97:3 | [2] |
| Phenyl | Phenylhydrazine | EtOH | 50:50 | [2] |
| Phenyl | Phenylhydrazine | TFE | 99:1 | [2] |
Mechanism of Regioisomer Formation
The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.
Section 2: Side Reactions Beyond Regioisomers
While regioisomer formation is a primary concern, other side reactions can also diminish your yield and complicate purification.
FAQ 2: My reaction with a β-ketoester is not giving the expected pyrazole, but a product with a carbonyl group. What is happening?
Answer:
You are likely forming a pyrazolone, a common outcome when reacting β-ketoesters with hydrazines.[3] The reaction proceeds through a similar mechanism to the Knorr synthesis, but the ester group is attacked intramolecularly by the second nitrogen of the hydrazine, leading to a cyclic amide (a pyrazolone) instead of a fully aromatic pyrazole after dehydration.
Mechanism of Pyrazolone Formation
Troubleshooting and Management:
-
Confirmation: Characterize your product thoroughly using NMR and IR spectroscopy. The presence of a carbonyl stretch in the IR and the absence of a fully aromatic pyrazole ring in the NMR are key indicators.
-
Tautomerism: Be aware that pyrazolones can exist in multiple tautomeric forms, which can complicate spectral interpretation.
-
Controlling the Outcome: If a pyrazole is the desired product, consider using a 1,3-diketone instead of a β-ketoester. If the pyrazolone is an undesired byproduct, its formation can be minimized by carefully controlling the reaction conditions, such as temperature and reaction time.
FAQ 3: I am observing incomplete conversion and the formation of multiple unidentified impurities. What are the likely causes and how can I improve my reaction?
Answer:
Incomplete conversion and the formation of a complex mixture of byproducts can be frustrating. Here are some common culprits and solutions:
Troubleshooting Low Conversion and Impurity Formation:
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities in the starting materials can lead to side reactions. Purify starting materials by distillation or recrystallization if necessary. |
| Hydrazine Decomposition | Hydrazine and its derivatives can be unstable, especially at elevated temperatures. This can lead to the formation of colored impurities.[4] Use fresh hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | The reaction may be too slow at the current temperature or the reaction time may be insufficient. Gradually increase the temperature and monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Incorrect pH | The Knorr synthesis is often acid-catalyzed.[5] If the reaction is sluggish, a catalytic amount of a mild acid (e.g., acetic acid) can be beneficial. However, strongly acidic conditions can lead to degradation. |
| Air Oxidation | Some intermediates or the final pyrazole product may be sensitive to air oxidation, leading to colored impurities. Degas your solvent and run the reaction under an inert atmosphere. |
Section 3: Side Reactions in Pyrazole Functionalization
Once the pyrazole core is synthesized, subsequent functionalization steps can introduce a new set of challenges.
FAQ 4: I am trying to nitrate my pyrazole and I'm getting a mixture of products, including N-nitrated and C-nitrated isomers. How can I achieve selective C4-nitration?
Answer:
Electrophilic substitution on the pyrazole ring, such as nitration, typically occurs at the C4 position due to its higher electron density.[6][7] However, under certain conditions, nitration can also occur on one of the nitrogen atoms, or you may get dinitration.
Protocol for Selective C4-Nitration:
-
Reagent Choice: A standard nitrating mixture of nitric acid and sulfuric acid is commonly used for C4-nitration.[7]
-
Protecting the Nitrogen: If N-nitration is a persistent side reaction, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., a tosyl group) before nitration. The protecting group can be removed after the desired C4-functionalization.
-
Temperature Control: Perform the nitration at a low temperature (e.g., 0-10 °C) to minimize side reactions and improve selectivity.
-
Careful Work-up: Quench the reaction carefully by pouring it onto ice to prevent further reactions and degradation of the product.
FAQ 5: During the halogenation of my pyrazole, I am observing over-halogenation and the formation of di- or tri-halogenated products. How can I control the extent of halogenation?
Answer:
Over-halogenation is a common issue, especially with reactive pyrazole systems. To achieve mono-halogenation at the C4 position, consider the following strategies:
Controlling Halogenation:
-
Milder Halogenating Agents: Instead of using elemental halogens (Br2, Cl2), which can be highly reactive, opt for milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[8]
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess) of the halogenating agent to favor mono-substitution.
-
Reaction Temperature: Conduct the reaction at low temperatures to moderate its reactivity.
Section 4: Purification and Characterization of Pyrazoles
The successful synthesis of your target pyrazole is often followed by the challenging task of purification, especially when dealing with isomeric mixtures.
FAQ 6: How can I effectively separate pyrazole regioisomers?
Answer:
The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often required.
Strategies for Separating Regioisomers:
-
Column Chromatography: This is the most common method for separating isomers.[9]
-
Pro-Tip: Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize separation. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.[10]
-
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification method.
-
Pro-Tip: Experiment with a variety of solvents and solvent mixtures to find the optimal conditions for selective crystallization.
-
-
Acid-Base Extraction: The pKa values of the two regioisomers might be slightly different. This difference can sometimes be exploited through careful acid-base extraction to enrich one isomer in either the aqueous or organic phase.
-
Characterization: Unambiguous identification of the separated isomers is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Nuclear Overhauser Effect (NOE) experiments can be particularly useful in distinguishing between regioisomers by identifying through-space correlations between protons on the pyrazole ring and its substituents.[9]
-
Mass Spectrometry: Provides the molecular weight of the isomers.
-
X-ray Crystallography: Provides definitive structural confirmation if suitable crystals can be obtained.
-
This guide provides a starting point for troubleshooting common side reactions in multi-step pyrazole synthesis. Remember that each reaction is unique, and optimization is often an iterative process. By understanding the underlying mechanisms and employing systematic troubleshooting, you can significantly improve the outcome of your synthetic efforts.
References
-
Zhu, R., Reddy, R., Ding, M., Xu, M., & Deng, C. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(1), 79-86. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cuñat, A. C. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Pons, J., Garcia-Anton, J., Calvet, T., Font-Bardia, M., & Ros, J. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4478. [Link]
-
Al-Majnoun, F. I., Al-Zoubi, R. M., & Al-Saghier, O. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(4), 2841-2850. [Link]
-
Dalton Transactions. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
JACS Au. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Al-Tel, T. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3183. [Link]
-
Tonks, I. A. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton transactions (Cambridge, England : 2003), 51(36), 13627–13631. [Link]
-
ResearchGate. (2021). AgNO2 as the NO Source for the Synthesis of Substituted Pyrazole N-Oxides from N-Propargylamines. Retrieved from [Link]
-
ResearchGate. (2021). solid state synthesis and characterization of pyrazole and. Retrieved from [Link]
-
Iovine, V., Bua, R., Consalvi, S., Di Santo, R., & Costi, R. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International journal of molecular sciences, 23(18), 10519. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1184-1215. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (1985). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved from [Link]
-
Alberola, A., Gonzalez, A. M., Laguna, M. A., & Pulido, F. J. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Heterocycles, 53(8), 1795. [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
-
Zheng, S. L. (2022). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English), 61(36), e202206411. [Link]
-
ChemistrySelect. (2021). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ChemistrySelect. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from [Link]
-
Samb, I., Ndiaye, M., Diop, A., Ayessou, N. C., & Sarr, M. (2021). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical Society of Pakistan, 43(02). [Link]
-
Wallace, J. A., & Kündig, E. P. (2011). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. Organic letters, 13(8), 2008–2011. [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Piras, M., Tilocca, F., Sanna, F., Onnis, V., & Carta, A. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 785. [Link]
-
ResearchGate. (2018). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]
-
ResearchGate. (2015). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Separations. [Link]
-
YouTube. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Pyrazole Compound Production
Welcome to the Technical Support Center for the scale-up of pyrazole compound production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide practical, experience-driven solutions in a question-and-answer format. Our goal is to equip you with the knowledge to anticipate and overcome potential hurdles, ensuring a safe, efficient, and scalable process.
Section 1: Reaction Scale-Up and Optimization
This section focuses on the critical aspects of scaling up the chemical reaction itself, from managing reaction energetics to ensuring consistent product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A1: The use of hydrazine and its derivatives is common in pyrazole synthesis and presents significant safety challenges that are amplified at scale.[1] Key concerns include:
-
Thermal Runaway: Reactions involving hydrazine, such as condensations, are often highly exothermic.[1] Poor heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.
-
Hydrazine Decomposition: Hydrazine is a high-energy compound that can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metal catalysts.[1]
-
Toxicity and Handling: Hydrazine is highly toxic and requires stringent handling procedures and engineering controls to minimize exposure.[1]
-
Flammability: Hydrazine has a broad flammability range and can ignite spontaneously.[1]
Q2: How can I effectively manage the exothermic nature of the reaction during scale-up?
A2: Managing the heat generated during the reaction is crucial for safety and product quality. Key strategies include:
-
Controlled Reagent Addition: A slow, controlled addition of the limiting reagent allows for the heat of reaction to be dissipated more effectively.[1]
-
Efficient Cooling Systems: Ensure the reactor is equipped with a cooling system adequate for the scale of the reaction. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[2][3]
-
Solvent Selection and Concentration: Using a sufficient amount of an appropriate solvent helps to absorb the heat generated. Running reactions at a higher dilution can also enhance safety.[1][2]
-
Process Analytical Technology (PAT): Implementing in-situ monitoring tools, such as reaction calorimetry, can provide real-time data on heat flow, allowing for better control of the reaction.
Q3: My reaction yield has dropped significantly after scaling up. What are the likely causes and how can I troubleshoot this?
A3: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[4]
-
Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[4] The geometry of the reactor and the type of agitator play a critical role in mixing efficiency.[4]
-
Poor Temperature Control: As mentioned, inefficient heat transfer can lead to temperature gradients within the reactor, affecting reaction kinetics and selectivity.
-
Changes in Reagent Addition Profile: The rate and method of reagent addition can significantly impact the reaction outcome. What works on a small scale may need to be adjusted for larger volumes.
Troubleshooting Guide: Low Yield
| Symptom | Potential Cause | Recommended Action |
| Incomplete Conversion of Starting Materials | Insufficient reaction time or temperature. | Increase reaction time or cautiously elevate the temperature while monitoring for impurity formation. |
| Poor mixing leading to localized reagent depletion. | Evaluate and optimize the agitation speed and impeller design. Consider using baffles to improve mixing. | |
| Formation of Multiple Products (Low Selectivity) | Temperature fluctuations or "hot spots". | Improve cooling efficiency and control the rate of reagent addition to manage the exotherm. |
| Non-optimal solvent or catalyst. | Re-screen solvents and catalysts at the intended scale. Sometimes, a different solvent system is required for larger batches.[2] | |
| Product Degradation | Excessive reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Consider quenching the reaction once the desired conversion is reached.[1] |
Experimental Workflow: Optimizing Mixing on Scale-Up
Caption: A workflow for diagnosing and optimizing mixing parameters during scale-up.
Section 2: Work-Up and Purification
The transition from a laboratory work-up to a large-scale purification process introduces a new set of challenges related to handling large volumes, phase separations, and achieving consistent product purity.
Frequently Asked Questions (FAQs)
Q4: I'm struggling with emulsion formation during the extractive work-up at a larger scale. How can I prevent or break these emulsions?
A4: Emulsion formation is more common at larger scales due to higher shear forces during mixing.
-
Minimize Shear: Use lower agitation speeds during extraction.
-
Solvent Choice: The choice of extraction solvent can influence emulsion stability. Sometimes, switching to a solvent with a greater density difference from the aqueous phase can help.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Phase-Separation Aids: In some cases, adding a small amount of a different solvent or a salt can facilitate phase separation.
Q5: My pyrazole compound is an oil at room temperature, making isolation difficult. What are my options for purification and solidification?
A5: Purifying and isolating oily compounds can be challenging.
-
Column Chromatography: While less ideal for very large quantities, column chromatography can be used to purify oily products.[5]
-
Salt Formation: If your pyrazole has a basic nitrogen, forming a salt with an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) can often induce crystallization.[6][7] The pure pyrazole can then be regenerated by neutralization.[6]
-
Crystallization from a Different Solvent System: Extensive solvent screening is key. A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can induce crystallization.[6]
Troubleshooting Guide: Purification Issues
| Symptom | Potential Cause | Recommended Action |
| Oily Product After Solvent Removal | Compound has a low melting point or is amorphous. | Attempt salt formation to induce crystallization.[6][7] Explore different crystallization techniques like anti-solvent addition or cooling crystallization from various solvents.[6] |
| Product Contaminated with Regioisomers | Reaction conditions favor the formation of multiple isomers. | Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity.[1] If separation is necessary, consider specialized chromatographic techniques or fractional crystallization. |
| Poor Recovery from Recrystallization | Product is too soluble in the chosen solvent, even at low temperatures. | Screen for a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[6] |
| The volume of solvent used is too large. | Use the minimum amount of hot solvent required to fully dissolve the product. |
Decision Tree: Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Section 3: Impurity Profiling and Control
Understanding and controlling the impurity profile of your pyrazole compound is critical for its intended application, especially in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q6: What are the most common types of impurities I should expect in my scaled-up pyrazole synthesis?
A6: Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.[1]
-
Regioisomers: The reaction of unsymmetrical precursors can lead to the formation of different positional isomers of the pyrazole ring, which can be challenging to separate.[1][5]
-
Byproducts from Side Reactions: Depending on the specific synthesis route, various side reactions can occur, leading to a range of byproducts.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q7: How can I effectively control the formation of regioisomers?
A7: Controlling regioselectivity is a key challenge in many pyrazole syntheses.
-
Reaction Condition Optimization: Temperature, solvent, and the choice of base or catalyst can all influence the regiochemical outcome of the reaction.[1] A thorough Design of Experiments (DoE) approach can help identify the optimal conditions.
-
Protecting Groups: In some cases, using a protecting group strategy can direct the reaction to favor the formation of the desired regioisomer.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring alternative synthetic pathways that offer better control may be necessary.[1]
Troubleshooting Guide: Impurity Issues
| Symptom | Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | Inefficient reaction conditions. | Re-optimize reaction time, temperature, and stoichiometry. Ensure efficient mixing. |
| High Levels of Regioisomers | Lack of regiochemical control in the key bond-forming step. | Screen different solvents, temperatures, and catalysts to improve selectivity.[1] Consider a different synthetic route if necessary.[1] |
| Unknown Impurities Detected by HPLC/LC-MS | Side reactions or degradation. | Characterize the impurities to understand their formation mechanism. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize their formation. |
References
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]
- Process for the purification of pyrazoles.
- Process for the production of pyrazoles.
- Method for purifying pyrazoles.
-
Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
-
Batch Reactor Scale-Up. YouTube. [Link]
-
Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering. [Link]
-
Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Document Server@UHasselt. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Protein Conjugation with Pyrazole Fluorophores
Welcome to the technical support center for protein conjugation with pyrazole fluorophores. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of labeling your proteins with our advanced pyrazole-based dyes. As Senior Application Scientists, we have compiled this resource based on both theoretical principles and extensive laboratory experience to ensure your success.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: What is the optimal pH for conjugating pyrazole NHS-ester fluorophores to my protein?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is typically between 8.3 and 8.5.[1][2] At this pH, the primary amino groups, primarily on lysine residues and the N-terminus, are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, forming a stable amide bond.[3] Below this range, the protonated amines are less reactive, leading to poor labeling efficiency.[2] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester accelerates, which competes with the conjugation reaction and reduces the overall yield.[1][4]
Q2: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer to avoid competition with your protein for the reactive dye.[] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the NHS ester and quench the labeling reaction.[6][7] We recommend using carbonate-bicarbonate buffer (0.1 M, pH 8.3-8.5) or phosphate-buffered saline (PBS) at a slightly alkaline pH.[8] If using PBS, be aware that the reaction may be slower, requiring longer incubation times.[8]
Q3: My protein precipitated after adding the pyrazole fluorophore. What happened?
Protein precipitation during conjugation can be caused by several factors:
-
Hydrophobicity of the Dye: Many organic fluorophores, including some pyrazole derivatives, are hydrophobic.[9] Attaching multiple hydrophobic molecules to your protein can expose hydrophobic patches, leading to aggregation and precipitation.
-
High Degree of Labeling (DOL): Over-labeling can significantly alter the protein's surface chemistry and solubility, causing it to precipitate.[10][9]
-
Organic Solvent: The dye is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can denature the protein.[9]
-
Buffer Conditions: Suboptimal buffer conditions, such as incorrect pH or ionic strength, can reduce protein stability and lead to precipitation upon modification.[11][12]
Q4: How do I remove the unconjugated pyrazole fluorophore after the reaction?
Complete removal of the free dye is essential for accurate characterization and downstream applications.[13][14] The most common and effective methods are:
-
Gel Filtration (Desalting): This technique separates molecules based on size. A desalting column will allow the larger protein-dye conjugate to elute first, while the smaller, unconjugated dye molecules are retained and elute later.[15][16]
-
Dialysis: This method involves placing the conjugation mixture in a dialysis bag with a specific molecular weight cutoff (MWCO). The bag is then placed in a large volume of buffer, allowing the small, free dye molecules to diffuse out while retaining the larger protein conjugate.[17]
Q5: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or dye-to-protein ratio, is a crucial parameter for ensuring the quality and consistency of your conjugate.[13][14] It can be calculated using absorbance measurements from a spectrophotometer.[13] You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the specific pyrazole fluorophore.[13][14] A correction factor is needed to account for the dye's absorbance at 280 nm.[10]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during protein conjugation with pyrazole fluorophores.
Guide 1: Low Labeling Efficiency
Low or no labeling is one of the most frequent challenges. The following decision tree will guide you through the troubleshooting process.
Causality Behind Low Labeling Efficiency:
-
Reactive Group Competition: Amine-containing buffers directly compete with the protein's lysine residues and N-terminus for the NHS ester of the pyrazole fluorophore, significantly reducing the labeling efficiency.[6][7]
-
pH-Dependent Amine Reactivity: The nucleophilicity of primary amines is highly pH-dependent. At acidic or neutral pH, these groups are protonated (-NH3+), rendering them unreactive towards the NHS ester.[1][2] An alkaline pH of 8.3-8.5 ensures a sufficient population of deprotonated, reactive amines (-NH2).[1]
-
NHS-Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.[4][18] This competing reaction converts the reactive ester into an unreactive carboxylic acid, effectively inactivating the dye. Using freshly prepared dye from an anhydrous solvent minimizes the extent of hydrolysis before the conjugation reaction begins.
-
Reaction Kinetics: The conjugation reaction is a second-order process, meaning its rate depends on the concentration of both the protein and the dye.[7] Low protein concentrations can slow the reaction, allowing hydrolysis of the NHS ester to become the dominant pathway. Increasing the molar excess of the dye can help drive the reaction towards conjugation, but this must be balanced against the risk of over-labeling and precipitation.[1][]
Guide 2: Protein Precipitation or Aggregation
The appearance of cloudiness or a visible precipitate in your reaction tube is a clear sign of protein instability.
Causality Behind Protein Precipitation:
-
Solvent-Induced Denaturation: Organic solvents like DMSO and DMF can disrupt the delicate balance of forces that maintain a protein's tertiary structure. High concentrations can lead to partial unfolding and subsequent aggregation.[9]
-
Hydrophobicity-Driven Aggregation: The covalent attachment of multiple hydrophobic pyrazole fluorophores can significantly increase the overall hydrophobicity of the protein.[9] In an aqueous environment, these modified proteins may aggregate to minimize the exposure of their nonpolar surfaces to water, leading to precipitation.[9][19]
-
Altered Isoelectric Point (pI): The reaction of NHS esters with the primary amines of lysine residues neutralizes their positive charge. This change in the protein's overall charge can shift its isoelectric point (pI). If the new pI is close to the pH of the reaction buffer, the protein's solubility will decrease dramatically, causing it to precipitate.
-
Environmental Stress: The combination of a pH shift, the addition of an organic solvent, and the chemical modification itself can be stressful for a protein, particularly if it is not robustly stable. Performing the reaction under gentler conditions (e.g., lower temperature) can sometimes mitigate this.[6]
III. Experimental Protocols & Data
Protocol 1: Standard Protein Conjugation with a Pyrazole-NHS Ester
This protocol provides a general starting point. Optimization will be required for your specific protein.
-
Protein Preparation:
-
Prepare a solution of your protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Ensure the protein is pure (>95%) and free of any stabilizing proteins like BSA or gelatin, as these will compete in the reaction.[20]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[2]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[][8]
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[16]
-
Collect the fractions containing the colored, labeled protein.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
-
Spectrophotometer Measurements:
-
Calculations:
-
Protein Concentration (M):
-
First, correct the A280 reading for the dye's contribution: A_prot = A_280 - (A_dye * CF) (where CF is the correction factor for the dye at 280 nm, provided on the dye's technical data sheet)
-
Then, calculate the protein concentration using the Beer-Lambert law: Protein Conc. (M) = A_prot / ε_prot (where εprot is the molar extinction coefficient of the protein in M-1cm-1)
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A_dye / ε_dye (where εdye is the molar extinction coefficient of the dye at its λmax)
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Table 1: Recommended Buffer Conditions
| Buffer System | pH Range | Concentration | Comments |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Recommended for efficient labeling.[8] |
| Sodium Borate | 8.0 - 9.0 | 0.1 M | An effective alternative to bicarbonate.[22] |
| HEPES | 7.0 - 8.0 | 50-100 mM | Good for proteins sensitive to higher pH, but may result in slower reaction rates. |
| Phosphate (PBS) | 7.2 - 8.0 | 50-100 mM | Widely used but reaction is slower than in bicarbonate buffer.[8] |
Note: Always ensure buffers are free from primary amine contaminants.
IV. References
-
Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Calculate dye:protein (F/P) molar ratios. Thermo Fisher Scientific.
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
-
Purification and Concentration of Dye-Protein Conjugates by Gel Filtration. Nature.
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research.
-
A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices.
-
Why is my protein precipitating after fluorescent labeling? ResearchGate.
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au.
-
Transforming protein-polymer conjugate purification by tuning protein solubility. PMC - NIH.
-
Antibody Conjugation Protocol. AAT Bioquest.
-
Technical Support Center: Avoiding Protein Precipitation During Conjugation with PEGylated Crosslinkers. Benchchem.
-
Technical Support Center: Optimizing Dye-to-Protein Ratio for Fluorescent Red Mega 485. Benchchem.
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC - NIH.
-
Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. PMC - NIH.
-
How to prevent protein precipitation? Biology Stack Exchange.
-
Amine-Reactive Crosslinker Overview. Creative Proteomics.
-
Troubleshooting Guides. Creative Biolabs.
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
-
Antibody Conjugation Troubleshooting. Novus Biologicals.
-
Quantification of absolute labeling efficiency at the single-protein level.
-
Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging.
-
Bioconjugation. Vector Labs.
-
Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - US.
-
How to Determine the Degree of Labeling. AAT Bioquest.
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega.
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.
-
Bioconjugate Chemistry : Fluorogen Activating Protein-Affibody Probes: Modular, No-Wash...
-
Fluorescent labeling and modification of proteins. PMC - NIH.
-
Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH.
-
Quantification of absolute labeling efficiency at the single-protein level. PMC - NIH.
-
Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. NIH.
-
An Introduction to Protein Purification Methods. Promega Corporation.
-
Why is my protein labelling not working? ResearchGate.
-
Protein precipitation: A comprehensive guide. Abcam.
-
Protein Purification Methods.
-
Protein-Fluorophore Bioconjugation. Profacgen.
-
Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Bioconjugate Chemistry.
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio.
-
Fluorophore Labeling of Native FKBP12 by Ligand-Directed Tosyl Chemistry Allows Detection of Its Molecular Interactions in Vitro and in Living Cells. Journal of the American Chemical Society.
-
Antibody Conjugation Troubleshooting. Bio-Techne.
-
Troubleshooting Tips for Fluorescence Staining. Biotium.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. m.youtube.com [m.youtube.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Purification and Concentration of Dye-Protein Conjugates by Gel Filtration | Nature [preview-nature.com]
- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 17. Protein Purification Methods [comis.med.uvm.edu]
- 18. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 19. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural confirmation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] The precise substitution pattern on the pyrazole ring is critical for pharmacological activity, making unambiguous structural confirmation an essential first step in any research endeavor.
This document will detail the necessary analytical methodologies, compare the target molecule with structurally similar alternatives, and provide the experimental rationale for achieving confident structural elucidation.
Introduction to this compound
This compound belongs to the family of N-alkylated pyrazoles, which are key building blocks in the synthesis of a variety of biologically active molecules. The core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. In this specific molecule, the pyrazole is substituted at the N1 position with a propyl group and at the C4 position with a methanamine group.
The isomeric possibilities and the potential for side reactions during synthesis necessitate a multi-faceted analytical approach to confirm the desired structure. This guide will focus on the gold-standard techniques for the characterization of such small molecules.
Structural Confirmation: A Multi-Technique Approach
The unambiguous determination of the chemical structure of this compound relies on the synergistic use of several analytical techniques. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.
-
Analysis: Acquire the mass spectrum in positive ion mode.
Expected Results & Interpretation:
The expected molecular weight of this compound (C₇H₁₃N₃) is 139.20 g/mol .[4] The mass spectrum should exhibit a prominent peak at m/z 140.12 [M+H]⁺, corresponding to the protonated molecule. The presence of this peak provides strong evidence for the correct elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | C3-H (pyrazole ring) |
| ~7.4 | s | 1H | C5-H (pyrazole ring) |
| ~4.0 | t | 2H | N1-CH₂ -CH₂-CH₃ |
| ~3.8 | s | 2H | C4-CH₂ -NH₂ |
| ~1.8 | sextet | 2H | N1-CH₂-CH₂ -CH₃ |
| ~1.6 (broad) | s | 2H | NH₂ |
| ~0.9 | t | 3H | N1-CH₂-CH₂-CH₃ |
Rationale for Assignments:
-
The two singlets in the aromatic region are characteristic of the C3 and C5 protons of the pyrazole ring.
-
The triplet around 4.0 ppm is indicative of the methylene group attached to the pyrazole nitrogen (N1).
-
The singlet around 3.8 ppm corresponds to the methylene group attached to the C4 position of the pyrazole ring.
-
The sextet and triplet in the upfield region are characteristic of the ethyl fragment of the propyl group.
-
The broad singlet for the amine protons is due to hydrogen bonding and exchange.
Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C5 (pyrazole ring) |
| ~130 | C3 (pyrazole ring) |
| ~118 | C4 (pyrazole ring) |
| ~52 | N1-C H₂-CH₂-CH₃ |
| ~38 | C4-C H₂-NH₂ |
| ~24 | N1-CH₂-C H₂-CH₃ |
| ~11 | N1-CH₂-CH₂-C H₃ |
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3250 (broad) | N-H stretch (primary amine) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch (pyrazole ring) |
| ~1550 | C=C stretch (pyrazole ring) |
| 1465 | C-H bend (methylene) |
The presence of the broad N-H stretching band is a key indicator of the primary amine.
Comparison with Structurally Similar Alternatives
To ensure the regiochemistry of the synthesis is correct, it is crucial to compare the analytical data with that of potential isomers.
1-(1-propyl-1H-pyrazol-3-yl)methanamine
This isomer would have a different substitution pattern on the pyrazole ring. The key difference would be observed in the ¹H NMR spectrum, where the chemical shifts of the pyrazole ring protons would be different. Additionally, the coupling patterns in a 2D NMR experiment like HMBC would definitively distinguish between the C4 and C3 substituted isomers.
1-(2-propyl-2H-pyrazol-4-yl)methanamine
While less likely to form under standard alkylation conditions, the N2-alkylated isomer is a possibility. The symmetry of this molecule would lead to a simpler ¹H NMR spectrum, with a single peak for the two equivalent pyrazole ring protons.
(1-Isopropyl-1H-pyrazol-4-yl)methanamine
This isomer, with a branched alkyl chain, would be distinguishable by the characteristic isopropyl signal in the ¹H NMR spectrum (a doublet for the two methyl groups and a septet for the CH group).[4]
Proposed Synthetic Route and In-Process Controls
A plausible synthetic route to this compound starts from 1H-pyrazole-4-carbaldehyde.
Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
In-Process Controls:
-
TLC/LC-MS: Monitor the progress of each reaction to ensure complete conversion of the starting material.
-
NMR of Intermediate: After the N-propylation step, an NMR of the intermediate, 1-propyl-1H-pyrazole-4-carbaldehyde, should be taken to confirm the regioselectivity of the alkylation.
Conclusion
The structural confirmation of this compound is a critical step for its use in research and development. A combination of mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization. By carefully analyzing the data and comparing it with potential isomers, researchers can have high confidence in the structure of their compound, ensuring the reliability and reproducibility of subsequent biological studies.
References
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available from: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available from: [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available from: [Link]
-
(1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]
-
1H-pyrazol-4-ylmethanamine. PubChem. Available from: [Link]
-
(3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem. Available from: [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
- Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents.
Sources
A Senior Scientist's Guide to the Orthogonal Validation of Synthesized Pyrazole Compounds
Introduction: The Critical Role of Purity in Pyrazole-Based Research and Development
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] For researchers, scientists, and drug development professionals, the synthetic accessibility of pyrazoles is a significant advantage. However, this accessibility comes with a critical caveat: the absolute necessity of verifying the purity and structural integrity of every synthesized batch.
Impurities, which can include residual starting materials, solvents, regioisomers, or byproducts from side reactions, can drastically alter the compound's physicochemical properties, biological activity, and safety profile.[3] Consequently, relying on a single analytical technique for purity assessment is insufficient and scientifically unsound. This guide champions an orthogonal approach , a multi-technique, self-validating system where each method provides a distinct and complementary piece of evidence. This ensures a comprehensive and trustworthy characterization of your synthesized pyrazole compounds, a principle that aligns with global regulatory expectations outlined by bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6][7][8]
The Orthogonal Workflow for Pyrazole Validation
A robust purity validation workflow is not a linear checklist but a logical, iterative process. The initial synthesis yields a crude product that must undergo preliminary analysis, followed by purification and then comprehensive characterization of the final compound. Each step provides data that informs the next, ensuring efficiency and rigor.
Caption: Orthogonal workflow for pyrazole synthesis and validation.
Pillar 1: Structural Elucidation and Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules.[9][10] For pyrazoles, it provides the most detailed picture of the molecular framework and is exquisitely sensitive to subtle structural variations, making it a powerful tool for both identity confirmation and impurity detection.[1]
Expertise & Causality:
-
¹H NMR: This is your first and most crucial experiment. It maps the proton environment. The chemical shifts, integration (proton count), and coupling patterns (J-coupling) provide a fingerprint of the pyrazole. For instance, the protons on the pyrazole ring itself have characteristic shifts and coupling constants that confirm the substitution pattern. Critically, ¹H NMR can readily detect common process impurities like residual solvents (e.g., DMSO, ethyl acetate) or unreacted starting materials, which appear as distinct, easily identifiable signals.
-
¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule, confirming the carbon backbone. For pyrazoles, the chemical shifts of the ring carbons are highly informative for distinguishing between regioisomers—a common challenge in pyrazole synthesis.[11] For example, the C3 and C5 carbons in an unsymmetrically substituted pyrazole will have distinct chemical shifts, allowing for unambiguous assignment.[11]
-
2D NMR (COSY, HSQC, HMBC): When the structure is novel or complex, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (e.g., which H is adjacent to which H).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the complete molecular puzzle and confirming the connectivity of substituents to the pyrazole ring.[9][10]
-
Experimental Protocol: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dried, purified pyrazole compound into a clean, dry NMR tube. Rationale: This amount provides an excellent signal-to-noise ratio for most standard 400-600 MHz spectrometers.
-
Solvent Selection: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often used for pyrazoles due to its high polarity and ability to observe exchangeable N-H protons.[12]
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (0 ppm). Rationale: While modern spectrometers can lock onto the solvent signal, TMS provides an absolute, unchanging reference point.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
-
Acquisition: Insert the tube into the spectrometer and acquire the spectrum according to standard instrument parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Pillar 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
While NMR confirms the structure, Mass Spectrometry confirms the molecular weight (MW). It is a highly sensitive technique that provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, validating that the synthesized compound has the correct elemental formula.
Expertise & Causality:
-
Technique Selection: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques suitable for most pyrazole derivatives, as they typically generate the protonated molecular ion [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable pyrazoles.[13]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula, as very few elemental combinations will match the measured mass. For publication in reputable journals, HRMS data is often mandatory.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural confirmation. The way a pyrazole molecule breaks apart upon ionization can be characteristic of its substitution pattern, corroborating the structure determined by NMR.[13][14][15]
Pillar 3: Quantitative Purity Assessment via Chromatography (HPLC)
Chromatography is the definitive technique for separating the main compound from non-volatile impurities and quantifying its purity as a percentage of the total detected analytes. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose in the pharmaceutical industry.[3][16]
Expertise & Causality:
The goal of an HPLC purity method is to separate the main peak (your pyrazole) from all potential impurities. A purity level of >95% is a common minimum standard for research compounds, with >98% or >99% required for more advanced applications.
-
Method Development: A robust reverse-phase HPLC method is typically developed.[3][17] This involves:
-
Column Selection: A C18 column is a versatile starting point for most pyrazole derivatives.[18]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is employed. The gradient is optimized to ensure that early-eluting polar impurities and late-eluting non-polar impurities are well-resolved from the main peak.
-
Detector Selection: A Photodiode Array (PDA) or UV-Vis detector is standard. The wavelength should be set to the absorbance maximum (λ-max) of the pyrazole chromophore to ensure maximum sensitivity. A PDA detector is superior as it captures the entire UV spectrum for each peak, which can help in identifying co-eluting impurities.
-
Experimental Protocol: Generic HPLC Purity Method
-
System: HPLC with a PDA detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or λ-max of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the pyrazole at ~1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a final concentration of ~0.1 mg/mL for analysis. Rationale: This concentration is typically within the linear dynamic range of the detector and avoids column overloading.
Pillar 4: Corroborative Evidence from Classical Methods
While modern spectroscopic and chromatographic techniques are primary, classical methods provide simple, yet powerful, corroborative data.
Elemental Analysis (CHN Analysis)
This technique determines the mass percentage of Carbon, Hydrogen, and Nitrogen in a compound.[19][20][21] The experimental values are compared to the theoretical values calculated from the proposed molecular formula.
-
Trustworthiness: For a compound to be considered pure, the experimental CHN values must be within ±0.4% of the theoretical values.[22] This provides strong evidence that no other significant elemental components (like bound water or solvents) are present and confirms the empirical formula.
Melting Point (m.p.)
For crystalline solids, the melting point is a classic indicator of purity.[12][23]
-
Expertise & Causality: A pure crystalline compound will typically melt over a narrow range (e.g., 1-2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, a sharp, well-defined melting point is a strong qualitative indicator of high purity.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Key Advantage | Common Pitfalls |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, presence of specific impurities (solvents, starting materials). | Unambiguous structural confirmation. | Low sensitivity to impurities lacking ¹H/¹³C; complex spectra can be difficult to interpret. |
| HRMS | Exact molecular weight and elemental formula. | Extremely high accuracy and sensitivity; confirms molecular formula. | Does not provide information on isomeric purity; may not detect non-ionizable impurities. |
| HPLC-PDA | Quantitative purity (Area %), separation of isomers and byproducts. | Gold standard for quantitative purity; high sensitivity and resolving power. | Method development can be time-consuming; requires a chromophore for UV detection. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms empirical formula; sensitive to inorganic impurities and bound solvent. | Does not distinguish between isomers; requires several milligrams of highly pure sample. |
| Melting Point | Qualitative indicator of purity for crystalline solids. | Fast, inexpensive, and simple. | Not applicable to amorphous solids or oils; insensitive to small amounts of impurities. |
Conclusion: An Integrated, Unimpeachable Approach
Validating the purity of a synthesized pyrazole is not about performing a single "best" test. It is about building an unassailable case through a series of orthogonal, mutually reinforcing analyses. A compound that has the correct ¹H and ¹³C NMR spectra, the exact mass confirmed by HRMS, a purity of >98% by a well-resolved HPLC method, and an elemental analysis within ±0.4% of the theoretical values is one whose identity and purity can be stated with the highest degree of scientific confidence. This rigorous, multi-faceted approach is the hallmark of quality research and a prerequisite for any further development in the fields of medicine and material science.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][5]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link][6]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]
-
Title: Element analysis Source: University of Technology, Iraq URL: [Link]
-
Title: Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results Source: VELP Scientifica URL: [Link][19]
-
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: National Institutes of Health (NIH) URL: [Link][1]
-
Title: New international guidelines on organic pure material standards Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link][8]
-
Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Wiley Online Library URL: [Link][11]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link][13]
-
Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link][20]
-
Title: Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds Source: Scribd URL: [Link][2]
-
Title: Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy Source: ResearchGate URL: [Link][9]
-
Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL: [Link][21]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][16]
-
Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link][14]
-
Title: Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link][10]
-
Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link][22]
-
Title: Mass spectral investigation of compounds 1 and 11-15 Source: ResearchGate URL: [Link][15]
-
Title: Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds Source: IJTSRD URL: [Link]
-
Title: Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry Source: IUPAC URL: [Link][23]
-
Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators Source: IUPAC URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: Wiley Online Library URL: [Link][18]
-
Title: 1H-Pyrazole Source: NIST WebBook URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applications URL: [Link][17]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]
-
Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of certain new pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment Source: YouTube URL: [Link][12]
-
Title: How to name organic compounds using the IUPAC rules Source: University of Calgary URL: [Link]
-
Title: Table of Functional Group Priorities for Nomenclature Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijcpa.in [ijcpa.in]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. ceinstruments.co.uk [ceinstruments.co.uk]
- 20. azom.com [azom.com]
- 21. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. iupac.org [iupac.org]
A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole-Based Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its unique physicochemical properties, synthetic accessibility, and ability to serve as a bioisostere for other aromatic systems have cemented its role in the development of potent and selective therapeutic agents.[2][3] Pyrazole-containing drugs have demonstrated remarkable success, with numerous compounds approved for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[4][5]
This guide provides a comparative analysis of the efficacy of different classes of pyrazole-based inhibitors, with a focus on their molecular targets and performance in relevant experimental assays. We will delve into the mechanistic distinctions, compare quantitative data on potency and selectivity, and provide detailed protocols for key evaluative experiments. This content is designed for researchers, scientists, and drug development professionals seeking to understand the landscape and nuances of this critical class of therapeutic compounds.
Part 1: Pyrazole-Based Kinase Inhibitors: Targeting the Signaling Cascade
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] The pyrazole scaffold has been instrumental in the design of numerous successful protein kinase inhibitors (PKIs).[4][6] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, highlighting the scaffold's importance.[2]
Mechanism of Action: A Tale of Two Pockets
Pyrazole-based kinase inhibitors predominantly function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to prevent the phosphorylation of substrate proteins. However, recent advances have led to the development of allosteric inhibitors that bind to distinct sites. A prime example is Asciminib , which targets the myristoyl pocket of the Bcr-Abl kinase, offering a different mechanism of action that can overcome resistance to traditional ATP-competitive inhibitors.[2][7]
Comparative Efficacy of FDA-Approved Pyrazole-Based Kinase Inhibitors
The substituents on the pyrazole ring are critical in defining the potency and selectivity of these inhibitors.[8] The following table summarizes key efficacy data for several prominent FDA-approved pyrazole-based kinase inhibitors, providing a quantitative measure of their potency and selectivity.[7]
| Inhibitor | Primary Target(s) | IC₅₀ (nM) on Primary Target(s) | Key Off-Target(s) of Note | Therapeutic Application |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8[7] | TYK2 (19 nM), JAK3 (428 nM)[2][7] | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, MET | ALK: ~3, c-Met: ~150.8[7] | IGF-1R (8 nM), INSR (7 nM)[7] | Non-Small Cell Lung Cancer |
| Erdafitinib | FGFR1-4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0[7] | VEGFR2 (36.8 nM)[7] | Urothelial Carcinoma |
| Encorafenib | BRAF V600E | BRAF V600E: 0.3 | Significant activity against other kinases | Melanoma, Colorectal Cancer |
| Barasertib (AZD1152) | Aurora B | 0.37[9] | >3000-fold selective over Aurora A[9] | Investigational (Cancer) |
| Asciminib | BCR-ABL1 (myristoyl pocket) | Native BCR-ABL1: 3.8[7] | Minimal off-target activity reported[7] | Chronic Myeloid Leukemia |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of pyrazole-based compounds against a target kinase.[10] The principle lies in quantifying the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.
Causality Behind Experimental Choices:
-
Serial Dilution in DMSO: Pyrazole compounds are often hydrophobic. DMSO is a powerful aprotic solvent that ensures the compounds remain solubilized across a wide concentration range for accurate IC₅₀ determination.
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
-
Phosphospecific Antibody Detection: This method is highly specific and directly measures the product of the kinase reaction (the phosphorylated substrate), leading to a robust and reliable signal.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing the target kinase, a specific substrate peptide, and MgCl₂.
-
Prepare a 2X ATP solution.
-
-
Compound Preparation:
-
Perform serial dilutions of the test pyrazole compounds in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
-
Reaction Initiation:
-
In a 96-well assay plate, add 25 µL of the 2X kinase reaction buffer to each well.
-
Add 1 µL of the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity).
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a fluorescence- or luminescence-based assay format.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 2: Pyrazole-Based COX Inhibitors: Targeting Inflammation
Cyclooxygenase (COX) enzymes mediate the synthesis of prostaglandins, which are key players in inflammation and pain.[11] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 (a constitutively expressed enzyme protective of the gastric mucosa) and COX-2 (an inducible enzyme at sites of inflammation).[12] The pyrazole scaffold was pivotal in developing selective COX-2 inhibitors, designed to reduce gastrointestinal side effects.[11][12]
Mechanism of Action: The Selectivity Advantage
Celecoxib , a diaryl-substituted pyrazole, is a canonical example of a selective COX-2 inhibitor. Its structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively block the narrower channel of the COX-1 active site. This selectivity is the basis for its improved gastrointestinal safety profile compared to traditional NSAIDs.[12]
Comparative Efficacy of Pyrazole vs. Non-Pyrazole COX Inhibitors
Direct comparisons in clinical settings are essential for evaluating efficacy. While celecoxib was designed for safety, its analgesic and anti-inflammatory efficacy must be non-inferior to established agents.
| Inhibitor | Target(s) | Typical Dosage | Comparative Efficacy Notes | Key Safety Consideration |
| Celecoxib | COX-2 Selective | 200-400 mg/day | Efficacy is comparable to traditional NSAIDs like naproxen and ibuprofen for osteoarthritis and rheumatoid arthritis pain relief.[13][14] Rofecoxib 50 mg was found to provide superior analgesic effect compared to celecoxib 200 mg in post-operative pain.[15] | Reduced risk of GI ulcers and bleeding compared to non-selective NSAIDs.[12] All NSAIDs carry a warning for potential cardiovascular risks.[12] |
| Ibuprofen | Non-selective COX-1 & COX-2 | 1200-2400 mg/day | Established benchmark for analgesic and anti-inflammatory efficacy. | Higher incidence of gastrointestinal side effects (ulcers, bleeding) due to COX-1 inhibition.[12] |
| Naproxen | Non-selective COX-1 & COX-2 | 500-1000 mg/day | Demonstrated similar efficacy to rofecoxib for primary dysmenorrhea.[14] | Higher incidence of gastrointestinal side effects compared to celecoxib.[12] |
Visualization: Mechanism of COX Inhibition
Caption: Selective vs. non-selective inhibition of COX pathways.
Part 3: Other Notable Pyrazole-Based Enzyme Inhibitors
The versatility of the pyrazole scaffold extends beyond kinases and COX enzymes. Researchers have successfully designed pyrazole-based inhibitors for a variety of other enzyme targets.
Carbonic Anhydrase and Thrombin Inhibitors
-
Carbonic Anhydrase (CA) Inhibitors: Certain pyrazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[16] In one study, novel pyrazole compounds exhibited Kᵢ values in the low nanomolar range (5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II), demonstrating powerful inhibitory profiles, in some cases superior to the clinically used inhibitor Acetazolamide.[16][17]
-
Thrombin Inhibitors: Flexible acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors, with IC₅₀ values as low as 16-80 nM.[18] These compounds operate via a "serine-trapping" mechanism, where the acyl moiety is transferred to the catalytic Ser195 of thrombin, leading to covalent inhibition.[18][19] Importantly, these inhibitors showed high selectivity with minimal off-target effects against other physiologically relevant serine proteases.[18]
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in drug discovery, providing the foundation for a diverse array of highly effective inhibitors. From the targeted therapy of kinase-driven cancers to the management of inflammation through selective COX-2 inhibition, pyrazole-based compounds have had a profound impact on medicine. The key to their success lies in the synthetic tractability of the pyrazole ring, which allows for fine-tuning of substituents to achieve desired potency and selectivity.
Future research will likely focus on developing pyrazole derivatives that can overcome acquired drug resistance, explore novel allosteric binding sites, and further improve selectivity profiles to minimize off-target effects. As our understanding of complex disease biology deepens, the versatile pyrazole scaffold will undoubtedly remain a critical tool in the arsenal of medicinal chemists for years to come.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. NCBI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Celecoxib vs. Other NSAIDs: A Comparative Look at Safety and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available at: [Link]
-
A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. Available at: [Link]
-
Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effective. Canada's Drug Agency. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]
-
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Cambridge University Press. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. Available at: [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. cda-amc.ca [cda-amc.ca]
- 14. cambridge.org [cambridge.org]
- 15. A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
comparative analysis of pyrazole vs. imidazole scaffolds
An in-depth comparative analysis of pyrazole and imidazole scaffolds for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the scaffolds' performance with supporting experimental data.
Abstract
Pyrazole and imidazole, both five-membered aromatic heterocyclic diazoles, are foundational scaffolds in modern medicinal chemistry. While they are structural isomers with the molecular formula C₃H₄N₂, the simple transposition of a nitrogen atom—from the 1,2-position in pyrazole to the 1,3-position in imidazole—imparts dramatically different physicochemical and pharmacological properties. This guide moves beyond a simple acknowledgment of their bioisosteric relationship to provide a detailed comparative analysis. We will dissect their electronic landscapes, hydrogen bonding capabilities, and metabolic fates, illustrating how these differences are strategically exploited in drug design. Through case studies of marketed drugs and detailed experimental protocols, this guide offers researchers the critical insights needed to select the appropriate scaffold to overcome specific drug development challenges, such as improving metabolic stability, modulating target affinity, or tuning pharmacokinetic profiles.
Introduction: A Tale of Two Azoles
The Ubiquity of 5-Membered Heterocycles in Drug Discovery
Five-membered heterocyclic rings are cornerstones of drug design, appearing in a vast array of pharmaceuticals. Their prevalence stems from their ability to engage in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and π-stacking, while maintaining a low molecular weight. Pyrazole and imidazole, in particular, are classified as "privileged scaffolds" due to their proven ability to bind to multiple receptor types, offering a robust framework for developing novel therapeutics.
Structural Isomers: Defining Pyrazole and Imidazole
The core difference between pyrazole and imidazole lies in the relative positions of their two nitrogen atoms.
-
Pyrazole: A 1,2-diazole, featuring two adjacent nitrogen atoms. One nitrogen is a pyridine-type (sp² hybridized, non-basic) and contributes one π-electron to the aromatic system, while the other is a pyrrole-type (sp² hybridized, acidic) and contributes two π-electrons.
-
Imidazole: A 1,3-diazole, with nitrogen atoms separated by a carbon. It also contains one pyridine-type nitrogen, which is distinctly basic, and one pyrrole-type nitrogen.
This seemingly minor structural alteration has profound consequences for the molecule's electronic distribution, pKa, and overall behavior in a biological system.
Core Thesis: Beyond Isosterism - How N-Atom Placement Dictates Biological Fate
While often considered bioisosteres, the relationship between pyrazole and imidazole is far from a simple substitution. The strategic replacement of an imidazole with a pyrazole is a common tactic in medicinal chemistry, often employed to mitigate issues of metabolic instability or to fine-tune receptor binding interactions. The adjacent nitrogens in pyrazole create a different electronic and steric environment compared to the separated nitrogens in imidazole, directly influencing how the molecule interacts with metabolic enzymes and target proteins. This guide will explore the causality behind these differences, providing a predictive framework for scaffold selection.
Comparative Physicochemical Landscape
The decision to use a pyrazole or imidazole core is often driven by the need to modulate key physicochemical properties.
Electronic Properties: A Tale of Two Nitrogens
-
Acidity and Basicity (pKa): This is arguably the most critical differentiator.
-
Imidazole is significantly more basic due to its 1,3-arrangement. The pyridine-type nitrogen at position 3 is readily protonated, with a pKa of approximately 6.95 for the conjugate acid. This means that at physiological pH (7.4), a significant portion of imidazole-containing molecules will be protonated, which can be crucial for forming salt bridges with acidic residues like aspartate or glutamate in a target protein.
-
Pyrazole is a much weaker base, with a pKa of 2.49 for its conjugate acid. It is, however, more acidic (pKa ≈ 14.21 for the N-H proton) than imidazole (pKa ≈ 14.5). This lower basicity means pyrazoles are typically neutral at physiological pH, which can be advantageous for crossing biological membranes.
-
-
Aromaticity and Electron Distribution: Both are aromatic, but the electron density is distributed differently. The adjacent, electron-withdrawing nitrogens in pyrazole lead to a more electron-deficient ring system compared to imidazole. This influences the molecule's susceptibility to metabolic attack and its ability to participate in π-stacking interactions.
-
Dipole Moment: Imidazole has a larger dipole moment (3.61 D) compared to pyrazole (2.21 D). This difference in polarity can impact solubility, membrane permeability, and the nature of interactions with a protein binding pocket.
Lipophilicity and Solubility (LogP/LogD)
Generally, the less polar pyrazole scaffold is more lipophilic than the imidazole scaffold. The calculated LogP for pyrazole is approximately 0.45, while for imidazole, it is around 0.08. However, the distribution coefficient (LogD) at physiological pH is heavily influenced by the pKa. Since imidazole is partially protonated and charged at pH 7.4, its LogD is significantly lower (more hydrophilic) than its LogP. In contrast, pyrazole's LogD remains close to its LogP value.
Hydrogen Bonding Potential: Donors and Acceptors
Both scaffolds present versatile hydrogen bonding profiles.
-
Pyrazole: The pyrrole-type NH at position 1 is a hydrogen bond donor. The pyridine-type nitrogen at position 2 is a hydrogen bond acceptor.
-
Imidazole: The pyrrole-type NH at position 1 is a hydrogen bond donor. The pyridine-type nitrogen at position 3 is a strong hydrogen bond acceptor, especially when unprotonated.
The different spatial arrangement of these donors and acceptors is a key factor in their distinct binding modes with various biological targets.
Tabulated Summary of Physicochemical Properties
| Property | Pyrazole | Imidazole | Rationale for Difference |
| Structure | 1,2-Diazole | 1,3-Diazole | Positional Isomers |
| pKa (Conjugate Acid) | ~2.49 | ~6.95 | The N3 in imidazole is more basic and accessible for protonation. |
| pKa (N-H Acidity) | ~14.21 | ~14.5 | Adjacent electron-withdrawing nitrogens in pyrazole increase NH acidity. |
| Dipole Moment | ~2.21 D | ~3.61 D | Greater charge separation in the 1,3-arrangement of imidazole. |
| LogP (calculated) | ~0.45 | ~0.08 | Imidazole's greater polarity reduces its lipophilicity. |
| H-Bond Profile | 1 Donor, 1 Acceptor | 1 Donor, 1 Acceptor | Spatial arrangement of donor/acceptor sites differs significantly. |
Implications for Medicinal Chemistry & Drug Design
The choice between pyrazole and imidazole is a strategic decision rooted in their distinct properties.
Pyrazole: The "Bio-Privileged" Scaffold
The pyrazole core is often favored for its metabolic stability and specific interaction capabilities.
-
Role in Kinase Inhibition: Pyrazole is a cornerstone of many kinase inhibitors. Its ability to form a critical hydrogen bond network with the "hinge" region of the ATP-binding site is well-documented. The adjacent N-H donor and N acceptor sites mimic the adenine portion of ATP.
-
Metabolic Stability Profile: The pyrazole ring is generally more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to imidazole. This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Case Study: The Celecoxib Story: Celecoxib (Celebrex), a selective COX-2 inhibitor, features a central pyrazole ring. The specific arrangement of its substituents on the pyrazole core allows it to fit snugly into the COX-2 active site, while being too bulky for the COX-1 active site, thus conferring its selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.
Imidazole: The Versatile Coordinator
Imidazole's unique properties make it indispensable for other classes of drugs.
-
Role in Metalloprotein Inhibition: The basic nitrogen (N3) of imidazole is an excellent coordinating ligand for metal ions. This property is exploited in drugs that target metalloenzymes, such as the zinc-containing angiotensin II receptor, which is the target of losartan. It is also key to the mechanism of azole antifungals like clotrimazole, which inhibit the heme iron of lanosterol 14α-demethylase.
-
Histamine Agonism/Antagonism: Imidazole is the core structure of histamine. Consequently, it has been a foundational template for developing H1 and H2 receptor antagonists (e.g., cimetidine), where the imidazole ring interacts with key residues in the histamine receptor binding sites.
-
Metabolic Lability and DDI: A significant drawback of the imidazole scaffold is its propensity for mechanism-based inhibition of CYP enzymes. The basic nitrogen can coordinate with the heme iron in the active site of CYP enzymes, leading to potent inhibition and a high potential for drug-drug interactions (DDIs). This is a primary reason medicinal chemists often seek to replace it with a pyrazole.
Head-to-Head: Pyrazole as a Bioisostere for Imidazole
The strategic swap of imidazole for pyrazole is a powerful tool to address specific ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity challenges.
-
Improving Metabolic Stability: As noted, replacing a metabolically labile imidazole with a more robust pyrazole can significantly decrease metabolic clearance and prolong the drug's half-life.
-
Altering Receptor Interaction Profiles: Switching scaffolds changes the geometry of hydrogen bond donors and acceptors. This can be used to disrupt binding to an off-target protein or to enhance binding to the desired target by creating a more favorable interaction network.
-
Modulating pKa for Target Engagement: If a charged interaction via a protonated ring is detrimental to activity or leads to off-target effects (e.g., hERG channel binding), replacing a basic imidazole with a near-neutral pyrazole can be highly beneficial.
Experimental Corner: Synthesis and Evaluation
Validating the choice of scaffold requires robust synthetic and analytical methodologies.
Synthetic Strategy: The Knorr Pyrazole Synthesis
This is a classic and reliable method for constructing the pyrazole core, involving the condensation of a β-ketoester with a hydrazine derivative.
Experimental Protocol:
-
Reactant Preparation: Dissolve 1.0 equivalent of ethyl acetoacetate (a β-ketoester) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add 1.0 equivalent of hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude product, a pyrazolone intermediate, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Synthetic Strategy: The Radziszewski Imidazole Synthesis
A versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Experimental Protocol:
-
Reactant Mixing: In a suitable solvent like glacial acetic acid, combine 1.0 equivalent of a 1,2-dicarbonyl compound (e.g., benzil), 1.0 equivalent of an aldehyde (e.g., formaldehyde), and 2.0 equivalents of ammonium acetate (as an ammonia source).
-
Heating: Heat the mixture to 100-120 °C and stir for 1-3 hours.
-
Monitoring: Track the formation of the imidazole product via TLC.
-
Workup: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.
Caption: Workflow for the Radziszewski Imidazole Synthesis.
In Vitro Assay: Determining Metabolic Stability using Liver Microsomes
This assay is crucial for directly comparing the metabolic liabilities of a pyrazole versus an imidazole analog.
Protocol for Comparative Analysis:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4), human liver microsomes (HLM, e.g., at 0.5 mg/mL), and the test compound (pyrazole or imidazole analog, at 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP enzyme activity. A parallel control incubation without NADPH should be run to account for non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
Conclusion: Making the Right Choice
The selection between a pyrazole and an imidazole scaffold is a nuanced decision that hinges on the specific goals of the drug discovery program.
-
Choose Imidazole when:
-
Basicity is required for a salt-bridge interaction with the target.
-
Coordination to a metal cofactor is part of the mechanism of action.
-
The scaffold needs to mimic the endogenous ligand, histamine.
-
-
Choose Pyrazole when:
-
Metabolic instability and CYP inhibition associated with an imidazole analog are limiting factors.
-
A neutral compound at physiological pH is desired to improve membrane permeability or avoid certain off-target effects.
-
A specific hydrogen bonding pattern, characteristic of kinase hinge-binding, is required.
-
Ultimately, the pyrazole-imidazole pair represents a classic example of rational, structure-based drug design. By understanding the fundamental physicochemical differences driven by the simple placement of a nitrogen atom, medicinal chemists can effectively navigate challenges in potency, selectivity, and pharmacokinetics, accelerating the journey from a promising hit to a viable clinical candidate.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available from: [Link]
-
Caron, S., & Dandepally, S. R. (2019). The Pyrazole Ring as a Bioisostere in Medicinal Chemistry. Future Medicinal Chemistry, 11(13), 1533–1537. Available from: [Link]
-
Aggarwal, N., & Kumar, R. (2013). Chemistry of Pyrazole and its Pharmaceutical Applications-A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 196-206. Available from: [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
- Gompper, R., & Wagner, H. U. (1988). The Chemistry of Diazirines. Angewandte Chemie International Edition in English, 27(11), 1437–1455. (Note: Dipole moment values are fundamental physical constants available in chemical reference works).
-
Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Aldehyde Oxidase-Mediated Bioactivation of Nitrogen-Containing Heterocycles. Drug Metabolism Reviews, 48(1), 75–102. Available from: [Link]
A Senior Application Scientist's Guide to Validating Kinase Inhibition Assays
Welcome, fellow researchers. In the landscape of drug discovery, particularly within oncology and inflammatory diseases, protein kinases stand out as critical targets.[1] The journey from identifying a potential small molecule inhibitor to validating its therapeutic promise is paved with rigorous biochemical and cellular testing. The cornerstone of this process is the kinase inhibition assay.
However, generating a dose-response curve is merely the first step. True confidence in your results—the kind that justifies advancing a compound—comes from methodical, multi-tiered validation. This guide is designed to move beyond a simple checklist of protocols. It provides an in-depth, experience-driven framework for validating your kinase inhibition data, ensuring that your experimental choices are not just procedural, but logical and self-validating. We will explore the causality behind each step, compare alternative methodologies, and provide the data-driven insights needed to build an unshakeable case for your lead compounds.
Part 1: The Foundation – Architecting a Robust Biochemical Assay
Before you can validate an inhibitor, you must first validate the assay itself. An unreliable assay is the primary source of inconsistent results and false leads.[2] The goal is to create a stable, reproducible system where the only significant variable is the concentration of your inhibitor.
Choosing the Right Assay Technology
The first critical decision is selecting an appropriate assay format. Each technology measures the same event—the transfer of a phosphate group from ATP to a substrate—but they do so via different detection methods, each with inherent strengths and weaknesses.[3][4]
-
Radiometric Assays: Often considered the "gold standard," these assays use radioactively labeled [γ-³²P]-ATP or [γ-³³P]-ATP and directly measure the incorporation of the radioactive phosphate into the substrate.[4][5] Their primary advantage is high sensitivity and a direct detection method that is less prone to compound interference.[4] However, the safety requirements and disposal of radioactive materials can be a significant drawback.[6]
-
Fluorescence-Based Assays (e.g., FRET): These assays use substrates tagged with fluorophores that change their light-emitting properties upon phosphorylation.[7] They are highly amenable to high-throughput screening (HTS) and avoid radioactivity.[1] A potential pitfall is interference from fluorescent compounds, which can lead to false positives or negatives.[2]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These "signal increase" assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] This format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds than fluorescence-based methods.[3] However, inhibitors that also affect the luciferase enzyme used in the detection step can produce misleading results.[3][9]
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Key Advantages | Key Limitations |
| Radiometric | Measures incorporation of ³²P or ³³P from ATP into a substrate.[5] | "Gold standard," high sensitivity, direct detection, few interference issues.[4] | Requires handling of radioactive materials, specialized disposal, lower throughput.[6] |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores upon substrate phosphorylation.[3] | Homogeneous ("mix-and-read"), high throughput, non-radioactive.[7] | Potential for interference from fluorescent compounds, requires specific antibodies/reagents. |
| Luminescence | Quantifies ADP produced, which is converted to a light signal via a coupled enzyme reaction (e.g., luciferase).[8] | High sensitivity, broad dynamic range, resistant to optical interference.[3] | Potential for interference with the coupled detection enzyme (e.g., luciferase inhibitors).[9] |
| Mobility Shift | Separates phosphorylated and non-phosphorylated substrates based on charge via electrophoresis.[6] | Direct measurement, high precision. | Lower throughput, requires specialized equipment. |
Optimizing Critical Assay Parameters
Once a format is chosen, the system must be optimized. This involves carefully titrating each component to find the ideal conditions that produce a robust and reproducible signal.
Key Optimization Steps:
-
Enzyme Titration: Determine the minimal enzyme concentration that yields a strong signal well above the background. Using too much enzyme can mask the effects of weaker inhibitors and make it impossible to accurately determine the potency of strong binders.[3]
-
Substrate and ATP Concentration: Initially, determine the Michaelis-Menten constant (Kₘ) for both the substrate and ATP. For inhibitor screening, it is crucial to use an ATP concentration at or near its Kₘ for the specific kinase.[5][10] Using excessively high ATP concentrations will make ATP-competitive inhibitors appear less potent than they actually are.[10]
-
Reaction Time: Establish a time course for the reaction to ensure that measurements are taken during the linear phase of product formation. Allowing the reaction to proceed to completion (>20-30% substrate conversion) can lead to substrate depletion and an underestimation of inhibitor potency.[11]
Establishing Assay Performance: The Statistical Validation
With optimized conditions, the final step in validating the assay itself is to assess its statistical performance. This is typically done by running the assay on one or more plates with only positive and negative controls.
-
Positive Control: Maximum kinase activity (e.g., enzyme + substrate + ATP + DMSO vehicle).[12][13]
-
Negative Control: Background signal (e.g., substrate + ATP + DMSO, but no enzyme).
From these controls, we calculate the key performance metrics:
Table 2: Key Assay Performance Metrics
| Metric | Calculation | Ideal Value | Significance |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | > 3 | Indicates the dynamic range of the assay. A higher ratio means a clearer distinction between activity and background. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 10% | Measures the intra-plate variability. Low %CV indicates good precision and reproducibility.[3] |
| Z'-Factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | > 0.5 | A hallmark of assay robustness, it combines the S/B and variability into a single score to assess suitability for screening.[3][14] A Z'-factor ≥ 0.5 is considered excellent for HTS.[15] |
If the assay fails to meet these criteria (e.g., Z' < 0.5), it must be further optimized before proceeding with inhibitor validation.[16]
Caption: Workflow for initial biochemical assay validation.
Part 2: Quantifying Inhibition – From Hit to Confirmed Lead
With a validated assay, you can now confidently assess the potency of your compounds. The standard metric for this is the IC₅₀ value—the concentration of an inhibitor required to reduce kinase activity by 50%.
Accurate IC₅₀ Determination
An IC₅₀ is not a single-point measurement. It is derived from a dose-response curve, where the kinase reaction is performed across a range of inhibitor concentrations.
Experimental Protocol: IC₅₀ Determination (using ADP-Glo™)
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM). Include a well-characterized reference inhibitor as a positive control.[8][17]
-
Reaction Setup: In a multi-well plate, add the kinase and the diluted inhibitor (or DMSO vehicle). Allow a brief pre-incubation (e.g., 15 minutes) to permit inhibitor binding.
-
Initiate Reaction: Add the ATP/substrate solution to start the kinase reaction. Incubate for the pre-determined time within the linear range.
-
Detect Signal: Terminate the kinase reaction and detect the signal according to the assay manufacturer's protocol. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal.[18]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[8]
Trustworthiness Check: An IC₅₀ value should be highly reproducible. It is essential to determine the IC₅₀ multiple times (N ≥ 3) to ensure the value is consistent. Significant variation between experiments points to underlying issues with the assay or compound (e.g., solubility, stability).
Beyond IC₅₀: Understanding the Mechanism of Action (MoA)
The IC₅₀ value is dependent on the assay conditions, particularly the ATP concentration.[5][19] To compare inhibitors fairly or to understand how they will perform in the high-ATP environment of a cell, it is crucial to determine the inhibitor's MoA relative to ATP.
-
ATP-Competitive Inhibitors: These compounds bind to the same site as ATP. Their apparent IC₅₀ will increase as the concentration of ATP in the assay increases.[10][20]
-
Allosteric Inhibitors: These compounds bind to a site other than the ATP pocket.[18][21] Their IC₅₀ is generally not significantly affected by the ATP concentration.[15]
A simple way to differentiate these mechanisms is to determine the IC₅₀ of your compound at both a low ATP concentration (e.g., Kₘ) and a high, physiological ATP concentration (e.g., 1-5 mM). A significant rightward shift in the IC₅₀ curve at high ATP is a hallmark of an ATP-competitive inhibitor.
Caption: Comparison of ATP-competitive and allosteric inhibition mechanisms.
Part 3: The Reality Check – Orthogonal and Cellular Validation
A potent IC₅₀ in a biochemical assay is a promising start, but it is not definitive proof of a compound's worth. Biochemical assays use purified, recombinant enzymes in artificial buffer systems, which can be very different from the complex environment inside a living cell.[19][22] Therefore, validating your primary screening results using alternative methods is a non-negotiable step.
Orthogonal Validation: Confirming Direct Target Engagement
Orthogonal methods use different physical principles to measure the interaction between your compound and the target kinase. This helps to rule out artifacts specific to your primary assay format.[23][24]
Table 3: Comparison of Orthogonal Validation Methods
| Method | Principle | Key Output | Advantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the inhibitor binds to the kinase immobilized on a sensor chip.[17] | Binding kinetics (kₐ, kₑ), Dissociation constant (Kᴅ). | Label-free, provides kinetic data (on/off rates). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the inhibitor and the kinase in solution.[17] | Dissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, provides full thermodynamic profile of binding. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature in cell lysate or intact cells.[23] | Thermal shift (ΔTₘ). | Confirms target engagement in a cellular environment, label-free. |
A strong correlation between the potency measured in your primary biochemical assay (IC₅₀) and the binding affinity measured by an orthogonal method (Kᴅ) significantly increases confidence that your compound is a true, direct inhibitor of the target kinase.
Cellular Validation: Does the Inhibitor Work in a Living System?
The ultimate test is whether your compound can engage its target in a living cell and produce the desired biological effect. Many compounds that are potent in biochemical assays fail at this stage due to poor cell permeability, rapid metabolism, or off-target effects.[9][22]
Experimental Protocol: Western Blot for Downstream Target Inhibition
-
Cell Treatment: Select a cell line where your target kinase is known to be active and drives a specific signaling pathway. Treat the cells with your inhibitor across a range of concentrations for a defined period.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.[8]
-
Analysis: Re-probe the same membrane with an antibody for the total protein of that substrate to serve as a loading control.[12] A potent inhibitor should show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate signal remains unchanged.[18]
Caption: Validating target inhibition via a downstream signaling event.
Conclusion
Validating the results of a kinase inhibition assay is a systematic process of building confidence. It begins with creating a statistically robust biochemical assay and accurately determining inhibitor potency. It then progresses to confirming direct target binding through orthogonal biophysical methods and, finally, demonstrating functional activity in a relevant cellular context.
By following this multi-tiered approach—constantly questioning the data and using alternative methods to confirm your findings—you can mitigate the risks of advancing artifactual hits. This rigorous validation strategy ensures that the compounds you move forward have the highest probability of success in the long and challenging path of drug development.
References
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2025). PubMed Central. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). ACS Publications. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]
-
Positive and Negative Controls. (2021). Rockland Immunochemicals. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2025). ResearchGate. [Link]
-
Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (2024). Journal of Medicinal Chemistry. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. [Link]
-
Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. (n.d.). ResearchGate. [Link]
-
Assay performance and sensitivity.(a) Assay performance (Z' factor) is... (n.d.). ResearchGate. [Link]
-
Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. [Link]
-
Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. (2021). PubMed. [Link]
-
Inhibitors in AKTion: ATP-competitive vs allosteric. (2020). PMC - PubMed Central. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Positive and Negative Controls | Rockland [rockland.com]
- 13. bosterbio.com [bosterbio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Kinase Inhibitors
For drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. The pyrazole scaffold, a cornerstone of modern medicinal chemistry, has given rise to numerous successful kinase inhibitors.[1][2][3] However, its very versatility demands a deep, unbiased understanding of its selectivity profile. Off-target effects are not merely academic; they can lead to unforeseen toxicity, paradoxical pathway activation, or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[4][5]
This guide is structured to provide a logical, in-depth framework for profiling the cross-reactivity of novel pyrazole-based kinase inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step provides a layer of self-validating data. Our goal is to build a comprehensive data package that enables confident decision-making in your drug discovery program.
Chapter 1: Establishing the Baseline with In Vitro Profiling
The first crucial step is to understand the inhibitor's behavior in a controlled, purified system. This baseline assessment directly measures the interaction between your compound and a panel of kinases, free from the complexities of a cellular environment. We primarily rely on two orthogonal approaches: activity-based assays and competition binding assays.
Methodology 1A: Activity-Based Functional Assays
The Scientific Rationale: The most direct way to assess an inhibitor is to measure its effect on the primary function of a kinase: phosphorylating a substrate.[6][7] These assays quantify the reduction in catalytic activity in the presence of the inhibitor, providing a functional readout of potency (IC50). Technologies like Promega's ADP-Glo™ are industry standards, measuring the amount of ADP produced during the kinase reaction as a proxy for enzyme activity.[8]
Caption: Workflow for a typical luminescence-based kinase activity assay.
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO, starting at 1000x the desired final top concentration.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound. To this, add 2 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer.
-
Initiation: Start the reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable IC50 values.[7]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the active kinase into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.[9]
Methodology 1B: Competition Binding Assays
The Scientific Rationale: Not all kinases have known substrates, and some may be tested in their inactive state. Competition binding assays circumvent this by measuring the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site.[10] This approach, exemplified by Eurofins Discovery's KINOMEscan® platform, provides a direct measure of binding affinity (Kd). It is a powerful orthogonal method to confirm hits from activity assays and is less susceptible to artifacts from assay-specific conditions.[11]
Data Presentation: Comparative In Vitro Profiling Data
The initial output should be a broad screen at a single high concentration (e.g., 1 µM) to identify potential off-targets, followed by dose-response determination for potent hits.
Table 1: Initial Cross-Reactivity Screen of Pyrazole Inhibitor "PZ-123" at 1 µM
| Kinase Target | Family | % Inhibition @ 1 µM (Activity Assay) | % of Control @ 1 µM (Binding Assay) |
| Target X | TK | 98% | 1.5% |
| ABL1 | TK | 85% | 12% |
| SRC | TK | 72% | 25% |
| LCK | TK | 68% | 31% |
| AURKB | STK | 45% | 58% |
| GSK3B | CMGC | 15% | 89% |
| CDK2 | CMGC | 8% | 92% |
Table 2: Dose-Response Follow-Up for Key Off-Targets
| Kinase Target | IC50 (nM) [Activity] | Kd (nM) [Binding] |
| Target X | 5.2 | 8.1 |
| ABL1 | 88 | 110 |
| SRC | 210 | 255 |
| LCK | 350 | 410 |
| AURKB | >1000 | >1000 |
This two-tiered approach efficiently identifies the most relevant off-targets for further investigation.[12] The strong correlation between IC50 and Kd values for the top hits (Target X, ABL1, SRC, LCK) increases confidence that PZ-123 is a genuine ATP-competitive inhibitor for these kinases.
Chapter 2: Biophysical Validation of Direct Target Engagement
The Scientific Rationale: While in vitro assays are powerful, they can be prone to artifacts. A biophysical measurement provides orthogonal validation that the compound physically binds to the target protein. Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and cost-effective method that measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[13] A tightly bound inhibitor stabilizes the protein, resulting in a higher melting temperature. This confirms direct physical interaction without the need for enzymatic activity or specialized probes.[14]
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Experimental Protocol: Thermal Shift Assay (DSF)
-
Preparation: In a 96-well PCR plate, prepare a reaction mix containing the purified kinase (1-2 µM), SYPRO Orange dye (5x concentration), and the pyrazole inhibitor (e.g., 10 µM) or DMSO vehicle control in a suitable buffer.
-
Instrumentation: Place the sealed plate in a real-time PCR instrument.
-
Thermal Ramping: Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The resulting sigmoidal curve is the protein melt curve. The melting temperature (Tm) is the inflection point of this curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample.
Table 3: DSF Validation for Hits on PZ-123
| Kinase Target | ΔTm @ 10 µM (°C) | Interpretation |
| Target X | +12.5 | Strong, stabilizing interaction confirmed |
| ABL1 | +8.9 | Clear, direct binding confirmed |
| SRC | +7.2 | Direct binding confirmed |
| AURKB | +0.8 | No significant stabilization; likely a false positive |
The DSF data provides a crucial layer of validation. The large thermal shifts for Target X, ABL1, and SRC confirm a direct, stabilizing interaction. Conversely, the negligible shift for AURKB suggests its apparent activity in the initial screen may have been an artifact, allowing us to confidently deprioritize it as an off-target.
Chapter 3: Assessing Cellular Activity and Target Engagement
The Scientific Rationale: A compound's activity in a purified system often differs from its performance in a living cell.[10] Factors such as cell membrane permeability, active drug efflux, and the much higher intracellular concentration of ATP (~2-5 mM vs. ~50-100 µM in assays) can dramatically alter an inhibitor's apparent potency and selectivity. Therefore, cellular assays are essential to confirm that the inhibitor reaches its target and elicits the desired biological response.
Methodology 3A: Confirming Downstream Pathway Inhibition
The most direct way to confirm functional target inhibition in a cellular context is to measure the phosphorylation status of a known downstream substrate. Western blotting is a classic and reliable method for this purpose.
Caption: Simplified signaling pathway showing inhibitor action.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Plate cells known to have an active Target X signaling pathway. Treat the cells with a dose-response of PZ-123 (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 2 hours).
-
Lysis: Harvest the cells and prepare protein lysates.
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Target X's substrate (e.g., p-Substrate). Subsequently, probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A potent and selective inhibitor should show a dose-dependent decrease in the p-Substrate/Total Substrate ratio.
By performing this analysis for the primary target (Target X) and key off-targets (e.g., measuring p-CRKL for ABL1), you can determine the cellular selectivity and derive a cellular EC50, providing a crucial link between biochemical potency and biological effect.
Chapter 4: Data Interpretation - Quantifying and Visualizing Selectivity
With a robust dataset in hand, the final step is to interpret and visualize the results to make an informed decision.
Quantifying Selectivity: While visual inspection of tables is useful, quantitative metrics provide an unbiased way to compare inhibitors.
-
Selectivity Score (S-score): This simple metric divides the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) by the total number of kinases tested.[12] A lower score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, this metric measures the inequality of inhibitor potency across the kinome. A value closer to 1 indicates that the inhibitory activity is concentrated on a small number of kinases (highly selective), while a value closer to 0 indicates broad, distributed activity.
Visualizing Selectivity: A kinome tree map is the most effective way to visualize selectivity. Here, inhibited kinases are represented as circles on a phylogenetic tree of the human kinome. The size and color of the circle can represent the potency of the interaction. This provides an immediate, intuitive snapshot of a compound's selectivity profile.
Caption: Decision-making flowchart based on selectivity profiling data.
Conclusion
The cross-reactivity profiling of a pyrazole kinase inhibitor is not a single experiment but a multi-faceted, iterative process. By systematically integrating orthogonal assays—from in vitro functional and binding assays to biophysical validation and cellular target engagement—we build a self-validating data package. This rigorous, evidence-based approach allows researchers to move beyond simple potency numbers, understand the true selectivity of their compounds, and make confident, data-driven decisions to advance the most promising molecules toward the clinic.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 8-26. [Link]
-
Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(10), 1785-1805. [Link]
-
Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed, 36(10), 1785-1805. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
van der Worp, H. B., Howells, D. W., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 160(5), 1015–1021. [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for drug and target discovery. Drug discovery today, 9(18), 787–794. [Link]
-
Verhoef, J. J. F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]
-
Singh, J., et al. (2008). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 47(3), 889-899. [Link]
-
Brehmer, D., Godl, K., & Muller, S. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert opinion on drug discovery, 1(1), 69-80. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
PamGene. (n.d.). KinomePro - Functional Kinase Activity Profiling. PamGene. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Wiedmer, L., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(23), 5707. [Link]
-
Ventura, A. C., & Tirosh, I. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 7, 63. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 365. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed, 27(2), 365. [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole Compounds
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a versatile heterocyclic core, has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anti-inflammatory and anticancer effects.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of pyrazole derivatives, supported by experimental data and field-proven insights. We will delve into the critical factors that govern the translation of laboratory findings to preclinical models, offering a comprehensive resource for navigating the complexities of drug discovery.
The In Vitro Promise: A Foundation of Potency
Initial screening of pyrazole compounds invariably begins with in vitro assays to determine their potency and mechanism of action at a molecular or cellular level. These assays are crucial for establishing a baseline of activity and for guiding structure-activity relationship (SAR) studies.[4][5]
Anti-Inflammatory Activity: Targeting the COX-2 Enzyme
Table 1: In Vitro COX-1 and COX-2 Inhibition of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 2.16 | 2.51 | 2.51 | [5] |
| Compound 5f | >100 | 1.50 | >66.7 | [5] |
| Compound 6f | >100 | 1.15 | >86.9 | [5] |
| Compound N5 | - | - | - | [8] |
| Compound N7 | - | - | - | [8] |
Note: A higher selectivity index indicates a more desirable safety profile, with less potential for gastrointestinal side effects associated with COX-1 inhibition.
Anticancer Activity: Assessing Cytotoxicity
For anticancer applications, the initial in vitro evaluation of pyrazole compounds often involves assessing their cytotoxic effects on various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10] The GI50 or IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
Table 2: In Vitro Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Compound 4a | K562 (Leukemia) | - | [9] |
| A549 (Lung Cancer) | - | [9] | |
| Compound 5b | K562 (Leukemia) | 0.021 | [9] |
| MCF-7 (Breast Cancer) | 1.7 | [9] | |
| A549 (Lung Cancer) | 0.69 | [9] | |
| Compound 5e | K562 (Leukemia) | - | [9] |
| MCF-7 (Breast Cancer) | - | [9] | |
| A549 (Lung Cancer) | - | [9] | |
| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [11] |
| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [11] |
The In Vivo Reality: Navigating the Complexities of a Living System
While in vitro assays provide essential initial data, the true test of a compound's therapeutic potential lies in its in vivo efficacy. A living organism presents a far more complex environment, with factors such as absorption, distribution, metabolism, and excretion (ADME) playing a critical role in determining the compound's bioavailability and ultimately its effectiveness at the target site.[12][13]
Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
A widely used and reproducible in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice.[14][15][16][17][18] Subplantar injection of carrageenan induces a localized inflammatory response, and the efficacy of a test compound is measured by its ability to reduce the resulting paw swelling.
Table 3: Comparison of In Vitro COX-2 Inhibition and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | In Vitro COX-2 IC50 (µM) | In Vivo % Inhibition of Paw Edema (Dose) | Reference |
| Celecoxib | 2.16 | - | [5] |
| Compound 5f | 1.50 | High | [5] |
| Compound 6f | 1.15 | High | [5] |
| Indomethacin (Control) | - | Significant inhibition | [17] |
| Compound AD 532 | Less potent than Celecoxib | Promising results | [6] |
Anticancer Efficacy: Xenograft Models
To evaluate the in vivo anticancer activity of pyrazole compounds, xenograft models are commonly employed.[19] In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Table 4: Comparison of In Vitro Cytotoxicity and In Vivo Antitumor Activity of a Pyrazole Derivative
| Compound | In Vitro IC50 (µM) (Cell Line) | In Vivo Tumor Growth Inhibition (%) (Model) | Reference |
| Compound 15e | 5.58 (B16 Melanoma), 6.13 (SF763 Glioblastoma) | Significant antitumor activity (H22 liver cancer and B16 melanoma xenograft mouse models) | [20] |
Understanding the Discrepancies: The In Vitro-In Vivo Correlation
A critical aspect of drug development is understanding and predicting the correlation between in vitro potency and in vivo efficacy. While a strong in vitro activity is a prerequisite, it does not always guarantee in vivo success. Several factors contribute to the potential discrepancies:
-
Pharmacokinetics (ADME): The ability of a compound to be absorbed into the bloodstream, distribute to the target tissue, remain stable against metabolic enzymes, and be eliminated from the body is paramount. Poor pharmacokinetic properties can lead to insufficient drug concentration at the site of action, rendering an otherwise potent compound ineffective in vivo.[12][13]
-
Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability is a common reason for the failure of promising in vitro candidates.
-
Off-target effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Complexity of the In Vivo Environment: In vitro assays are conducted in a controlled environment, often with isolated enzymes or cell lines. In contrast, the in vivo environment involves a complex interplay of various cell types, signaling pathways, and physiological factors that can influence the drug's activity.[20][21][22][23][24][25][26][27][28]
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reliability and reproducibility of experimental data, it is essential to follow well-established and validated protocols. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of pyrazole compounds.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[29][30][31][32]
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control)
-
Test Pyrazole Compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, COX Cofactor, and Arachidonic Acid to their working concentrations.
-
Assay Plate Setup: Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well of a 96-well plate.
-
Addition of Inhibitors: Add 10 µL of the test pyrazole compound at various concentrations to the sample wells. Add 10 µL of Celecoxib to the positive control wells and 10 µL of the solvent (e.g., DMSO) to the enzyme control wells.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Initiation of Reaction: Start the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test Pyrazole Compounds
-
Reference Drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at different doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for rational drug design. Graphviz diagrams can be used to visualize the complex signaling pathways targeted by pyrazole compounds and the experimental workflows.
COX-2 Signaling Pathway in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro and In Vivo Comparison
Caption: General workflow for comparing in vitro and in vivo results.
Conclusion: A Holistic Approach to Pyrazole Drug Discovery
The development of successful therapeutic agents from the pyrazole class requires a comprehensive and integrated approach that considers both in vitro potency and in vivo efficacy. While in vitro assays are indispensable for initial screening and SAR studies, they represent a simplified system. The complexities of a living organism, particularly the pharmacokinetic properties of a compound, ultimately determine its therapeutic success. By carefully designing and executing both in vitro and in vivo experiments, and by thoroughly analyzing the correlation between the two, researchers can make more informed decisions in the challenging yet rewarding process of drug discovery. This guide provides a framework for such an approach, empowering scientists to bridge the gap between the benchtop and preclinical development.
References
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
University of Groningen. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. [Link]
-
National Institutes of Health. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
National Institutes of Health. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
Springer Nature. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
ResearchGate. (2021). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. [Link]
-
PubMed. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]
-
National Institutes of Health. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
-
National Institutes of Health. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. [Link]
-
PubMed. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. (2020). In vitro growth inhibitory activity of pyrazoles and reference compounds. [Link]
-
ResearchGate. results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. [Link]
-
ResearchGate. The schematic signaling pathways involved in TNF-α-induced COX-2. [Link]
-
ResearchGate. The cyclooxygenase pathway. In response to pro-inflammatory stimuli. [Link]
-
PubMed. (2001). Pharmacokinetics of E-6087, a new anti-inflammatory agent, in rats and dogs. [Link]
-
National Institutes of Health. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]
-
OEMS Connect Journals. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [Link]
-
National Institutes of Health. (2015). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. [Link]
-
IJPPR. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
National Institutes of Health. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]
-
National Institutes of Health. (2015). Reactive oxygen species induce Cox-2 expression via TAK1 activation in synovial fibroblast cells. [Link]
-
Elsevier. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]
-
IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]
-
ResearchGate. Visualization of active compounds‒potential targets‒signaling pathways. [Link]
-
PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. [Link]
-
Royal Society of Chemistry. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. [Link]
Sources
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Pharmacokinetics of E-6087, a new anti-inflammatory agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactive oxygen species induce Cox-2 expression via TAK1 activation in synovial fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. assaygenie.com [assaygenie.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Pyrazole Derivatives: The Knorr Method vs. a Modern Microwave-Assisted Route
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient and reliable synthesis of pyrazole derivatives is therefore a critical aspect of the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the traditional Knorr pyrazole synthesis with a modern, microwave-assisted approach, offering insights into the practical advantages and mechanistic underpinnings of each method.
Introduction: The Enduring Importance of Pyrazoles and Their Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The enduring relevance of this heterocyclic core necessitates the continued evaluation and optimization of its synthetic routes.
This guide will focus on the synthesis of a simple yet representative pyrazole, 3,5-dimethylpyrazole, to provide a clear and direct comparison between a time-honored and a contemporary synthetic strategy.
The Traditional Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1]
Mechanistic Insights
The reaction proceeds through a well-established mechanism. In the case of the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl) and hydrazine, the reaction is typically acid-catalyzed. The mechanism involves the initial formation of a hydrazone intermediate by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
The choice of reactants and reaction conditions can significantly influence the regioselectivity of the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. However, for the synthesis of 3,5-dimethylpyrazole from the symmetrical acetylacetone, this is not a concern.
The Modern Alternative: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, improving yields, and promoting greener chemical processes. The application of microwave irradiation to the synthesis of pyrazoles offers significant advantages over conventional heating methods.
The "Microwave Effect": More Than Just Rapid Heating
Microwave heating is a form of dielectric heating. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the bulk of the reaction mixture. This is in stark contrast to conventional heating, which relies on slower, less efficient heat transfer from an external source through the vessel walls.
Beyond the purely thermal effects, there is evidence for "specific microwave effects" that can further enhance reaction rates. These non-thermal effects are thought to arise from the direct interaction of the microwave field with the molecules, potentially lowering the activation energy of the reaction.
Caption: Comparison of conventional and microwave heating mechanisms.
Head-to-Head Comparison: Knorr vs. Microwave Synthesis of a Pyrazole Derivative
To provide a clear, data-driven comparison, we will examine the synthesis of a 3,5-dimethylpyrazole derivative. While a direct microwave-assisted protocol for the parent 3,5-dimethylpyrazole is less commonly reported in detail, a closely related and well-documented solvent-free synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles provides an excellent case study for the advantages of this modern technique. For the traditional method, we will refer to the well-established procedure for synthesizing the parent 3,5-dimethylpyrazole.
| Parameter | Traditional Knorr Synthesis (3,5-Dimethylpyrazole) | Microwave-Assisted Synthesis (1-Aroyl-3,5-dimethyl-1H-pyrazoles) |
| Reactants | Acetylacetone, Hydrazine Sulfate, Sodium Hydroxide | 2,4-Pentanedione, Carbohydrazide Derivatives |
| Solvent | Water, Diethyl Ether (for extraction) | None (Solvent-free) |
| Reaction Time | ~1.5 hours (plus workup) | 3-5 minutes |
| Temperature | 15°C (reaction), Reflux (for some variations) | 270 W Microwave Power |
| Typical Yield | 77-81% | 82-98% |
| Energy Source | Ice bath, Hot plate/Heating mantle | Microwave Irradiation |
| Green Chemistry | Generates inorganic salt waste | Solvent-free, high atom economy, energy efficient |
| Scalability | Well-established for large-scale synthesis | Can be scalable with appropriate microwave reactors |
Experimental Protocols
The following protocols are provided for illustrative purposes and are based on established literature procedures. As with any chemical synthesis, appropriate safety precautions must be taken, and all procedures should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Traditional Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and well-tested synthetic methods.
Materials:
-
Hydrazine sulfate (65 g, 0.50 mol)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (2,4-pentanedione) (50 g, 0.50 mol)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the hydrazine sulfate in the sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
With continuous stirring, add the acetylacetone dropwise from the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. A precipitate of 3,5-dimethylpyrazole will form.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40-mL portions of diethyl ether.
-
Combine the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from petroleum ether.
Expected Yield: 37-39 g (77-81%)
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles
This protocol is based on a reported green chemistry approach to pyrazole synthesis.
Materials:
-
Carbohydrazide derivative (1 mmol)
-
2,4-Pentanedione (acetylacetone) (1 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine the carbohydrazide derivative and 2,4-pentanedione.
-
Place the vessel in a microwave reactor and irradiate at 270 W for 3-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield: 82-98%
Characterization of 3,5-Dimethylpyrazole
The identity and purity of the synthesized 3,5-dimethylpyrazole can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 107-108°C |
| ¹H NMR | δ (ppm): 2.2 (s, 6H, 2xCH₃), 5.8 (s, 1H, CH), ~12 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~11 (CH₃), ~105 (C4), ~140 (C3/C5) |
Conclusion: Choosing the Right Synthetic Path
This guide has objectively compared the traditional Knorr pyrazole synthesis with a modern, microwave-assisted approach. The Knorr synthesis remains a robust and reliable method, particularly for large-scale production where the initial investment in specialized microwave equipment may be a consideration. Its primary drawbacks are longer reaction times and the generation of waste from solvents and inorganic salts.
The microwave-assisted synthesis, on the other hand, offers a compelling alternative that aligns with the principles of green chemistry. The dramatically reduced reaction times, high yields, and solvent-free conditions make it an exceptionally efficient and environmentally friendly method. For researchers in drug discovery and development, where rapid synthesis and purification of compound libraries are paramount, the advantages of microwave-assisted synthesis are particularly pronounced.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, available equipment, and the desired environmental impact. However, the data clearly indicates that for the rapid and efficient synthesis of pyrazole derivatives, the modern microwave-assisted route represents a significant advancement in synthetic methodology.
References
- Aydın, A., et al. (2025). Microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43.
- Bhaumik, A. (n.d.). Synthesis of 3,5- Dimethylpyrazole. Scribd.
- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum.
- El-Faham, A., et al. (2013). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Journal of the Chemical Society of Pakistan, 35(5), 1274-1281.
- Gul, S. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Scribd.
- Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
- Lellek, V., et al. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- PubChem. (n.d.). 3,5-Dimethylpyrazol-1-methanol.
- ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
- The Royal Society of Chemistry. (n.d.).
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- U.S.
- Varma, R. S. (2025). Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. Molecules.
- Wikipedia contributors. (n.d.). Knorr pyrazole synthesis. In Wikipedia, The Free Encyclopedia.
- YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole.
- Zora, M., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2005(7), 91-101.
Sources
A Comparative Guide to the Reproducibility of Pyrazole Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The reliability and reproducibility of synthetic protocols are therefore of paramount importance for researchers in academic and industrial settings. This guide provides a critical assessment of the reproducibility of common pyrazole synthesis protocols, offering insights into the underlying chemical principles and practical considerations for achieving consistent results.
The Enduring Relevance of the Knorr Pyrazole Synthesis
First reported in 1883, the Knorr pyrazole synthesis remains one of the most widely used methods for constructing the pyrazole ring.[3][4] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[4][5]
Mechanism and Regioselectivity: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] A key challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[5][6] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6] The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine.
Reproducibility Factors: The reproducibility of the Knorr synthesis is generally considered high for symmetrical dicarbonyls, but can be variable for unsymmetrical substrates.[7] Factors that can influence reproducibility include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and reduced yields.
-
Reaction Conditions: Temperature, solvent, and catalyst concentration must be precisely controlled to ensure consistent regioselectivity and yield.[8]
-
Work-up Procedure: The method of product isolation and purification can significantly impact the final yield and purity.
A study on the synthesis of Edaravone, a neuroprotective drug, highlights the reproducibility of the Knorr synthesis on a larger scale when reaction parameters are carefully controlled.[7]
Modern Advancements: Microwave-Assisted and Flow Chemistry Protocols
In recent years, microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful tools for accelerating and improving the reproducibility of pyrazole synthesis.[9][10][11]
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[9][12] This is attributed to efficient and uniform heating of the reaction mixture.[9] Several studies have reported the successful microwave-assisted synthesis of a wide range of pyrazole derivatives with good to excellent yields (often in the 80-98% range).[9][13]
However, the reproducibility of microwave-assisted protocols can be affected by:
-
Microwave Reactor Specifications: Different microwave reactors can have varying power outputs and heating profiles, leading to different results.
-
Solvent Choice: The dielectric properties of the solvent play a crucial role in microwave absorption and heating efficiency.[9]
-
Scale-up Challenges: Translating a small-scale microwave-assisted protocol to a larger scale can be challenging due to issues with heat dissipation and uniform irradiation.[8][9]
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility and scalability.[10][11][14] Flow chemistry has been successfully applied to the synthesis of pyrazoles, often resulting in higher yields and purity compared to batch processes.[10][15] The inherent safety features of flow reactors also make them attractive for handling potentially hazardous reagents like hydrazine.[8][11]
A key advantage of flow chemistry is the ability to perform multi-step syntheses in a continuous manner, minimizing manual handling and potential for error.[10]
Comparative Analysis of Pyrazole Synthesis Protocols
| Method | Key Reactants | General Reaction Conditions | Reported Yield Range | Key Advantages | Key Reproducibility Challenges |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures.[5] | 70-95%[5] | Readily available starting materials, straightforward procedure.[5] | Lack of regioselectivity with unsymmetrical dicarbonyls, sensitivity to reaction conditions.[5][6] |
| Microwave-Assisted Synthesis | Various (e.g., chalcones, 1,3-dicarbonyls), Hydrazine | Microwave irradiation, often with a catalyst.[9][13] | 68-98%[9][13] | Drastically reduced reaction times, often higher yields.[9] | Dependence on specific microwave equipment, potential for uneven heating, scalability issues.[9] |
| Flow Chemistry | Various (e.g., acetophenones, alkynes), Hydrazine | Continuous flow reactor with precise temperature and pressure control.[10][15] | 62-99%[14] | Excellent reproducibility and scalability, enhanced safety, potential for automation.[10][11] | Initial setup cost, requirement for specialized equipment. |
Experimental Workflow for Assessing Protocol Reproducibility
The following workflow can be used to systematically assess the reproducibility of a given pyrazole synthesis protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. galchimia.com [galchimia.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Comparative Docking of Pyrazole Inhibitors: Methodologies and Applications
This guide provides an in-depth, objective comparison of the performance of pyrazole-based inhibitors against various key protein targets, supported by experimental and computational data. It is designed for researchers, scientists, and drug development professionals to offer both a theoretical understanding and a practical framework for conducting comparative molecular docking studies.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] Pyrazole derivatives have been successfully developed as inhibitors for a variety of enzymes, particularly protein kinases, which play a crucial role in cell signaling pathways often dysregulated in diseases like cancer.[4][5][6] Molecular docking has become an indispensable tool in the rational design and optimization of these inhibitors, allowing for the prediction of binding modes and affinities that guide synthetic efforts.[7][8] This guide will delve into the comparative docking analysis of pyrazole inhibitors against several key protein kinases, providing a framework for researchers to conduct their own robust in-silico investigations.
The "Why": Causality in Experimental Design for Docking Studies
The choice of a specific docking protocol and software is not arbitrary; it is dictated by the scientific question at hand. For comparative studies, consistency is paramount to ensure that observed differences in docking scores and binding modes are attributable to the chemical structures of the ligands rather than variations in the computational methodology. The selection of protein targets should be based on their therapeutic relevance and the availability of high-quality crystal structures. For instance, kinases like EGFR, VEGFR-2, and CDKs are well-established cancer targets with numerous publicly available structures in the Protein Data Bank (PDB).[8][9][10]
Comparative Docking Analysis of Pyrazole Inhibitors Against Protein Kinases
The following tables summarize the docking performance of various pyrazole derivatives against several key protein kinase targets, as reported in the literature. These comparisons highlight the structure-activity relationships (SAR) that govern the inhibitory potential of this class of compounds.
Table 1: Comparative Docking Scores and Binding Energies of Pyrazole Derivatives against various Kinases
| Compound ID/Series | Target Kinase | Docking Software | Binding Energy (kcal/mol) / Docking Score | Key Interacting Residues | Reference |
| Compound 6 (a 1,3,4-triarylpyrazole) | AKT1 | MOE | - | Not specified | [4] |
| Compound 6 (a 1,3,4-triarylpyrazole) | AKT2 | MOE | - | Not specified | [4] |
| Compound 6 (a 1,3,4-triarylpyrazole) | BRAF V600E | MOE | - | Not specified | [4] |
| Compound 6 (a 1,3,4-triarylpyrazole) | EGFR | MOE | - | Not specified | [4] |
| Pyrazole Derivatives | VEGFR-2 (2QU5) | AutoDock 4.2 | -5.92 to -10.09 | Not specified | [8][10] |
| Pyrazole Derivatives | Aurora A (2W1G) | AutoDock 4.2 | Up to -8.57 | Not specified | [8][10] |
| Pyrazole Derivatives | CDK2 (2VTO) | AutoDock 4.2 | Up to -10.35 | Not specified | [8][10] |
| Fused Pyrazoles | p38α MAPK | Not specified | - | Not specified | [11] |
| Pyrazole-linked pyrazolines 6h and 6j | EGFR | Not specified | - | Hinge region of ATP binding site | [9] |
| Pyrazole derivative 25 | RET Kinase | Not specified | -7.14 | Ala807, Lys808 | [12][13] |
| Pyrazole derivative 3i | VEGFR-2 (4ASD) | Not specified | - | Not specified | [14] |
Table 2: Correlation of Docking Results with In Vitro Inhibitory Activity
| Compound ID | Target Kinase | Docking Score/Binding Energy | In Vitro Activity (IC50) | Reference |
| Compound 6h | EGFR | Not specified | 1.66 µM | [9] |
| Compound 6j | EGFR | Not specified | 1.9 µM | [9] |
| Fused Pyrazole Derivatives | p38α MAPK | Correlated with pIC50 | Values ranging from nM to µM | [11] |
| Pyrazole-linked pyrazolines 6h and 6j | A549 cell line | Not specified | 9.3 µM and 10.2 µM | [9] |
| Pyrazole derivative 3a | VEGFR-2 | Not specified | 38.28 nM | [14] |
| Pyrazole derivative 3i | VEGFR-2 | Not specified | 8.93 nM | [14] |
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed methodology for conducting a comparative molecular docking study.
I. Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2 PDB ID: 4ASD).[14]
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure. This step is crucial for defining the correct ionization states of amino acid residues.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges).
-
File Format Conversion: Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[7]
II. Ligand Preparation
-
2D Structure Drawing: Draw the 2D structures of the pyrazole inhibitor series using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds.
-
File Format Conversion: Save the prepared ligands in the appropriate format (e.g., PDBQT).[7]
III. Molecular Docking Simulation
-
Grid Box Definition: Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the protein, often identified from the position of a co-crystallized ligand.
-
Docking Algorithm: Choose and configure the docking algorithm. For example, AutoDock Vina uses a Lamarckian genetic algorithm.[7]
-
Execution: Run the docking simulation for each pyrazole derivative against the prepared protein.
-
Pose Generation: The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
IV. Analysis of Results
-
Best Pose Selection: Identify the best binding pose for each ligand based on the lowest docking score and visual inspection of the interactions.
-
Interaction Analysis: Visualize the protein-ligand complexes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[15]
-
Comparative Analysis: Compare the docking scores and binding modes across the series of pyrazole inhibitors to elucidate structure-activity relationships.
Visualization of Workflows and Interactions
Visual representations are critical for understanding complex computational workflows and molecular interactions.
Workflow for Comparative Docking Studies
Caption: A generalized workflow for conducting comparative molecular docking studies of pyrazole inhibitors.
Representative Ligand-Protein Interaction
Caption: A schematic of key interactions between a pyrazole inhibitor and a kinase active site.
Conclusion and Future Directions
Comparative docking studies are a powerful and cost-effective approach for prioritizing and optimizing lead compounds in drug discovery.[16] The pyrazole scaffold has demonstrated significant potential for the development of potent and selective enzyme inhibitors.[2][5] By systematically applying the methodologies outlined in this guide, researchers can gain valuable insights into the molecular determinants of inhibitor binding, thereby accelerating the design of novel therapeutics. Future studies should focus on integrating molecular dynamics simulations to assess the stability of predicted binding modes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmoudy, A. M., Al-Salahi, R., Al-Sayari, A., Al-Obaid, A. M., & El-Emam, A. A. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(15), 4485. [Link]
-
SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Wang, Y., Chen, H., & Zhu, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Abdel-Aziz, M., & El-Azab, A. S. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
El-Sayed, M. A., & Al-Rashood, S. T. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 38. [Link]
-
Prasad, Y. R., Kumar, P. R., & Rao, K. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 412–417. [Link]
-
Khan, M. F., Alam, M. M., & Akhter, M. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42–60. [Link]
-
Li, H., Wang, Y., & Li, Y. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(1), 1335–1354. [Link]
-
International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Cighir, R. G., Simon, Z., & Avram, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(4), 3326. [Link]
-
Singh, D. B., & Hassan, M. I. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 674. [Link]
-
Singh, D. B., & Hassan, M. I. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 674. [Link]
-
Zhang, Y., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 910–931. [Link]
-
Sciforum. (2014). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]
-
ResearchGate. (2023). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors of Human 4-hydroxyphenylpyruvate dioxygenase Against Type I Tyrosinemia Disease. ResearchGate. [Link]
-
International Journal of Scientific Development and Research. (2022). QSAR and Molecular Docking Studies of Pyrazolyl- thiazolinone Derivatives as Antitumor Activity. IJSDR. [Link]
-
Prasad, Y. R., Kumar, P. R., & Rao, K. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 412–417. [Link]
-
El-Gamal, M. I., Al-Fayoumi, H. M., & Abdel-Maksoud, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20959–20974. [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
A Researcher's Guide to Evaluating the Selectivity Profile of Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target effects can lead to toxicity or unexpected pharmacological activities, making a thorough evaluation of a novel inhibitor's selectivity profile a critical step in its development.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel kinase inhibitors. We will delve into the core methodologies, from initial biochemical screens to in-depth cellular and proteomic analyses, providing not just the "how" but also the critical "why" behind experimental choices.
The Tiered Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity is not a single experiment but a tiered approach. This strategy allows for efficient screening of large compound libraries and progressively deeper characterization of promising leads.[7]
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Casting a Wide Net with Biochemical Assays
The initial step in characterizing a novel kinase inhibitor is to understand its interaction with a broad panel of kinases. Biochemical assays, which measure the direct interaction between the inhibitor and purified kinases, are the workhorses of this stage.[8][9]
Key Methodologies:
-
Binding Assays (e.g., KINOMEscan®): These assays are ATP-independent and measure the thermodynamic dissociation constant (Kd) of an inhibitor for a large number of kinases.[10][11] The KINOMEscan® platform, for instance, utilizes a competition binding assay where the amount of kinase captured on a solid support is quantified by qPCR.[10] This approach provides a direct measure of binding affinity and is not influenced by ATP concentration.[10]
-
Activity Assays (e.g., Radiometric Assays, Luminescence-Based Assays): These assays measure the catalytic activity of the kinase in the presence of the inhibitor.[9]
Comparative Analysis of Tier 1 Methods:
| Assay Type | Principle | Pros | Cons |
| Binding Assays (e.g., KINOMEscan®) | Competition for binding to the kinase active site.[10] | ATP-independent, provides true Kd values, high-throughput.[10] | May not reflect inhibition of kinase activity, may miss allosteric inhibitors. |
| Radiometric Activity Assays | Measures incorporation of ³²P or ³³P from ATP into a substrate.[9] | Gold standard, direct measurement of activity.[9] | Use of radioactivity, lower throughput, requires specific substrates. |
| Luminescence-Based Activity Assays (e.g., ADP-Glo™) | Measures ADP production as an indicator of kinase activity.[1][12] | Non-radioactive, high-throughput, universal for kinases.[12] | Indirect measurement, potential for compound interference with the detection reagents. |
Tier 2: Diving Deeper with Cellular Target Engagement
While biochemical assays provide a foundational understanding of an inhibitor's selectivity, they do not fully recapitulate the complex environment of a living cell.[13][14] Cellular target engagement assays are crucial for confirming that an inhibitor can access its intended target within the cell and for providing a more biologically relevant measure of potency.[13][15]
Key Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful tool for quantifying compound binding to a target protein in living cells.[15][16] This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[15][17] Competitive displacement of the tracer by an inhibitor leads to a decrease in the BRET signal, allowing for the determination of intracellular affinity.[16][17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed cells (e.g., HEK293) transiently transfected with a vector encoding the NanoLuc®-kinase fusion protein into 96- or 384-well plates.[18]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and add them to the cells.
-
Tracer Addition: Add a fixed concentration of the fluorescent tracer to all wells.
-
Substrate Addition: Add the NanoGlo® substrate to initiate the luminescent reaction.[19]
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of detecting BRET.[19]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.
Tier 3: Unbiased Discovery of On- and Off-Targets
For lead compounds, a deeper, unbiased understanding of their cellular effects is essential. Proteomic approaches provide a systems-level view of an inhibitor's interactions and its impact on cellular signaling.[2][20]
Key Methodologies:
-
Phosphoproteomics: This powerful technique identifies and quantifies changes in protein phosphorylation across the entire proteome in response to inhibitor treatment.[21][22][23] By analyzing the phosphorylation status of known kinase substrates, phosphoproteomics can reveal both on-target and off-target kinase inhibition, providing a detailed map of the inhibitor's functional effects on cellular signaling pathways.[21][24]
-
Chemical Proteomics: This approach uses the inhibitor itself as a "bait" to capture its direct binding partners from a cell lysate.[2][20] The inhibitor is typically immobilized on a solid support and incubated with the cell lysate. Bound proteins are then identified and quantified by mass spectrometry. This method can uncover unexpected off-targets that may not be kinases.[2][25]
Caption: Workflow for phosphoproteomic and chemical proteomic analysis.
Case Studies: Interpreting Selectivity Profiles
To illustrate the practical application of these methodologies, let's consider the selectivity profiles of three well-characterized kinase inhibitors: Imatinib, Sunitinib, and Dasatinib.
Imatinib: The Paradigm of a "Selective" Inhibitor
Imatinib is renowned for its targeted inhibition of the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[26][27] While highly selective, it also inhibits other kinases such as c-KIT and PDGF-R, an activity that has been therapeutically exploited in gastrointestinal stromal tumors (GIST).[26][27] Its selectivity profile has been extensively characterized using both biochemical and cellular assays.[26][7]
Sunitinib: A Multi-Targeted Inhibitor
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFRs, PDGFRs, and c-KIT.[28][29] Its broader selectivity profile contributes to its anti-angiogenic and anti-tumor effects but also to a different side-effect profile compared to more selective inhibitors.[30][31]
Dasatinib: A Potent, Less Selective Inhibitor
Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[32] However, it is known to have a broader range of off-target effects compared to Imatinib, which can lead to distinct clinical outcomes and adverse events.[4][6][32][33]
Comparative Selectivity Data:
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile |
| Imatinib | BCR-ABL, c-KIT, PDGF-R[26][27] | LCK, SYK | Relatively Selective |
| Sunitinib | VEGFRs, PDGFRs, c-KIT[28] | FLT3, RET | Multi-targeted |
| Dasatinib | BCR-ABL, SRC family kinases[32] | c-KIT, PDGFRβ, Ephrin receptors | Broad |
Note: This table provides a simplified overview. Comprehensive kinome profiling reveals a much larger number of lower-affinity interactions for each inhibitor.
Conclusion: A Holistic View of Selectivity
The evaluation of a novel kinase inhibitor's selectivity is a multifaceted process that requires a combination of biochemical, cellular, and proteomic approaches. A tiered strategy, starting with broad screening and progressing to in-depth characterization, provides a comprehensive understanding of a compound's on- and off-target activities. By carefully selecting and executing the appropriate assays and thoughtfully interpreting the resulting data, researchers can make informed decisions to advance the most promising and safest drug candidates.
References
-
Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Journal of Medicinal Chemistry. [Link]
-
Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed. [Link]
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. CoLab.
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. National Institutes of Health. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. [Link]
-
Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. Refubium. [Link]
-
The use of novel selectivity metrics in kinase research. PMC - PubMed Central. [Link]
-
Imatinib: a selective tyrosine kinase inhibitor. PubMed. [Link]
-
Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate. [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. [Link]
-
Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
-
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Semantic Scholar. [Link]
-
Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. Semantic Scholar. [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
-
Case Study: Selecting a Tyrosine Kinase Inhibitor in CML. OncLive. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. eubopen.org [eubopen.org]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale | CoLab [colab.ws]
- 24. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. selleckchem.com [selleckchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 31. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Analogs: A Guide for Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the development of a multitude of therapeutic agents.[1][2] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4]
This guide provides a head-to-head comparison of different pyrazole analogs, moving beyond a simple catalog of compounds. We will dissect the causal relationships between structural modifications and biological outcomes, grounded in experimental data. The focus is on three key therapeutic areas where pyrazoles have made a significant impact: inflammation, cancer, and infectious diseases.
Part 1: Anti-inflammatory Pyrazole Analogs - The Coxibs
The development of selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," marked a significant advancement in anti-inflammatory therapy. These drugs were designed to provide the analgesic and anti-inflammatory benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5][6] The pyrazole scaffold is central to the structure of celecoxib, the only COX-2 inhibitor currently available in the U.S.[7][8]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of anti-inflammatory pyrazoles like celecoxib is the selective inhibition of the COX-2 enzyme.[7] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[5] The diaryl-substituted pyrazole structure of celecoxib, with its polar sulfonamide side chain, fits into a hydrophilic side pocket of the COX-2 active site, conferring its selectivity.[1][5] This selective inhibition reduces the production of inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[5]
Caption: Mechanism of selective COX-2 inhibition by pyrazole analogs.
Comparative Performance Data
The efficacy of pyrazole-based COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and a selectivity index (SI), which compares the IC50 for COX-1 to that of COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | Target | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-2 | 13.0 - 15.0 | 0.04 - 2.16 | >7 - 78.06 | [11][12] |
| Compound 5f (Pyrazole-pyridazine hybrid) | COX-2 | 14.34 | 1.50 | 9.56 | [11] |
| Compound 6f (Pyrazole-pyridazine hybrid) | COX-2 | 9.56 | 1.15 | 8.31 | [11] |
| Compound 5u (Hybrid pyrazole) | COX-2 | 130.16 | 1.79 | 72.73 | [12] |
| Compound 11 (Novel pyrazole) | COX-2 | >100 | 0.043 | >2325 | [13] |
| PYZ31 (Novel pyrazole) | COX-2 | - | 0.01987 | - | [14] |
Note: IC50 and SI values can vary based on assay conditions. Data is presented for comparative purposes.
The data illustrates that while celecoxib is a potent and selective inhibitor, novel pyrazole analogs have been synthesized with even greater potency and selectivity in vitro.[11][12][13] For instance, compound 11 demonstrates superior COX-2 inhibition and a remarkable selectivity index compared to celecoxib.[13] This highlights the ongoing potential for optimizing the pyrazole scaffold to develop next-generation anti-inflammatory agents.
Part 2: Anticancer Pyrazole Analogs - Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors (PKIs).[1] Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), exemplifies the success of pyrazole-based drugs in targeted cancer therapy.[15]
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT signaling pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[16][17] In many myeloproliferative neoplasms, this pathway is constitutively active due to mutations.[18] Ruxolitinib and other pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAK proteins and preventing the phosphorylation and activation of STAT proteins.[15][19] This blockade of downstream signaling effectively reduces the proliferation of malignant cells.[17]
Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.
Comparative Performance Data
The potency of pyrazole-based JAK inhibitors is determined by their IC50 values against different JAK isoforms. Selectivity is crucial, as off-target effects on other kinases can lead to adverse events.
| Compound | Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | [20] |
| Fedratinib | JAK2 | 35 | 3 | 330 | 36 | [21] |
| Momelotinib | JAK1/JAK2 | 160 | 92 | - | - | [21] |
| Pacritinib | JAK2 | 1,280 | 23 | 520 | 50 | [21] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [20] |
| Tofacitinib | JAK1/JAK3 | 1 | 20 | 112 | - | [20] |
Note: Data is compiled from multiple sources for comparative purposes and assay conditions may vary.
Comparative studies show that while all these agents inhibit JAK2, they possess distinct mechanistic signatures and selectivity profiles.[21] Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2.[20] A retrospective study on VEXAS syndrome suggested that ruxolitinib was more effective than other JAK inhibitors, potentially due to its specific targeting of JAK1/2 and TYK2.[20] This underscores the importance of the substitution pattern on the pyrazole core in determining kinase selectivity and ultimate clinical efficacy.
Part 3: Antimicrobial Pyrazole Analogs
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[6][22]
Structure-Activity Relationships (SAR)
The antimicrobial activity of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity, as it facilitates passage through the bacterial cell membrane.
-
Electron-withdrawing/donating groups: The presence of specific groups, such as halogens (e.g., bromo) or nitro groups, on phenyl rings attached to the pyrazole core can significantly modulate activity.[23]
-
Hybridization: Fusing the pyrazole ring with other heterocyclic systems like thiazole or quinoline has been shown to produce compounds with potent, broad-spectrum antibacterial effects.[6] For example, quinoline-substituted pyrazoles have demonstrated MIC values in the sub-µg/mL range.[6]
Comparative Performance Data
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference |
| Aminoguanidine-derived pyrazoles (12) | 1 - 8 | 1 | [6] |
| Quinoline-substituted pyrazoles (19) | 0.12 - 0.49 | >50 | [6] |
| Benzofuran-substituted pyrazoles (20) | 7.81 | 15.6 | [6] |
| Pyrazole-thiazole hybrids (24) | - | 0.037 | [6] |
| 4-bromo-2-(1H-pyrazol-3-yl)phenol (Pz1) | No inhibition | High activity (vs. Amoxicillin) | [2][23] |
| 4-nitro-3-pyrazolecarboxylic acid (Pz2) | No inhibition | High activity (vs. Amoxicillin) | [2][23] |
Note: Direct comparison is challenging as different standard drugs and strains are used across studies. Data indicates general potency.
The data reveals that specific substitutions can tailor the activity of pyrazole analogs against different types of bacteria. Aminoguanidine and pyrazole-thiazole hybrids show potent activity against the Gram-negative E. coli, while quinoline-substituted pyrazoles are particularly effective against the Gram-positive S. aureus.[6] This highlights the tunability of the pyrazole scaffold for developing targeted antibacterial agents.
Part 4: Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following section details the core experimental workflows for evaluating the pyrazole analogs discussed.
Caption: Generalized workflow for an in vitro inhibition assay.
Detailed Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX-2, which can be measured using a chromogenic substrate.[24]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin: Prepare a stock solution in 0.1 M NaOH and dilute in Assay Buffer to a final concentration of 1 µM.
-
COX-2 Enzyme (human recombinant): Dilute in Assay Buffer. Keep on ice.
-
Test Compounds and Positive Control (Celecoxib): Prepare serial dilutions in DMSO.
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Substrate: Arachidonic Acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the diluted COX-2 enzyme solution.[3]
-
Add 10 µL of the test compound dilution (or DMSO for the 100% activity control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[24]
-
Immediately begin monitoring the increase in absorbance at 590 nm using a microplate reader in kinetic mode for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[24]
-
Detailed Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[25][26]
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.
-
Experimental Procedure:
-
Administer the test pyrazole analog or reference drug (e.g., indomethacin, celecoxib) intraperitoneally or orally 30-60 minutes before inducing inflammation.[25][27] The control group receives the vehicle only.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.
-
Induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[27][28]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]
-
-
Data Analysis:
-
The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Detailed Protocol 3: In Vitro JAK Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the IC50 of a test compound against a JAK isoform by measuring ATP consumption.[19]
-
Reagent Preparation:
-
Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Recombinant human JAK enzyme (e.g., JAK2).
-
Kinase-specific peptide substrate.
-
ATP of high purity.
-
Test Compound (e.g., Ruxolitinib) dissolved in 100% DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure (384-well plate format):
-
Dispense test compounds in DMSO into the assay plate using acoustic dispensing or serial dilution. Include DMSO-only wells (high control) and a pan-kinase inhibitor like Staurosporine (low control).
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer and add 5 µL to each well.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.[19]
-
Prepare a 2X ATP solution. The concentration should be near the Km for the specific JAK enzyme.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and develop a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition for each concentration.
-
Plot percent inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[19]
-
Detailed Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is the gold standard method for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[29][30]
-
Preparation:
-
Prepare a stock solution of the test pyrazole analog in a suitable solvent (e.g., DMSO).
-
Grow the bacterial strain (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, MHB) to the mid-log phase.
-
Adjust the bacterial culture turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[30]
-
Dilute the standardized inoculum in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[30]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of MHB to all wells of a sterile microtiter plate.
-
Add 100 µL of the test compound stock solution to the first column, creating a 2X starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[31]
-
Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).
-
Inoculate wells in columns 1 through 11 with 100 µL of the final diluted bacterial suspension. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[29]
-
Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
References
Click to expand
-
Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Singer, J. W., Al-Fayoumi, S., Ma, H., O'Mahony, A., Re-Saguil, A., Griswold, D., & Weiler, S. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One, 14(9), e0222944. [Link]
-
Singer, J., Al-Fayoumi, S., Ma, H., O'Mahony, A., Re-Saguil, A., Griswold, D., & Weiler, S. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Heiblig, M., et al. (2022). Ruxolitinib is more effective than other JAK inhibitors to treat VEXAS syndrome: a retrospective multicenter study. Blood. [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 12, 2026, from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 12, 2026, from [Link]
-
39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. (n.d.). Shutterstock. Retrieved January 12, 2026, from [Link]
- Patel, D. R., & Patel, A. A. (2023). Celecoxib. In StatPearls.
-
Crunkhorn, S. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 12, 2026, from [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of cell science, 115(Pt 20), 3823–3824.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). PubMed Central. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 12, 2026, from [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 12, 2026, from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. (2019, September 27). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. (2022, August 16). Frontiers. Retrieved January 12, 2026, from [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2012). PubMed. [Link]
-
The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. (2022, August 17). PubMed Central. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6). The Pharma Innovation Journal. Retrieved January 12, 2026, from [Link]
-
COX‐2 inhibitors and the heart: are all coxibs the same? (n.d.). PubMed Central. [Link]
-
Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyrazole derivatives showing antimicrobial activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2022). PubMed. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PubMed Central. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. [Link]
-
In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ruxolitinib is more effective than other JAK inhibitors to treat VEXAS syndrome: a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. Frontiers | The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus [frontiersin.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. inotiv.com [inotiv.com]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Guide to Statistical Analysis of Biological Data for Pyrazole Compounds
The Significance of Pyrazoles and the Need for Robust Analysis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3] Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2] Well-known drugs like the anti-inflammatory agent celecoxib underscore the therapeutic potential of the pyrazole scaffold.[1] Given their diverse pharmacological profiles, the biological evaluation of novel pyrazole derivatives generates a substantial amount of data, necessitating a sophisticated approach to statistical analysis to discern true biological effects from experimental noise.
Foundational In Vitro Assays and Initial Data Handling
The journey of a pyrazole compound from synthesis to potential clinical application typically begins with a battery of in vitro assays. These initial screens provide crucial information on a compound's potency, selectivity, and mechanism of action.
Common In Vitro Bioassays for Pyrazole Derivatives
A variety of assays are employed to characterize the biological activity of pyrazole compounds. Common examples include:
-
Enzyme Inhibition Assays: For pyrazoles designed as enzyme inhibitors (e.g., kinase inhibitors), these assays are fundamental.[4][5]
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is a key parameter determined in these assays to assess antibacterial or antifungal activity.[1][6]
-
Cytotoxicity Assays: Assays like the MTT or MTS assay are used to evaluate the effect of pyrazole compounds on cell viability, particularly for anticancer drug discovery.[6]
-
Antioxidant Assays: Methods like the DPPH radical scavenging assay are used to measure a compound's ability to neutralize free radicals.[1]
Experimental Design and Data Pre-processing
Before any statistical analysis can be performed, it is critical to ensure that the experimental design is sound and the data is properly pre-processed. This includes:
-
Replication: Biological and technical replicates are essential to assess the variability of the experimental system.
-
Controls: Positive and negative controls are non-negotiable for validating assay performance.
-
Normalization: Raw data, such as absorbance or luminescence readings, should be normalized to control for variations between plates and experimental runs.
Statistical Analysis of In Vitro Data: From Dose-Response to Significance
The analysis of in vitro data is centered around quantifying a compound's effect and determining if that effect is statistically significant.
The Cornerstone: Dose-Response Curve Analysis
Dose-response curves are fundamental in pharmacology for characterizing the relationship between the concentration of a drug and its observed effect.[7]
Experimental Protocol: Generating a Dose-Response Curve
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in the appropriate solvent.
-
Cell Seeding/Enzyme Preparation: Plate cells at a predetermined density or prepare the enzyme reaction mixture.
-
Compound Treatment: Add the diluted compound to the cells or enzyme reaction. Include vehicle-only controls.
-
Incubation: Incubate for a specified period under controlled conditions.
-
Assay Readout: Measure the biological response using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Collection: Record the response for each concentration.
Statistical Modeling of Dose-Response Data
The most common model used to fit dose-response data is the four-parameter logistic (4PL) model.[7][8] This sigmoidal model is defined by four parameters:
-
Top: The maximum response.
-
Bottom: The minimum response.
-
IC50/EC50: The concentration that produces 50% of the maximal response (potency).
-
Hill Slope: The steepness of the curve.
While the 4PL model is widely used, other models like restricted cubic splines or fractional polynomials can offer more flexibility for non-standard dose-response relationships.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Workflow for Dose-Response Analysis
Determining Statistical Significance
Once dose-response curves are fitted, it is crucial to determine if the observed effects are statistically significant.
-
Comparing a Single Compound to Control: A common approach is to use a t-test or ANOVA to compare the response at each concentration to the vehicle control.
-
Comparing Multiple Compounds: To compare the potency (IC50) or efficacy of different pyrazole derivatives, statistical tests that account for the uncertainty in the parameter estimates from the non-linear regression are required. An F-test is often used to compare the goodness of fit of different models.[8]
Data Presentation: Comparison of Pyrazole Derivatives
| Compound | IC50 (µM) ± SEM | Efficacy (% Inhibition) ± SEM | p-value (vs. Control) |
| Pyrazole A | 2.5 ± 0.3 | 95 ± 5 | <0.001 |
| Pyrazole B | 10.2 ± 1.1 | 80 ± 8 | <0.01 |
| Pyrazole C | > 50 | 15 ± 10 | >0.05 |
High-Throughput Screening Data Analysis
High-throughput screening (HTS) of large compound libraries, including pyrazole derivatives, presents unique statistical challenges due to the large volume of data and the potential for systematic errors.[10][11]
Key Statistical Considerations for HTS:
-
Data Normalization: Robust normalization methods, such as the B-score or Z-score, are essential to correct for plate-to-plate and well-to-well variations.
-
Hit Identification: Hits are typically identified based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the control wells).
-
False Positive and False Negative Rates: Statistical methods should be employed to control for both false positives and false negatives.
dot graph [rankdir=TB]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
subgraph "HTS Data Analysis Workflow" { RawData [label="Raw HTS Data"]; Normalization [label="Data Normalization (e.g., Z-score)"]; HitSelection [label="Hit Selection (Thresholding)"]; Confirmation [label="Hit Confirmation & Dose-Response"]; SAR [label="Structure-Activity Relationship Analysis"];
}
High-Throughput Screening Data Analysis Pipeline
Statistical Analysis of In Vivo Efficacy Data
For promising pyrazole compounds, in vivo studies in animal models are the next critical step. These studies often involve more complex data and require careful statistical planning.
Experimental Design in Animal Studies
-
Randomization: Animals must be randomly assigned to treatment and control groups.
-
Blinding: Whenever possible, researchers should be blinded to the treatment groups to avoid bias.
-
Group Size: Power analysis should be conducted to determine the appropriate number of animals per group to detect a statistically significant effect.
Statistical Models for In Vivo Data
The choice of statistical model depends on the type of data being collected.
-
Tumor Growth Inhibition Studies: Repeated measures ANOVA or mixed-effects models are appropriate for analyzing tumor volume data collected over time.
-
Survival Analysis: Kaplan-Meier curves and the log-rank test are used to analyze survival data.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models are used to relate the drug's concentration in the body to its pharmacological effect.
Data Presentation: In Vivo Efficacy of a Pyrazole Compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | % Tumor Growth Inhibition | p-value (vs. Vehicle) |
| Vehicle | 1500 ± 150 | - | - |
| Pyrazole D (10 mg/kg) | 750 ± 80 | 50 | <0.01 |
| Pyrazole D (30 mg/kg) | 300 ± 50 | 80 | <0.001 |
Bridging In Vitro and In Vivo Data: The Importance of Correlation
A key goal in drug discovery is to establish a correlation between in vitro activity and in vivo efficacy. Statistical methods such as Pearson or Spearman correlation can be used to assess the strength of this relationship. A strong correlation provides confidence that the in vitro assays are predictive of in vivo outcomes.
Conclusion: A Commitment to Statistical Rigor
The statistical analysis of biological data for pyrazole compounds is not a one-size-fits-all process. It requires a deep understanding of the underlying biological questions, the experimental design, and the assumptions of the statistical tests being employed. By adhering to the principles of sound experimental design and rigorous statistical analysis, researchers can confidently identify promising pyrazole-based drug candidates and advance them through the development pipeline.
References
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PMC - NIH.
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- Graphical sensitivity analysis for the pooled dose-response curves... (n.d.).
- Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. (2023). Bentham Science Publishers.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science.
- Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (n.d.). Der Pharma Chemica.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
- Analysis of dose-response curves in molecular pharmacology by the SAS System. (n.d.). Semantic Scholar.
- Statistical analysis of dose-response curves. (2024). Wiley Analytical Science.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial Chemistry & High Throughput Screening [j-morphology.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(1-propyl-1H-pyrazol-4-yl)methanamine
The procedures outlined herein are grounded in the core tenets of laboratory safety: hazard assessment, proper segregation, secure containment, and compliant disposal. Adherence to these steps is not merely a matter of regulatory compliance but a cornerstone of professional scientific conduct.
I. Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While data for our specific compound is limited, information from analogous pyrazole-containing molecules provides critical insights.
-
GHS Classification of Related Compounds: The parent compound, 1H-pyrazol-4-ylmethanamine, is classified with GHS pictograms indicating danger, with hazard statements such as H314, signifying it "Causes severe skin burns and eye damage".[2] A similar compound, 1-(1-propyl-1H-pyrazol-5-yl)methanamine, is also marked with a "Danger" signal word and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3]
-
Inferred Hazards: Based on these analogs, it is prudent to handle 1-(1-propyl-1H-pyrazol-4-yl)methanamine as a substance that is, at a minimum, corrosive to skin and eyes, and potentially harmful if ingested or inhaled.
Table 1: Hazard Profile of Related Pyrazole Methanamine Derivatives
| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |
| 1H-pyrazol-4-ylmethanamine | Corrosion | Danger | H314: Causes severe skin burns and eye damage |
| 1-(1-propyl-1H-pyrazol-5-yl)methanamine | Corrosion, Exclamation Mark | Danger | H302, H315, H318, H335 |
| This compound (Inferred) | Corrosion, Exclamation Mark | Danger | Assume Corrosive, Harmful, and Irritant |
II. Personal Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] A face shield should be used if there is a risk of splashing.[5]
-
Skin Protection: A flame-retardant lab coat is mandatory. Handle with chemically resistant gloves (Nitrile rubber with a minimum layer thickness of 0.11 mm is a good starting point, but always check manufacturer compatibility data).[4][5] Use proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, use a properly fitted respirator with an appropriate cartridge.[4] All handling of the neat compound or its solutions should be done in a certified chemical fume hood.[5]
III. Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound and its associated waste.
Figure 1: Decision workflow for the disposal of this compound.
Experimental Protocol for Disposal:
-
Preparation and Segregation:
-
Handling of Different Waste Streams:
-
Solid Waste: This includes contaminated gloves, paper towels, weigh paper, and any solid residue of the compound.
-
Carefully place all solid waste into a designated, durable, and sealable hazardous waste container. Avoid creating dust.[4]
-
-
Liquid Waste: This includes unused solutions containing the compound and the initial solvent rinses of contaminated glassware.
-
Collect all liquid waste in a chemically compatible, leak-proof container with a secure, tight-fitting cap.[6][8] The container should be stored in secondary containment to prevent spills.[6][9]
-
CRITICAL: Do not dispose of this chemical down the drain.[6][7] Pyrazole derivatives can be harmful to aquatic organisms, and this route of disposal is a serious regulatory violation.[4][8]
-
When collecting different liquid wastes, be mindful of chemical incompatibilities. For instance, never mix acidic waste with basic waste or oxidizing acids with organic compounds.[7][10]
-
-
Empty Containers:
-
Thoroughly empty any containers that held the neat compound.[6]
-
The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.[6]
-
Subsequent rinses may be permissible for drain disposal only if local EHS guidelines allow and the concentration is negligible. When in doubt, collect all rinsates as hazardous waste.
-
After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container according to institutional guidelines for glass or plastic recycling/disposal.[6]
-
-
-
Container Management and Labeling:
-
All hazardous waste containers must be kept closed except when actively adding waste.[6][7]
-
Label every waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major components and their approximate concentrations.[9] Include the accumulation start date.[9]
-
-
Storage and Final Disposal:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from general traffic and have proper ventilation.
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[6]
-
Once a container is full or has reached its accumulation time limit (often six months), request a waste pickup from your institution's EHS department.[8][10]
-
By adhering to this comprehensive guide, researchers can ensure that the final chapter of their work with this compound is written with the highest standards of safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
- BLDpharm. (n.d.). N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.
- Sigma-Aldrich. (n.d.). 1-(1-propyl-1H-pyrazol-5-yl)methanamine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.
- ChemScene. (n.d.). (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine.
- Parchem. (n.d.). N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.
- Viona Pharmaceuticals. (n.d.). Safety Data Sheet.
- SynHet. (n.d.). 1-Propyl-1h-pyrazol-5-amine.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
- PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
- Sigma-Aldrich. (n.d.). 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride.
- European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154).
-
Dana Bioscience. (n.d.). amine 1g. Retrieved from Dana Bioscience website.
- Labsolu. (n.d.). 1H-pyrazol-4-ylmethanamine dihydrochloride.
- Sigma-Aldrich. (n.d.). 1-(1-propyl-1H-pyrazol-5-yl)methanamine | 1006319-35-2.
Sources
- 1. jchr.org [jchr.org]
- 2. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-propyl-1H-pyrazol-5-yl)methanamine | 1006319-35-2 [sigmaaldrich.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Handling of 1-(1-propyl-1H-pyrazol-4-yl)methanamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole, represents a class of compounds with significant potential in medicinal chemistry.[1] However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment and Risk Mitigation
The primary anticipated hazards associated with this compound are:
-
Corrosivity: High likelihood of causing severe skin burns and serious eye damage upon contact, a common characteristic of amine compounds.[2]
-
Irritation: Potential for severe irritation to the respiratory tract if inhaled.
-
Toxicity: The toxicological properties have not been fully investigated, warranting handling with care to avoid systemic effects.[5]
The core of a robust safety protocol is a multi-layered approach, where PPE is the last line of defense, complemented by engineering controls and safe work practices.
Personal Protective Equipment (PPE): Your Shield Against Exposure
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedures and risks involved. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Given the high risk of serious eye damage from corrosive amines, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3] |
| Hands | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Amines can be absorbed through the skin.[4] It is crucial to select gloves with appropriate chemical resistance. Nitrile gloves provide good protection against a range of chemicals. For extended handling or when working with solutions, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5] |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat does not offer adequate protection against corrosive liquids. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend with a chemical-resistant finish, is essential. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory | Use in a Certified Chemical Fume Hood | All work with this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, or in the case of a large spill, a respirator with an organic vapor cartridge may be necessary.[3] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Use Workflow
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before any work begins, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dusts or aerosols. Avoid direct contact with skin, eyes, and clothing.[4]
-
Housekeeping: Clean up any small spills immediately using appropriate absorbent materials. Ensure the work area is decontaminated after the procedure is complete.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink.[5] Seek immediate medical attention.
-
Spill Response: For a small spill within a fume hood, use a chemical absorbent kit suitable for amines. For a large spill, evacuate the laboratory, notify others in the area, and contact the institution's emergency response team.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE, disposable labware, and reaction residues, must be considered hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with incompatible waste streams.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, mitigating the risks and ensuring a safe and productive laboratory environment.
References
-
PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Emergency Preparedness and Prevention Advisory: Ammonia. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (2024). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. Retrieved from [Link]
-
European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). Retrieved from [Link]
-
ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. capotchem.com [capotchem.com]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
